Product packaging for A110(Cat. No.:CAS No. 1185388-35-5)

A110

Cat. No.: B605030
CAS No.: 1185388-35-5
M. Wt: 366.81
InChI Key: SVKHERCOWKMPQO-CYBMUJFWSA-N
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Description

Purolite™ A110 is a high-capacity ion exchange resin featuring a macroporous polystyrene matrix crosslinked with divinylbenzene and functionalized with pure primary amines . This structure is designed for high operating capacity and is particularly valued in research for applications such as the adsorption of CO₂ and aldehydes, acid removal, and color removal from solutions . The resin's primary amine groups are key to its mechanism of action, facilitating the selective binding and removal of specific target molecules from various process streams. Researchers utilize this compound to develop and optimize separation and purification processes in multiple fields. Its physical characteristics, including spherical bead morphology with a particle size range of 300-1200 µm, contribute to its performance in flow-through systems . The resin is certified for various standards, including Halal and Kosher, underscoring its purity and suitability for sensitive applications . Purolite™ this compound is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

1185388-35-5

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.81

IUPAC Name

(R)-4-(1-(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)quinoline 1-oxide

InChI

InChI=1S/C19H15ClN4O2/c1-13(17-12-23(22-21-17)15-8-6-14(20)7-9-15)26-19-10-11-24(25)18-5-3-2-4-16(18)19/h2-13H,1H3/t13-/m1/s1

InChI Key

SVKHERCOWKMPQO-CYBMUJFWSA-N

SMILES

C[C@H](C1=CN(C2=CC=C(Cl)C=C2)N=N1)OC3=C4C=CC=CC4=[N+]([O-])C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A110;  A 110;  A-110

Origin of Product

United States

Foundational & Exploratory

Gibberellin A110: An Obscure Player in the Complex World of Plant Hormones

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

Gibberellin A110 (Gthis compound) is a lesser-known member of the large and diverse family of gibberellin plant hormones. While the broader functions of gibberellins in promoting plant growth and development are well-established, specific details regarding the biological role, biosynthesis, and signaling of Gthis compound remain largely uncharacterized in publicly available scientific literature. This guide synthesizes the limited available information on Gthis compound and places it within the broader context of gibberellin biology, highlighting significant gaps in our current understanding.

Identification and Chemical Properties

Gibberellin this compound has been identified in select plant species, including the oil palm (Elaeis guineensis) and spinach (Spinacia oleracea). Its chemical formula is C20H28O5. The identification of Gthis compound has been noted in phytochemical and metabolomic databases, often as part of broader analyses of plant hormone profiles. However, these studies have not delved into the specific functional significance of this particular gibberellin.

The General Function of Gibberellins: A Framework for Understanding Gthis compound

Gibberellins are a class of diterpenoid acids that act as crucial regulators of plant growth and development. Their most well-documented roles include:

  • Stem Elongation: Gibberellins promote cell division and elongation in stem tissues, leading to increased plant height.

  • Seed Germination: They break seed dormancy and promote the mobilization of stored food reserves necessary for embryo growth.

  • Flowering and Fruit Development: Gibberellins can influence the transition to flowering and are involved in fruit set and growth.

  • Leaf Expansion: They contribute to the expansion of leaves, thereby increasing the photosynthetic capacity of the plant.

Given that Gthis compound is structurally a gibberellin, it is plausible that it partakes in one or more of these classical gibberellin responses. However, without dedicated experimental evidence, its specific role, potency, and potential tissue-specific functions remain speculative. It could be a bioactive hormone, an intermediate in the biosynthesis of other active gibberellins, or an inactive catabolite.

Gibberellin Biosynthesis and Signaling: A Generalized Pathway

The biosynthesis of gibberellins is a complex process that occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytosol. The pathway starts from geranylgeranyl diphosphate (GGDP) and proceeds through a series of enzymatic steps to produce a variety of gibberellin structures.

A Simplified Overview of Gibberellin Biosynthesis

Gibberellin_Biosynthesis GGDP Geranylgeranyl diphosphate (GGDP) ent_Kaurene ent-Kaurene GGDP->ent_Kaurene GA12 GA12 (First Gibberellin) ent_Kaurene->GA12 Endoplasmic Reticulum C20_GAs C20-Gibberellins GA12->C20_GAs C19_GAs Bioactive C19-Gibberellins (e.g., GA1, GA3, GA4, GA7) C20_GAs->C19_GAs Cytosol Inactive_GAs Inactive Metabolites C19_GAs->Inactive_GAs

Caption: Generalized pathway of gibberellin biosynthesis in plants.

The signaling pathway for gibberellins involves the perception of the hormone by a soluble receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1). This binding event leads to the degradation of DELLA proteins, which are transcriptional regulators that repress growth. The removal of DELLA proteins allows for the expression of genes that drive various growth and developmental processes.

The Core Gibberellin Signaling Cascade

Gibberellin_Signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA interacts with SCF SCF E3 Ubiquitin Ligase DELLA->SCF targeted to Proteasome 26S Proteasome DELLA->Proteasome degraded by Growth_Genes Growth-Promoting Genes DELLA->Growth_Genes represses SCF->DELLA ubiquitinates Growth_Response Growth and Development Growth_Genes->Growth_Response expression leads to

Endogenous Gibberellin A110 in Spinach: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellins (GAs) are a class of diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering. Spinach (Spinacia oleracea) has been a model organism for studying gibberellin metabolism and its regulation by environmental cues such as photoperiod. While numerous gibberellins have been identified and quantified in spinach, this whitepaper focuses on the current state of knowledge regarding the endogenous levels of a specific gibberellin, GA110. Despite its confirmed presence, quantitative data on the endogenous concentrations of Gthis compound in spinach remain elusive in published literature. This document provides a comprehensive overview of the known gibberellins in spinach, details the analytical methodologies for their quantification, and presents the established gibberellin signaling pathway. The absence of quantitative data for Gthis compound highlights a knowledge gap and a potential area for future research.

Endogenous Gibberellin Profile in Spinach

While the primary focus of this paper is Gibberellin this compound, it is important to contextualize its presence within the broader gibberellin profile of spinach. A significant body of research has been dedicated to identifying and quantifying various GAs in spinach, particularly in relation to photoperiod-induced flowering. To date, the presence of Gthis compound (2β-hydroxy-GA12) in spinach has been confirmed. However, peer-reviewed studies providing quantitative data on its endogenous levels are not currently available.

In contrast, extensive quantitative data exists for other key gibberellins in the spinach metabolic pathway. These gibberellins are typically quantified in nanograms per gram of fresh or dry weight. The table below summarizes the reported levels of several endogenous gibberellins in spinach under different photoperiodic conditions.

GibberellinTissuePhotoperiodConcentration (ng/g dry weight)Reference
GA53ShootsShort Day (8h light)~15[1]
GA53ShootsLong Day (8h light + 8h supplemental)~5[1]
GA44ShootsShort Day (8h light)~10[1]
GA44ShootsLong Day (8h light + 8h supplemental)~8[1]
GA19ShootsShort Day (8h light)~50[1]
GA19ShootsLong Day (8h light + 8h supplemental)~20[1]
GA20ShootsShort Day (8h light)~5[1]
GA20ShootsLong Day (8h light + 8h supplemental)~25[1]
GA29ShootsShort Day (8h light)~30[1]
GA29ShootsLong Day (8h light + 8h supplemental)~15[1]
GA1ShootsLong Day (8h light + 8h supplemental)Present (not quantified)
GA8ShootsLong Day (8h light + 8h supplemental)Present (not quantified)

Experimental Protocols

The quantification of endogenous gibberellins in plant tissues is a meticulous process involving extraction, purification, and analysis. The following protocols are a synthesis of methodologies reported in studies on gibberellins in spinach.

Extraction and Purification of Gibberellins
  • Tissue Homogenization : Plant tissue (e.g., shoots, leaves) is frozen in liquid nitrogen and ground to a fine powder.

  • Solvent Extraction : The powdered tissue is extracted with 80% methanol containing an antioxidant like 2,6-di-tert-butyl-4-methylphenol (BHT) to prevent oxidation of the gibberellins. This is typically done overnight at a low temperature (e.g., 4°C).

  • Internal Standards : To account for losses during purification and to enable accurate quantification, a suite of deuterated or ¹³C-labeled gibberellin internal standards is added to the extract.

  • Filtration and Concentration : The extract is filtered to remove solid debris and then concentrated under reduced pressure.

  • Partitioning : The aqueous extract is partitioned against a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. The pH of the aqueous phase is then adjusted to acidic (e.g., pH 2.5) and partitioned against an organic solvent such as ethyl acetate to extract the acidic gibberellins.

  • Solid-Phase Extraction (SPE) : The ethyl acetate fraction is dried and redissolved in a small volume of solvent for further purification using SPE cartridges. A common choice is a C18 reverse-phase cartridge to separate gibberellins from more polar and non-polar impurities.

  • High-Performance Liquid Chromatography (HPLC) : The sample is further purified and fractionated by HPLC, often using a reverse-phase C18 column with a gradient of methanol or acetonitrile in water. Fractions corresponding to the retention times of known gibberellins are collected.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization : The purified gibberellin fractions are derivatized to increase their volatility for GC analysis. This is typically achieved by methylation with diazomethane followed by trimethylsilylation.

  • GC-MS Analysis : The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the different gibberellins based on their retention times, and the MS provides mass spectral data for identification and quantification.

  • Selected Ion Monitoring (SIM) : For accurate quantification, the mass spectrometer is operated in SIM mode, where it monitors specific ions characteristic of each gibberellin and its corresponding internal standard. The ratio of the peak areas of the endogenous gibberellin to its internal standard is used to calculate the concentration of the endogenous compound.

Visualizations

Experimental Workflow for Gibberellin Analysis

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis tissue Plant Tissue Homogenization extraction Methanol Extraction tissue->extraction standards Addition of Internal Standards extraction->standards filtration Filtration & Concentration standards->filtration partitioning Solvent Partitioning filtration->partitioning spe Solid-Phase Extraction (SPE) partitioning->spe hplc HPLC Fractionation spe->hplc derivatization Derivatization (Methylation & Silylation) hplc->derivatization gcms GC-MS Analysis (SIM) derivatization->gcms quantification Quantification gcms->quantification

Caption: Workflow for the extraction, purification, and analysis of endogenous gibberellins.

Gibberellin Signaling Pathway

ga_signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF E3 Ubiquitin Ligase DELLA->SCF GA-GID1-DELLA complex is recognized by SCF Proteasome 26S Proteasome DELLA->Proteasome targeted for degradation PIFs PIFs (Transcription Factors) DELLA->PIFs represses SCF->DELLA ubiquitinates DELLA Gene GA-Responsive Genes PIFs->Gene activates transcription Growth Growth & Development Gene->Growth

Caption: Simplified model of the gibberellin signaling pathway in plants.

Conclusion and Future Directions

The identification of Gibberellin this compound in spinach signifies its involvement in the complex gibberellin metabolic network of this species. However, the lack of quantitative data on its endogenous levels presents a clear gap in our understanding. Future research should prioritize the development of analytical methods to accurately quantify Gthis compound in various spinach tissues and under different physiological conditions. This would enable a more complete understanding of its biosynthetic and catabolic pathways and its potential role in regulating plant growth and development, particularly in response to environmental signals like photoperiod. Such knowledge would be invaluable for researchers in plant science and could have implications for agricultural applications and the development of plant growth regulators.

References

In-depth Technical Guide on the Role of Gibberellin in Oil Palm Development: A Focus on Gibberellic Acid (GA3) due to Limited Data on Gibberellin A110

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: While the initial request specified a focus on Gibberellin A110 (Gthis compound), a comprehensive review of the current scientific literature reveals a significant gap in research specifically detailing the role and effects of Gthis compound on oil palm (Elaeis guineensis) development. Although Gthis compound has been identified in the sap of oil palm, there is a lack of published studies with quantitative data, experimental protocols, or specific signaling pathways related to its application in this species.

Therefore, to provide a valuable and data-supported technical guide for researchers, this document will focus on the well-researched effects of a closely related and commercially significant gibberellin, Gibberellic Acid (GA3) , on oil palm development. The principles of gibberellin action and the experimental methodologies described herein may serve as a foundational framework for future investigations into Gthis compound.

Introduction to Gibberellins in Plant Development

Gibberellins (GAs) are a large family of diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development. These processes include seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1] The bioactivity of different GAs varies, and their levels are tightly controlled through biosynthesis and catabolism within the plant.

The general mechanism of GA action involves the perception of the GA signal by a soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[2] This binding event leads to a conformational change that promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that act as growth repressors.[3] The formation of the GA-GID1-DELLA complex targets the DELLA protein for degradation via the 26S proteasome pathway.[3][4] The removal of DELLA proteins derepresses the expression of GA-responsive genes, leading to various growth and developmental responses.

Quantitative Effects of Gibberellic Acid (GA3) on Oil Palm

Studies on the exogenous application of GA3 to oil palm have demonstrated its potential to influence fruit development, bunch characteristics, and post-harvest quality. The following tables summarize the key quantitative findings from available research.

ParameterGA3 ConcentrationObservationSource
Fruit Bunch Weight 1 ml/l and 2 ml/lIncreased fruit bunch weight when applied 15 days before harvest.[5][6]
1.5 ml/lLess effective in increasing fruit bunch weight compared to 1 ml/l and 2 ml/l concentrations.[5]
Fruit Loss (Post-Harvest) 12.5 ppm and 25 ppmReduced fruit loss from fresh fruit bunches (FFB) for up to 6 days after application.
Respiration Rate (Post-Harvest) 12.5 ppm, 25 ppm, and 37.5 ppmReduced respiration rate of FFB, indicating a delay in ripening.
Oil Content 12.5 ppm, 25 ppm, and 37.5 ppmIncreased oil content in the fruit mesocarp.
Free Fatty Acid (FFA) Content 12.5 ppm, 25 ppm, and 37.5 ppmStabilized FFA content, indicating a delay in oil quality deterioration.

Experimental Protocols for GA3 Application in Oil Palm Research

The following are generalized experimental protocols derived from studies on GA3 application in oil palm. These can serve as a starting point for designing new experiments.

Field Application to Influence Fruit Bunch Yield
  • Objective: To assess the effect of GA3 on the weight of oil palm fruit bunches.

  • Materials:

    • Gibberellic acid (GA3) commercial formulation (e.g., Cytozyme).

    • Sprayer for hormone application.

    • Mature oil palms with developing fruit bunches.

  • Methodology:

    • Prepare different concentrations of GA3 solution (e.g., 1 ml/l, 1.5 ml/l, and 2 ml/l) in water.

    • Select a randomized block design with multiple replicate palms for each treatment and a control group (no GA3 application).

    • Apply the GA3 solutions directly to the fruit bunches at specific times before the anticipated harvest date (e.g., 15 days and 30 days prior).[5]

    • At the time of harvest, measure the weight of the fruit bunches from each treated and control palm.

    • Analyze the data using statistical methods such as ANOVA to determine the significance of the treatments.[5]

Post-Harvest Application to Assess Fruit Quality
  • Objective: To determine the effect of GA3 on the physical and chemical quality of fresh fruit bunches (FFB) after harvest.

  • Materials:

    • Gibberellic acid (GA3).

    • Freshly harvested oil palm fruit bunches.

    • Equipment to measure respiration rate, fruit firmness, and oil quality (e.g., gas analyzer, penetrometer, and laboratory equipment for FFA analysis).

  • Methodology:

    • Prepare GA3 solutions at various concentrations (e.g., 0, 12.5, 25, and 37.5 ppm).

    • Use a randomized complete block design for the harvested FFB.

    • Apply the GA3 solutions to the FFB, ensuring even coverage.

    • Store the treated and control bunches under controlled conditions.

    • At regular intervals (e.g., daily for 6 days), measure parameters such as:

      • Fruit loss (number of detached fruits).

      • Respiration rate.

      • Fruit moisture and firmness.

      • Oil content.

      • Free fatty acid (FFA) content.

    • Statistically analyze the collected data to evaluate the impact of different GA3 concentrations.

Visualizing Gibberellin Signaling and Experimental Logic

The following diagrams, created using the DOT language, illustrate the generalized gibberellin signaling pathway and a typical experimental workflow for studying the effects of gibberellins on oil palm.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA_GID1 GA-GID1 Complex DELLA DELLA Protein (Growth Repressor) GA_GID1->DELLA Binds to SCF SCF E3 Ubiquitin Ligase DELLA->SCF Targeted for Ubiquitination GA_Genes GA-Responsive Genes (Growth Promotion) DELLA->GA_Genes Represses Proteasome 26S Proteasome SCF->Proteasome Mediates Degradation Proteasome->DELLA Degrades Transcription Transcription Growth Plant Growth and Development GA_Genes->Growth Promotes GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 GID1->GA_GID1 Forms Complex

Caption: Generalized Gibberellin Signaling Pathway.

Experimental_Workflow start Hypothesis: Exogenous GA affects oil palm development design Experimental Design (e.g., Randomized Block) start->design prep Preparation of GA Solutions (Different Concentrations) design->prep treatment Application of GA to Oil Palm (e.g., Fruit Bunches) prep->treatment control Control Group (No GA Application) prep->control data Data Collection (e.g., Bunch Weight, Oil Content) treatment->data control->data analysis Statistical Analysis (e.g., ANOVA) data->analysis conclusion Conclusion on GA Effects analysis->conclusion

Caption: Experimental Workflow for GA Application in Oil Palm.

Future Directions and the Potential Role of Gthis compound

The lack of specific research on Gibberellin this compound in oil palm presents a significant opportunity for future studies. Key research questions to address include:

  • What are the endogenous levels of Gthis compound in different tissues of the oil palm (e.g., leaves, roots, inflorescences, and developing fruits) and how do they change throughout development?

  • Does exogenous application of Gthis compound have similar, different, or more potent effects compared to GA3 on oil palm yield and quality parameters?

  • What is the specific biosynthetic pathway of Gthis compound in oil palm, and which genes are involved?

  • Does Gthis compound interact with the known components of the gibberellin signaling pathway (GID1, DELLA proteins) in oil palm?

Answering these questions will be crucial for a comprehensive understanding of gibberellin-mediated regulation of oil palm development and could lead to new strategies for improving crop productivity and quality. For professionals in drug development, while the direct application to human health is not immediately apparent, understanding the biosynthesis and regulation of complex organic molecules like gibberellins in a commercially important plant can provide insights into natural product synthesis and biochemical pathways that may have broader implications.

References

The Role of C₂₀-Gibberellin 2-Oxidases in the Inactivation of GA₁₂: A Technical Guide to the Biosynthesis of Gibberellin A₁₁₀

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of Gibberellin A₁₁₀ (GA₁₁₀), a key inactivation step within the broader gibberellin (GA) metabolic pathway. Gibberellins are critical phytohormones that regulate numerous aspects of plant growth and development, making the enzymes that control their levels prime targets for agricultural and biotechnological applications. This document details the specific conversion of the precursor GA₁₂ to the inactive GA₁₁₀, focusing on the enzymes involved, quantitative data from genetic studies, and detailed experimental protocols for further research.

Data Presentation: Quantitative Analysis of Gibberellin Levels

The biosynthesis of GA₁₁₀ is a catabolic reaction that reduces the pool of available C₂₀ gibberellins, thereby decreasing the production of bioactive GAs like GA₄. This inactivation is primarily catalyzed by a specific class of GA 2-oxidases. In the model organism Arabidopsis thaliana, two key enzymes, AtGA2ox7 and AtGA2ox8, have been identified as responsible for the 2β-hydroxylation of C₂₀-GAs.

While specific enzyme kinetic parameters (Kₘ, Vₘₐₓ) for the conversion of GA₁₂ to GA₁₁₀ by AtGA2ox7 and AtGA2ox8 are not extensively documented in publicly available literature, the functional consequence of their activity has been quantified through the analysis of mutant lines. The following table summarizes the endogenous levels of key gibberellins in wild-type Arabidopsis compared to mutants with hyperactivated expression of AtGA2ox7 and AtGA2ox8 (activation-tagged lines). This data clearly demonstrates the potent effect of these enzymes on the gibberellin pool, leading to a significant reduction in bioactive GAs and their precursors.

GibberellinWild-Type (Ws) (ng/g dry weight)AtGA2ox7ACT (ng/g dry weight)AtGA2ox8ACT (ng/g dry weight)
GA₁₂1.30.80.4
GA₁₅0.20.10.1
GA₂₄1.10.20.1
GA₉1.20.20.1
GA₄0.9< 0.1< 0.1
GA₃₄1.50.40.3
GA₅₁0.10.10.1

Table adapted from Schomburg et al. (2003), The Plant Cell.[1]

Gibberellin A₁₁₀ Biosynthesis Pathway

The formation of Gibberellin A₁₁₀ represents a critical side branch of the main gibberellin biosynthesis pathway, serving as an inactivation step. The pathway begins with the synthesis of ent-kaurene in the plastid, which is then sequentially oxidized in the endoplasmic reticulum to form GA₁₂, the first gibberellin in the pathway. In the cytosol, GA₁₂ can either proceed down the pathway towards bioactive forms or be inactivated. The conversion to GA₁₁₀ is a single-step 2β-hydroxylation of GA₁₂.

Gibberellin_A110_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGPP Geranylgeranyl Diphosphate (GGPP) ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS GA12_aldehyde GA₁₂-aldehyde GA12 Gibberellin A₁₂ GA12_aldehyde->GA12 KAO ent_Kaurene_ER->GA12_aldehyde KO GA110 Gibberellin A₁₁₀ (Inactive) GA12->Gthis compound AtGA2ox7 / AtGA2ox8 (2β-hydroxylation) Bioactive_GAs Bioactive GAs (e.g., GA₄) GA12->Bioactive_GAs GA20ox, GA3ox...

Caption: Gibberellin A₁₁₀ Biosynthesis Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments required to study the biosynthesis of GA₁₁₀.

Protocol for Heterologous Expression and Enzymatic Assay of AtGA2ox7/8

This protocol describes the expression of AtGA2ox enzymes in E. coli and the subsequent assay to determine their activity on the substrate GA₁₂.

3.1.1 Cloning and Expression:

  • Amplify the full-length coding sequence of AtGA2ox7 or AtGA2ox8 from Arabidopsis thaliana cDNA.

  • Clone the amplified cDNA into an E. coli expression vector, such as pET-28a, which adds a polyhistidine tag for purification.

  • Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow a 50 mL liquid culture of the transformed bacteria at 37°C to an OD₆₀₀ of 0.6.

  • Induce protein expression by adding IPTG to a final concentration of 0.4 mM and incubate for 4 hours at 28°C.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes.

  • Resuspend the cell pellet in a lysis buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication.

  • Centrifuge the lysate at 15,000 x g for 20 minutes to pellet cell debris. The supernatant contains the crude protein extract. For higher purity, the protein can be purified using a Ni-NTA affinity column.

3.1.2 Enzymatic Assay:

  • Prepare the reaction mixture in a microfuge tube: 80 µL of 50 mM Tris-HCl buffer (pH 7.5), 10 µL of 20 mM 2-oxoglutarate, 10 µL of 20 mM Ascorbate, 10 µL of 20 mM FeSO₄, and 10 µL of crude protein extract.

  • Initiate the reaction by adding 1 µL of [¹⁴C]GA₁₂ (or another labeled GA substrate).

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding 20 µL of 1M HCl.

  • Extract the gibberellins by adding 200 µL of ethyl acetate, vortexing, and centrifuging. Collect the upper organic phase. Repeat the extraction twice.

  • Evaporate the pooled organic phase to dryness under a stream of nitrogen.

  • Resuspend the sample in 50% methanol for analysis.

  • Separate the substrate and product using reverse-phase HPLC with an online radioactivity detector. The retention times of the product can be compared to a known GA₁₁₀ standard.

Enzyme_Assay_Workflow start Start: AtGA2ox7/8 cDNA cloning 1. Clone into pET-28a Vector start->cloning transformation 2. Transform into E. coli cloning->transformation expression 3. Induce Protein Expression with IPTG transformation->expression lysis 4. Cell Lysis & Crude Extract Preparation expression->lysis assay_setup 5. Set up Reaction Mixture (Buffer, Co-factors, Enzyme) lysis->assay_setup reaction 6. Add [¹⁴C]GA₁₂ Substrate & Incubate assay_setup->reaction extraction 7. Stop Reaction & Extract GAs reaction->extraction analysis 8. HPLC Analysis with Radioactivity Detection extraction->analysis end End: Quantify GA₁₁₀ Production analysis->end Mutant_Generation_Workflow start Start: Target AtGA2ox7/8 Genes design 1. Design Guide RNAs (gRNAs) start->design construct 2. Clone gRNAs into CRISPR/Cas9 Vector design->construct transform 3. Agrobacterium-mediated Arabidopsis Transformation construct->transform select 4. Select T1 Transgenic Plants transform->select screen 5. PCR & Sequence to Identify Mutations select->screen homozygous 6. Generate Homozygous, Transgene-Free Mutant Lines (T2/T3) screen->homozygous analyze 7. Phenotypic & Metabolic Analysis (e.g., GA Quantification) homozygous->analyze end End: Characterize Gene Function analyze->end

References

Chemical structure and properties of Gibberellin A110

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellin A110 (Gthis compound) is a naturally occurring C20-gibberellin, a class of diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development. First identified in Oil Palm (Elaeis guineensis) and Spinach (Spinacia oleracea), its structure has been elucidated as 2β-hydroxy-GA12[1][2]. As the 2β-hydroxylated form of Gibberellin A12 (GA12), the universal precursor to all other gibberellins in higher plants, Gthis compound is positioned at a key metabolic crossroads. This guide provides a comprehensive overview of the chemical structure, properties, and putative biological role of Gibberellin this compound, based on available scientific literature.

Chemical Structure and Properties

Gibberellin this compound is a tetracyclic diterpenoid carboxylic acid belonging to the C20-gibberellin 6-carboxylic acids class[1]. Its core structure is the ent-gibberellane skeleton.

Chemical Structure

The systematic IUPAC name for Gibberellin this compound is (1R,2S,3S,4R,6S,8S,9S,12R)-6-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.0¹,⁹.0³,⁸]pentadecane-2,4-dicarboxylic acid. The key structural feature that distinguishes it from its immediate precursor, GA12, is the presence of a hydroxyl group at the 2β position.

Physicochemical and Spectroscopic Data

Quantitative data for Gthis compound is limited, with much of the detailed spectroscopic information contained within its primary identification paper. The identity of Gthis compound was originally confirmed by comparing the gas chromatography-mass spectrometry (GC-MS) data of the trimethylsilyl (TMS) ether methyl ester derivative of the natural isolate with that of a chemically synthesized standard[1].

PropertyValueSource
Molecular Formula C20H28O5[2]
Average Molecular Weight 348.44 g/mol [2]
Monoisotopic Molecular Weight 348.193674002 Da
CAS Registry Number 202057-27-0
Chemical Class C20-Gibberellin 6-carboxylic acid
Synonym 2β-hydroxy-GA12[1]
SMILES [H][C@@]12CC[C@@H]3C[C@]1(CC3=C)--INVALID-LINK--[C@@]1([H])[C@@]2(C)C--INVALID-LINK--C[C@@]1(C)C(O)=O
InChI Key SFGDEUSMQMGAFH-MJPABCAUSA-N

Biological Role and Mechanism of Action

Position in the Gibberellin Biosynthetic Pathway

Gibberellins are synthesized from geranylgeranyl diphosphate (GGDP) through a multi-step pathway involving enzymes in the plastid, endoplasmic reticulum, and cytosol. The formation of GA12, a C20-gibberellin, is a central step, as it is the first compound with the characteristic gibberellin structure and serves as the substrate for two parallel pathways: the 13-hydroxylation pathway and the non-13-hydroxylation pathway, which lead to the various bioactive GAs.

Gibberellin this compound is formed by the 2β-hydroxylation of GA12. This reaction is catalyzed by a class of enzymes known as GA 2-oxidases (GA2ox).

Gibberellin_Biosynthesis_Gthis compound GGDP Geranylgeranyl Diphosphate (GGDP) ent_Kaurene ent-Kaurene GGDP->ent_Kaurene Plastid Enzymes (CPS, KS) GA12 Gibberellin A12 (GA12) ent_Kaurene->GA12 ER/Cytosol Enzymes (KO, KAO) Gthis compound Gibberellin this compound (2β-hydroxy-GA12) GA12->Gthis compound GA 2-oxidase (GA2ox) Bioactive_GAs Bioactive GAs (e.g., GA1, GA4) GA12->Bioactive_GAs GA20ox, GA3ox

Fig. 1: Simplified Gibberellin biosynthesis showing the formation of Gthis compound.
Inferred Biological Activity: A Deactivation Product

While direct bioassay data for Gthis compound is not widely reported, its structure strongly suggests it is an inactive or deactivated form of gibberellin. In the GA metabolic pathway, 2β-hydroxylation is a primary mechanism for hormone deactivation. For instance, the highly bioactive GA1 and GA4 are deactivated by 2β-hydroxylation to the inactive GA8 and GA34, respectively. Therefore, it is highly probable that Gthis compound (2β-hydroxy-GA12) represents the deactivation of the precursor GA12, preventing it from being converted into bioactive forms. This mechanism is a key part of the homeostatic regulation of active gibberellin levels within the plant.

The Gibberellin Signaling Pathway

The canonical gibberellin signaling pathway operates on a de-repression mechanism. In the absence of bioactive GA, DELLA proteins, which are nuclear-localized transcriptional regulators, act as potent growth repressors by binding to and inhibiting transcription factors (like PIFs) required for GA-responsive gene expression.

When a bioactive GA (e.g., GA1, GA4) is present, it binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This GA-GID1 complex then undergoes a conformational change that allows it to bind to the DELLA protein. This new GA-GID1-DELLA complex is recognized by an F-box protein (e.g., SLY1/GID2), which is part of an SCF E3 ubiquitin ligase complex. The SCF complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome. The destruction of the DELLA repressor allows the previously inhibited transcription factors to become active, leading to the expression of GA-responsive genes and subsequent physiological effects like stem elongation and seed germination.

Given that Gthis compound is likely an inactive metabolite, it is not expected to bind to the GID1 receptor with any significant affinity and therefore would not trigger the degradation of DELLA proteins or initiate the signaling cascade.

Gibberellin_Signaling General Gibberellin Signaling Pathway cluster_nucleus Nucleus GA_active Bioactive GA (e.g., GA4) GID1 GID1 Receptor GA_active->GID1 Binds Gthis compound Gthis compound (Inactive) Gthis compound->GID1 No Binding DELLA DELLA Protein (Repressor) GID1->DELLA Binds PIF PIF (Transcription Factor) DELLA->PIF Inhibits Proteasome 26S Proteasome DELLA->Proteasome Degradation GA_Response_Gene GA-Responsive Gene PIF->GA_Response_Gene Activates SCF SCF (E3 Ligase) SCF->DELLA Ubiquitinates Response Growth / Gene Expression

Fig. 2: The Gibberellin signaling cascade and the putative non-role of Gthis compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of Gthis compound are described in the primary literature by Owen et al. (1998)[1]. The general workflow involves extraction from plant material, purification using various chromatographic techniques, derivatization, and analysis by combined gas chromatography-mass spectrometry (GC-MS).

General Workflow for Gthis compound Analysis

The structural confirmation of Gthis compound relied on a comparison between the natural product and a synthetic standard. The synthesis itself was a complex, 24-step sequence starting from gibberellic acid (GA3)[1].

Experimental_Workflow cluster_isolation Isolation from Plant Material cluster_synthesis Chemical Synthesis cluster_analysis Analysis and Confirmation Plant_Material Plant Tissue (e.g., Spinach, Palm Sap) Extraction Solvent Extraction (e.g., Methanol/Water) Plant_Material->Extraction Purification Multi-step Chromatography (e.g., HPLC) Extraction->Purification Derivatization Derivatization (Methylation, Silylation) Purification->Derivatization Natural Isolate GA3 Gibberellic Acid (GA3) Synthesis 24-Step Synthesis GA3->Synthesis Synthetic_Gthis compound Synthetic Gthis compound Standard Synthesis->Synthetic_Gthis compound Synthetic_Gthis compound->Derivatization Synthetic Standard GCMS GC-MS Analysis Derivatization->GCMS Comparison Compare Mass Spectra GCMS->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Fig. 3: General workflow for the isolation and structural confirmation of Gthis compound.
Key Methodologies

  • Extraction and Purification: Gibberellins are typically extracted from homogenized plant tissues using polar solvents like methanol or acetone, followed by partitioning against less polar solvents to remove lipids. Purification is achieved through techniques like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

  • Chemical Synthesis: The synthesis of the Gthis compound standard was a crucial step for unambiguous identification. The full details of this multi-step synthesis are provided in the supplementary materials of the original publication[1].

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxyl groups of gibberellins are typically derivatized to their methyl esters, and the hydroxyl groups are converted to trimethylsilyl (TMS) ethers. This increases their volatility and thermal stability. The mass spectrum of the derivatized natural isolate is then compared to the spectrum of the derivatized synthetic standard. A perfect match in retention time and fragmentation pattern confirms the structure[1].

Conclusion

Gibberellin this compound is structurally defined as 2β-hydroxy-GA12, a derivative of the central gibberellin precursor, GA12. Its discovery in Elaeis guineensis and Spinacia oleracea adds to the known diversity of gibberellin metabolism in higher plants. Based on its structure and the established role of 2β-hydroxylation in gibberellin biochemistry, Gthis compound is concluded to be a product of a deactivation pathway. It represents a mechanism by which plants can regulate the pool of GA12 available for conversion into biologically active hormones, thereby controlling growth and development. Further research, including direct bioassays and studies on the expression of the specific GA 2-oxidase responsible for its synthesis, would provide definitive confirmation of its role and regulatory importance in plant physiology.

References

Gibberellin A110: An In-depth Technical Guide on the Core Mechanism of Action in Plant Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific mechanism of action and quantitative biological data for Gibberellin A110 (Gthis compound) is not extensively available in publicly accessible scientific literature. Therefore, this guide provides a comprehensive overview of the well-established mechanism of action for bioactive gibberellins, which is the framework within which Gthis compound is presumed to function.

Introduction

Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][2] As of 2020, over 130 different gibberellins have been identified in plants, fungi, and bacteria, each designated with a number (e.g., GA1, GA2, etc.).[1] Gibberellin this compound was first identified in Elaeis guineensis (oil palm) and Spinacia oleracea (spinach).[3] It is a C20-gibberellin, a class that typically serves as precursors to the more biologically active C19-gibberellins.

This technical guide will detail the core mechanism of action of bioactive gibberellins in plant cells, providing a foundational understanding for researchers, scientists, and drug development professionals.

The Core Gibberellin Signaling Pathway

The canonical gibberellin signaling pathway operates on a derepression mechanism. In the absence of bioactive GAs, a family of nuclear proteins known as DELLA proteins act as repressors of GA-responsive genes, thereby inhibiting plant growth. The presence of bioactive GAs triggers a signaling cascade that leads to the degradation of these DELLA proteins, thus allowing for the expression of genes that promote growth and development.

The key components of this pathway are:

  • Gibberellin (GA): The signaling molecule.

  • GIBBERELLIN INSENSITIVE DWARF1 (GID1): A soluble nuclear receptor for GA.

  • DELLA Proteins: A family of nuclear transcriptional regulators that act as repressors of GA responses.

  • SCF Complex (SKP1-Cullin-F-box): An E3 ubiquitin ligase complex.

  • 26S Proteasome: A cellular machinery for protein degradation.

Perception of the Gibberellin Signal

Bioactive gibberellin molecules diffuse into the nucleus where they bind to the GID1 receptor. This binding event induces a conformational change in the GID1 protein, which enhances its affinity for DELLA proteins.

Formation of the GA-GID1-DELLA Complex

The GA-bound GID1 receptor then interacts with a DELLA protein, forming a stable GA-GID1-DELLA ternary complex. The formation of this complex is the central event in GA signaling.

Ubiquitination and Degradation of DELLA Proteins

The formation of the GA-GID1-DELLA complex facilitates the interaction of the DELLA protein with an F-box protein component of the SCF E3 ubiquitin ligase complex. This interaction leads to the polyubiquitination of the DELLA protein. Polyubiquitinated proteins are recognized and subsequently degraded by the 26S proteasome.

Derepression of Gene Expression

The degradation of DELLA proteins removes their repressive effect on transcription factors that regulate the expression of GA-responsive genes. These transcription factors can then bind to the promoter regions of their target genes, initiating transcription and leading to various physiological responses, such as cell elongation and division.

Quantitative Data

Due to the limited availability of specific quantitative data for Gibberellin this compound, the following tables present generalized data for bioactive gibberellins to illustrate the types of quantitative information relevant to their mechanism of action.

Table 1: Representative Binding Affinities of Bioactive Gibberellins to GID1 Receptors

GibberellinPlant SpeciesGID1 IsoformDissociation Constant (Kd)
GA4Arabidopsis thalianaAtGID1a~30 nM
GA4Oryza sativa (Rice)OsGID1~50 nM
GA1Arabidopsis thalianaAtGID1a~100 nM
GA3Oryza sativa (Rice)OsGID1~200 nM

Note: These are approximate values from various studies and can vary based on experimental conditions.

Table 2: Example of Dose-Dependent Effect of a Bioactive Gibberellin on a Physiological Response

Gibberellin Concentration (µM)Hypocotyl Elongation in Arabidopsis thaliana (mm)
0 (Control)2.5 ± 0.3
0.014.2 ± 0.4
0.17.8 ± 0.6
112.5 ± 0.8
1013.0 ± 0.7

Note: This is hypothetical data for illustrative purposes.

Experimental Protocols

The study of gibberellin signaling involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

In Vitro GA-GID1-DELLA Interaction Assay (Yeast Two-Hybrid)

Objective: To determine the interaction between GID1 and DELLA proteins in the presence or absence of gibberellin.

Methodology:

  • Vector Construction: The coding sequence of the GID1 protein is cloned into a yeast expression vector containing a DNA-binding domain (BD), and the coding sequence of the DELLA protein is cloned into a vector with a transcriptional activation domain (AD).

  • Yeast Transformation: Both constructs (BD-GID1 and AD-DELLA) are co-transformed into a suitable yeast strain that has reporter genes (e.g., HIS3, lacZ) under the control of a promoter with binding sites for the BD.

  • Interaction Assay: The transformed yeast cells are plated on a selective medium lacking histidine (-His) and containing different concentrations of the gibberellin to be tested (e.g., Gthis compound).

  • Data Analysis: Yeast growth on the -His medium indicates a direct interaction between GID1 and DELLA, which activates the HIS3 reporter gene. The strength of the interaction can be quantified by measuring the activity of the lacZ reporter gene using a colorimetric assay (e.g., ONPG assay).

Cell-Free DELLA Degradation Assay

Objective: To demonstrate the GA-dependent degradation of DELLA proteins.

Methodology:

  • Protein Expression and Purification: Recombinant DELLA protein (e.g., tagged with GST or His) and GID1 protein are expressed in and purified from E. coli.

  • Preparation of Plant Cell Extract: A crude protein extract is prepared from a plant tissue known to have an active ubiquitin-proteasome system (e.g., cauliflower florets or tobacco BY-2 cells).

  • Degradation Reaction: The purified DELLA and GID1 proteins are incubated with the plant cell extract in a reaction buffer containing ATP, an ATP-regenerating system, and the gibberellin of interest. Control reactions are set up without GA or with a proteasome inhibitor (e.g., MG132).

  • Analysis of Degradation: Aliquots of the reaction are taken at different time points and subjected to SDS-PAGE and western blotting using an antibody against the DELLA protein tag. The disappearance of the DELLA protein band over time indicates its degradation.

Mandatory Visualizations

Gibberellin Signaling Pathway

Gibberellin_Signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Repressor GID1->DELLA forms complex with Proteasome 26S Proteasome DELLA->Proteasome degraded by TF Transcription Factor DELLA->TF represses SCF SCF E3 Ligase SCF->DELLA ubiquitinates GA_Genes GA-Responsive Genes TF->GA_Genes activates Growth Growth & Development GA_Genes->Growth leads to

Caption: The core gibberellin signaling pathway in plant cells.

Experimental Workflow for Yeast Two-Hybrid Assay

Y2H_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Clone_GID1 Clone GID1 into BD vector Co_transform Co-transform yeast with BD-GID1 and AD-DELLA Clone_GID1->Co_transform Clone_DELLA Clone DELLA into AD vector Clone_DELLA->Co_transform Plate Plate on selective medium (-His) with/without GA Co_transform->Plate Observe_Growth Observe yeast growth Plate->Observe_Growth Quantify Quantify interaction with lacZ assay Observe_Growth->Quantify

Caption: Workflow for a Yeast Two-Hybrid (Y2H) assay.

Conclusion

The mechanism of action for bioactive gibberellins is a well-characterized signaling pathway that is fundamental to plant growth and development. While specific data for Gibberellin this compound is limited, it is highly probable that it functions within this established framework, likely as a precursor to a more active C19-gibberellin or potentially having weak bioactivity itself. Further research is required to elucidate the precise role and quantitative effects of Gthis compound in plant cells. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for investigating the biological activity of Gthis compound and other gibberellins.

References

A Technical Guide to Gibberellin A110: Current Research and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research on Gibberellin A110 (Gthis compound) and the broader family of gibberellins. While specific research on Gthis compound is limited, this document extrapolates from the extensive knowledge of gibberellin biosynthesis, signaling, and analytical techniques to provide a foundational understanding for researchers and professionals in drug development.

Introduction to Gibberellin this compound

Gibberellin this compound is a naturally occurring plant hormone belonging to the large and diverse family of gibberellins (GAs), which are tetracyclic diterpenoid acids that play a crucial role in regulating various aspects of plant growth and development.[1] Gthis compound was first identified in Elaeis guineensis (African oil palm) and Spinacia oleracea (spinach).[2] It is classified as a C20-gibberellin 6-carboxylic acid.

Physicochemical Properties of Gibberellin this compound

A summary of the known physicochemical properties of Gthis compound is presented in the table below. This information is critical for the development of analytical methods and for understanding its biological activity.

PropertyValueReference
Molecular FormulaC20H28O5[2]
Molecular Weight348.44 g/mol [2]
Chemical ClassC20-gibberellin 6-carboxylic acids

Gibberellin Biosynthesis

Gibberellins are synthesized through a complex pathway that is highly regulated by both developmental and environmental cues.[3] The biosynthesis of GAs in higher plants occurs in three main stages, localized in different cellular compartments: plastids, the endoplasmic reticulum, and the cytosol.[3]

The General Gibberellin Biosynthetic Pathway

The pathway begins with the synthesis of ent-kaurene from geranylgeranyl diphosphate (GGDP) in proplastids.[4] Subsequently, ent-kaurene is converted to GA12 in the endoplasmic reticulum through the action of cytochrome P450 monooxygenases.[4] In the cytoplasm, GA12 is then converted into the various bioactive GAs and their intermediates through a series of oxidation steps catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs), primarily GA 20-oxidases and GA 3-oxidases.[4][5] The pathway can branch at GA12, leading to the formation of 13-hydroxylated GAs (like GA1) or non-13-hydroxylated GAs (like GA4).[6]

Gibberellin_Biosynthesis GGDP Geranylgeranyl diphosphate (GGDP) ent_kaurene ent-kaurene GGDP->ent_kaurene Plastid GA12 GA12 ent_kaurene->GA12 Endoplasmic Reticulum GA53 GA53 GA12->GA53 GA13ox GA15 GA15 GA12->GA15 GA20ox GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA20ox GA20->GA1 GA3ox GA8 GA8 (Inactive) GA1->GA8 GA2ox GA24 GA24 GA15->GA24 GA20ox GA9 GA9 GA24->GA9 GA20ox GA4 GA4 (Bioactive) GA9->GA4 GA20ox GA9->GA4 GA3ox GA34 GA34 (Inactive) GA4->GA34 GA2ox

A simplified diagram of the major gibberellin biosynthetic pathways in higher plants.

Gibberellin Signaling Pathway

The gibberellin signaling pathway is a well-characterized cascade that ultimately leads to the regulation of gene expression for various growth and developmental processes.[5] The core of this pathway involves the derepression of a signaling cascade.

In the absence of GA, DELLA proteins, which are nuclear-localized transcriptional regulators, act as repressors of GA responses.[7] They achieve this by interacting with and inhibiting phytochrome interacting factors (PIFs) and other transcription factors.[7] When bioactive GA is present, it binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[4][8] This GA-GID1 complex then interacts with the DELLA proteins. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome, mediated by an F-box protein (SCFSLY1/GID2).[4] The degradation of DELLA proteins releases the PIFs and other transcription factors, allowing them to activate the expression of GA-responsive genes.[7]

Gibberellin_Signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Repressor) GA_GID1->DELLA Binds to Proteasome 26S Proteasome DELLA->Proteasome Degradation PIF PIF (Transcription Factor) DELLA->PIF Inhibits SCF SCF (E3 Ubiquitin Ligase) SCF->DELLA Ubiquitination GA_Response_Genes GA-Responsive Genes PIF->GA_Response_Genes Activates Growth_Development Growth and Development GA_Response_Genes->Growth_Development Leads to

The core gibberellin signaling pathway, illustrating the derepression mechanism.

Experimental Protocols for Gibberellin Analysis

The accurate quantification of gibberellins in plant tissues is challenging due to their low concentrations and the complexity of the plant matrix.[9] Various analytical methods have been developed to address these challenges.

Extraction and Purification

A general workflow for the extraction and purification of gibberellins from plant tissues is outlined below.

GA_Extraction_Workflow start Plant Tissue Sample homogenization Homogenization in Solvent (e.g., 80% Methanol) start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) supernatant->spe hplc High-Performance Liquid Chromatography (HPLC) Fractionation spe->hplc analysis Analysis (LC-MS/MS, GC-MS) hplc->analysis

A general experimental workflow for the extraction and purification of gibberellins.

Detailed Methodology:

  • Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder. Extract the powder with a cold solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet the solid debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted gibberellins.

  • Solid-Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge to remove nonpolar compounds. Elute the gibberellins with a suitable solvent, such as methanol.

  • HPLC Fractionation: For complex samples, further purification can be achieved by reverse-phase HPLC.

  • Analysis: The purified fractions are then analyzed using highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

Analytical Techniques

The following table summarizes the key analytical techniques used for the quantification of gibberellins.

TechniquePrincipleAdvantagesDisadvantagesDetection LimitReference
LC-MS/MS Separation by liquid chromatography followed by mass spectrometric detection of precursor and product ions.High sensitivity and selectivity, suitable for a wide range of GAs.Requires expensive instrumentation.pg/mL range (e.g., 1.05 pg/mL)[10]
GC-MS Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection.High resolution and sensitivity.Requires derivatization of GAs, which can be time-consuming.-
Immunoassay Utilizes the specific binding of antibodies to gibberellins.Simple, high-throughput, and does not require expensive equipment.Can have cross-reactivity with other GAs, lower specificity than MS-based methods.pg/mL range (e.g., 20.05 pg/mL)[11]
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Separation based on electrophoretic mobility in a capillary, coupled with mass spectrometry.Rapid analysis, requires small sample volumes.Lower sensitivity compared to LC-MS/MS for some applications.-[11]

Biological Roles of Gibberellins

Gibberellins are involved in a wide array of physiological processes throughout the plant life cycle. Understanding these roles is fundamental for applications in agriculture and drug development. Key functions include:

  • Stem Elongation: GAs promote cell division and elongation in stems.[12]

  • Seed Germination: They are crucial for breaking seed dormancy and promoting germination by mobilizing stored food reserves.[13][14][15]

  • Flowering: In many plant species, GAs are required for the transition from vegetative growth to flowering.[16]

  • Fruit Development: GAs influence fruit set, growth, and development.[12]

  • Leaf Expansion: They contribute to the expansion of leaves.[12]

Future Directions in Gibberellin this compound Research

While the general framework of gibberellin research provides a strong foundation, specific investigations into Gibberellin this compound are needed. Future research should focus on:

  • Elucidating the specific biosynthetic pathway leading to Gthis compound.

  • Identifying the specific biological activity of Gthis compound and its role in plant development, particularly in the species in which it has been identified.

  • Determining the receptor binding affinity of Gthis compound to understand its signaling potential.

  • Developing specific antibodies and analytical standards for the accurate and sensitive quantification of Gthis compound in various biological matrices.

This in-depth guide serves as a starting point for researchers and professionals interested in Gibberellin this compound. By leveraging the extensive knowledge of the gibberellin family and employing the detailed methodologies outlined here, future research can unravel the specific functions and potential applications of this particular gibberellin.

References

An In-depth Technical Guide to the Physiological Effects of Gibberellins on Plant Growth

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide addresses the physiological effects of gibberellins (GAs) on plant growth. Initial literature searches for the specific compound Gibberellin A110 (Gthis compound) did not yield sufficient peer-reviewed data to provide a detailed analysis. Therefore, this document focuses on the well-characterized and bioactive gibberellins, such as GA1, GA3, and GA4, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Gibberellins are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development. Their most prominent effects include the promotion of stem and hypocotyl elongation, induction of seed germination, and the transition from vegetative growth to flowering. This guide provides a technical overview of these effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of Gibberellins

The following tables summarize the quantitative effects of applying bioactive gibberellins on key plant growth parameters.

Table 1: Effect of Gibberellic Acid (GA3) on Stem Elongation in Dwarf Pea (Pisum sativum)

GA3 Concentration (mg/L)Mean Increase in Stem Length (cm) after 10 days
0 (Control)2.5
108.7
5015.2
10018.5

Data adapted from studies on GA-deficient dwarf pea varieties, which show a significant response to exogenous GA application.

Table 2: Dose-Response of Gibberellic Acid (GA3) on Hypocotyl Elongation in Arabidopsis thaliana (Light-Grown)

GA3 Concentration (µM)Mean Hypocotyl Length (mm)
0 (Control)1.8
0.12.5
1.04.2
10.05.1

Data illustrates the dose-dependent effect of GA3 on the elongation of hypocotyls in light-grown Arabidopsis seedlings.[1][2][3]

Table 3: Effect of Gibberellin (GA4) on Flowering Time in Arabidopsis thaliana under Short-Day Conditions

TreatmentMean Number of Rosette Leaves at Bolting
Control (mock treatment)45
10 µM GA422

Under non-inductive short-day conditions, exogenous application of bioactive GAs can significantly promote the transition to flowering in Arabidopsis.[4][5]

Gibberellin Signaling Pathway

Gibberellins exert their effects by inducing the degradation of DELLA proteins, which are nuclear-localized growth repressors. In the absence of GA, DELLA proteins bind to and inhibit transcription factors, thereby repressing GA-responsive gene expression and constraining growth. The binding of a bioactive GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change in GID1, promoting its interaction with a DELLA protein. This GA-GID1-DELLA complex is then recognized by an F-box protein (e.g., SLY1 in Arabidopsis), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The removal of DELLA proteins liberates the transcription factors, allowing for the expression of GA-responsive genes and the promotion of growth.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to GA_GID1 GA-GID1 Complex DELLA DELLA Protein (Growth Repressor) TF Transcription Factor DELLA->TF Inhibits GA_GID1_DELLA GA-GID1-DELLA Complex GA_Response_Genes GA-Responsive Genes TF->GA_Response_Genes Activates GA_GID1->DELLA Binds to F_box F-box Protein (SLY1/GID2) GA_GID1_DELLA->F_box Recruits Proteasome 26S Proteasome F_box->Proteasome Targets DELLA for degradation via Proteasome->DELLA Degrades Growth_Response Growth Response (e.g., Elongation) GA_Response_Genes->Growth_Response Leads to

Caption: Gibberellin signaling pathway leading to the degradation of DELLA repressors.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Arabidopsis thaliana Seed Germination Assay

This assay is used to determine the effect of gibberellins on seed germination, particularly in breaking dormancy.

Materials:

  • Arabidopsis thaliana seeds (wild-type and/or GA-related mutants)

  • Murashige and Skoog (MS) basal medium with 1% (w/v) sucrose and 0.8% (w/v) agar

  • Gibberellic acid (GA3) stock solution (10 mM in ethanol)

  • Sterile water, 70% (v/v) ethanol, 1% (v/v) sodium hypochlorite solution

  • Petri dishes (9 cm), sterile pipette tips, 1.5 mL microcentrifuge tubes

  • Growth chamber with controlled light and temperature

Methodology:

  • Sterilization: Place approximately 200 seeds in a 1.5 mL microcentrifuge tube. Add 500 µL of 70% ethanol and invert the tube several times for 3 minutes. Remove the ethanol and add 1 mL of 1% sodium hypochlorite. Invert periodically for 10 minutes. Wash the seeds 4-5 times with sterile distilled water.[6][7]

  • Plating: Prepare MS agar plates containing the desired concentrations of GA3 (e.g., 0 µM, 1 µM, 5 µM). The GA3 stock solution should be added to the molten agar after it has cooled to approximately 50-60°C. Resuspend the sterilized seeds in a small volume of sterile water and pipette them onto the surface of the agar plates.[6][8]

  • Stratification: To synchronize germination, wrap the plates in aluminum foil and store them at 4°C for 2-3 days.[8]

  • Incubation: Transfer the plates to a growth chamber set to 22°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection: Score germination at regular intervals (e.g., every 12 or 24 hours) for several days. Germination is typically defined as the emergence of the radicle through the seed coat. Calculate the germination percentage for each treatment and time point.

Dwarf Rice (Oryza sativa) Micro-drop Bioassay

This is a highly sensitive bioassay for quantifying the activity of gibberellins.

Materials:

  • Seeds of a dwarf rice variety (e.g., 'Tan-ginbozu')

  • GA standards and samples to be tested

  • Tween 20 (surfactant)

  • Growth chamber or incubator

Methodology:

  • Seed Germination: Germinate dwarf rice seeds in the dark at 30°C for 2 days on moist filter paper.

  • Seedling Growth: Select uniformly germinated seeds and place them in a nursery with water culture under continuous light at 30°C for 4 days.

  • Application: Prepare serial dilutions of GA standards and the unknown samples in a 0.05% Tween 20 solution. Apply a small droplet (e.g., 1 µL) of the test solution to the apical region of each seedling.

  • Incubation: Grow the treated seedlings for another 3-7 days under the same light and temperature conditions.

  • Measurement: Measure the length of the second leaf sheath. The elongation of the leaf sheath is proportional to the logarithm of the GA concentration over a certain range.

  • Quantification: Create a standard curve by plotting the leaf sheath length against the known GA concentrations. Use this curve to determine the GA activity in the unknown samples.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting a plant hormone bioassay.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Hypothesis Formulation B Experimental Design (Concentrations, Replicates) A->B C Material Preparation (Seeds, Reagents, Media) B->C D Seed Sterilization & Plating C->D E Hormone Application D->E F Incubation in Controlled Environment E->F G Data Collection (e.g., Measurement of Stem Length) F->G H Statistical Analysis G->H I Conclusion & Interpretation H->I

References

Transcriptional Regulation by Gibberellins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "Gibberellin A110" is not prominently described in the current scientific literature based on the conducted research. This guide will therefore focus on the well-established mechanisms of transcriptional regulation by bioactive gibberellins in general, providing a comprehensive overview of the core signaling pathway and associated experimental methodologies.

Introduction to Gibberellin Signaling

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering time.[1][2] The transcriptional regulation mediated by gibberellins is primarily controlled by a derepression mechanism centered around the degradation of DELLA proteins, which are key negative regulators of the GA signaling pathway.[3][4]

The Core Signaling Pathway

The canonical gibberellin signaling pathway involves a series of protein-protein interactions that ultimately leads to the expression of GA-responsive genes. The central components of this pathway are the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptors, the DELLA repressor proteins, and F-box proteins that are part of an SCF E3 ubiquitin ligase complex.[1][4]

In the absence of bioactive gibberellins, DELLA proteins are localized in the nucleus and actively repress plant growth by interacting with and inactivating various transcription factors, such as PHYTOCHROME INTERACTING FACTORs (PIFs).[4][5] This prevents the transcription of GA-responsive genes.[5]

Upon an increase in the level of bioactive GAs, the following events occur:

  • GA Binds to GID1 Receptor: Bioactive GA binds to the soluble nuclear receptor GID1.[1][6]

  • Formation of the GA-GID1-DELLA Complex: The GA-GID1 complex undergoes a conformational change that promotes its interaction with the N-terminal DELLA domain of DELLA proteins.[6][7]

  • Recruitment of the SCF E3 Ubiquitin Ligase: The formation of the GA-GID1-DELLA complex facilitates the recruitment of an F-box protein (e.g., SLY1 in Arabidopsis or GID2 in rice) which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4][8]

  • Ubiquitination and Degradation of DELLA Proteins: The SCFSLY1/GID2 complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[4][9]

  • Derepression of Transcription: The degradation of DELLA proteins releases the sequestered transcription factors, allowing them to bind to the promoter regions of GA-responsive genes and activate their transcription.[5]

Signaling Pathway Diagram

Gibberellin_Signaling cluster_nucleus Nucleus cluster_no_ga DELLA represses transcription cluster_ga GA promotes transcription GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds GA_GID1 GA-GID1 Complex DELLA DELLA Protein (Repressor) GA_GID1_DELLA GA-GID1-DELLA Complex Proteasome 26S Proteasome DELLA->Proteasome Degradation TF Transcription Factor (e.g., PIF) DELLA->TF Inhibits GA_GID1->DELLA Binds SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase GA_GID1_DELLA->SCF Recruits SCF->DELLA Ubiquitinates DNA Promoter TF->DNA TF->DNA Binds & Activates Gene GA-Responsive Gene mRNA mRNA Gene->mRNA Protein Growth-Promoting Proteins mRNA->Protein Translation

Caption: Gibberellin signaling pathway leading to transcriptional derepression.

Quantitative Data on Gibberellin-Regulated Gene Expression

Gibberellin treatment leads to significant changes in the transcriptome. Microarray and RNA-sequencing studies have identified numerous genes that are either up- or down-regulated in response to GA. The following table summarizes representative data on the fold change in expression of GA-responsive genes in Arabidopsis thaliana mutant ga1-3 seeds treated with GA4.

Gene ClusterNumber of GenesPredominant FunctionAverage Fold Change (GA vs. Control)Representative GenesReference
GA-Upregulated
u1106Cell wall modification, Hormone metabolism> 2.0GASA4, EXP8[10]
u289Signal transduction, Transcription> 2.0MYB65, MYB33[10]
GA-Downregulated
d1106ABA signaling, Stress response< 0.5ABI5, RAB18[10]
d275Lipid metabolism, Storage proteins< 0.5CRU3, 2S-albumin[10]

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This protocol is used to investigate the interaction between GID1, DELLA, and F-box proteins.

Methodology:

  • Vector Construction: Clone the coding sequences of the bait protein (e.g., GID1) into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7) and the prey protein (e.g., DELLA) into a GAL4 activation domain (AD) vector (e.g., pGADT7).

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold).

  • Selection and Interaction Assay: Plate the transformed yeast on selective media.

    • SD/-Leu/-Trp: Selects for yeast containing both plasmids.

    • SD/-Leu/-Trp/-His/-Ade: Selects for yeast where the bait and prey proteins interact, activating the reporter genes (HIS3 and ADE2).

  • Control Experiments: Include negative controls (e.g., empty vectors) and positive controls (known interacting proteins) to validate the results.

  • Gibberellin Treatment: For GA-dependent interactions, supplement the selective media with bioactive GA (e.g., GA3 or GA4) at a suitable concentration (e.g., 10-100 µM).

Yeast Two-Hybrid Workflow Diagram

Y2H_Workflow cluster_prep Plasmid Construction cluster_exp Yeast Transformation & Selection Bait_Gene Gene of Interest A (e.g., GID1) BD_Vector Bait Vector (GAL4-BD) Bait_Gene->BD_Vector Ligation Prey_Gene Gene of Interest B (e.g., DELLA) AD_Vector Prey Vector (GAL4-AD) Prey_Gene->AD_Vector Ligation Bait_Plasmid Bait Plasmid Prey_Plasmid Prey Plasmid Yeast Yeast Strain Bait_Plasmid->Yeast Transformed_Yeast Co-transformed Yeast Prey_Plasmid->Yeast Yeast->Transformed_Yeast Transformation SD_LT Selection Plate (SD/-Leu/-Trp) Transformed_Yeast->SD_LT Plating SD_LTHA Interaction Plate (SD/-Leu/-Trp/-His/-Ade) SD_LT->SD_LTHA Replica Plating Growth Growth (Interaction) SD_LTHA->Growth No_Growth No Growth (No Interaction) SD_LTHA->No_Growth

Caption: A simplified workflow for a Yeast Two-Hybrid (Y2H) experiment.

Chromatin Immunoprecipitation followed by Quantitative PCR (ChIP-qPCR)

This protocol is used to determine if a transcription factor binds to the promoter of a target gene in vivo.

Methodology:

  • Cross-linking: Treat plant tissue with formaldehyde to cross-link proteins to DNA.

  • Chromatin Extraction and Sonication: Isolate nuclei and sonicate the chromatin to shear the DNA into small fragments (200-1000 bp).

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-PIF). The antibody-protein-DNA complexes are then captured using protein A/G beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

  • Quantitative PCR (qPCR): Perform qPCR on the purified DNA using primers specific to the putative binding site in the promoter of the target gene. The amount of immunoprecipitated DNA is compared to a control (e.g., input DNA or immunoprecipitation with a non-specific antibody).

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol is used to quantify the changes in the expression of GA-responsive genes.

Methodology:

  • Plant Material and Treatment: Grow plants under controlled conditions and treat with bioactive GA or a mock solution.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue and synthesize complementary DNA (cDNA) using reverse transcriptase.

  • qPCR: Perform qPCR using gene-specific primers for the target genes and a reference gene (for normalization). The reaction includes a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the reference gene expression.

Conclusion

The transcriptional regulation by gibberellins is a finely tuned process that is crucial for normal plant development. The core mechanism of derepression, involving the degradation of DELLA proteins, allows for a rapid and robust response to changes in bioactive GA levels. Understanding this pathway and the experimental techniques used to study it is essential for researchers and professionals in the fields of plant science and agricultural biotechnology, and may provide avenues for the development of novel plant growth regulators.

References

Methodological & Application

Application Notes and Protocols: Extraction and Analysis of Gibberellin A110 from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a pivotal role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. Among the more than 135 identified gibberellins, Gibberellin A110 (Gthis compound) is a C20-gibberellin that has been identified in plant species such as oil palm (Elaeis guineensis) and spinach (Spinacia oleracea). This document provides a detailed protocol for the extraction, purification, and analysis of Gthis compound from plant tissues, compiled from established methodologies for gibberellin analysis.

Data Presentation

Currently, there is a notable absence of published quantitative data specifically for Gibberellin this compound in plant tissues. However, extensive research has been conducted on the quantification of other gibberellins in spinach, a known source of Gthis compound. The following table summarizes representative quantitative data for various gibberellins in spinach shoots under different photoperiods, as determined by gas chromatography-mass spectrometry (GC-MS). This data is presented to provide a comparative framework for the expected concentration ranges of gibberellins in plant tissues. Researchers successfully quantifying Gthis compound can use this format for data presentation.

Table 1: Endogenous Gibberellin Levels in Spinach Shoots under Different Photoperiods (ng/g dry weight) [1][2]

GibberellinShort Day (8h light/16h dark)Long Day (8h light + 8h supplemental light/8h dark)
GA5318.34.5
GA444.83.2
GA1943.115.6
GA205.223.4
GA11.28.7
GA293.515.2
GA81.410.1

Experimental Protocols

The following protocols are adapted from established methods for the extraction and analysis of a broad range of gibberellins from plant tissues and are suitable for the targeted analysis of Gthis compound.

Protocol 1: Extraction and Purification of Gibberellins from Plant Tissue

This protocol outlines the steps for extracting and purifying gibberellins from plant material, such as spinach leaves, for subsequent analysis by LC-MS/MS or GC-MS.

Materials:

  • Fresh or frozen plant tissue (e.g., spinach leaves)

  • Liquid nitrogen

  • 80% (v/v) Methanol containing 0.02% diethyldithiocarbamic acid (as an antioxidant)

  • Internal standards (deuterated gibberellins, if available, for accurate quantification)

  • Celatom FW-14 (or similar filter aid)

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 and QAE Sephadex)

  • Anion-exchange resin (e.g., DEAE-Sephadex)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Homogenization:

    • Freeze approximately 10 g of fresh plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a grinder.

    • Transfer the powdered tissue to a flask containing 100 mL of cold 80% methanol with the antioxidant.

    • Add internal standards at this stage for accurate quantification.

    • Stir the mixture overnight at 4°C in the dark.

  • Initial Extraction and Filtration:

    • Filter the methanol extract through a layer of Celatom FW-14 on a Büchner funnel.

    • Re-extract the residue twice with 50 mL of the extraction solvent.

    • Combine the filtrates and reduce the volume to the aqueous phase using a rotary evaporator at 35°C.

  • Solid Phase Extraction (SPE) - C18:

    • Adjust the pH of the aqueous extract to 8.0 with 1 M NaOH.

    • Pass the extract through a pre-conditioned C18 SPE cartridge to remove non-polar compounds.

    • Wash the cartridge with water and elute the gibberellins with 80% methanol.

  • Anion-Exchange Chromatography:

    • Dilute the eluate from the C18 cartridge with water to reduce the methanol concentration.

    • Apply the solution to a DEAE-Sephadex column (or similar anion-exchange resin).

    • Wash the column with water to remove neutral and basic compounds.

    • Elute the acidic gibberellins with a stepwise gradient of acetic acid or formic acid in methanol.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Further purify the gibberellin-containing fractions using reversed-phase HPLC with a C18 column.

    • Use a gradient of methanol in water (with a small percentage of acetic or formic acid) as the mobile phase.

    • Collect fractions based on the retention times of known gibberellin standards.

Protocol 2: Quantification of Gibberellins by LC-MS/MS

This protocol describes the analysis of the purified gibberellin fractions using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification.

Materials:

  • Purified gibberellin extracts from Protocol 1

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

  • C18 analytical column

  • Mobile phases:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or Methanol with 0.1% formic acid

  • Gibberellin standards for calibration curves

Procedure:

  • Sample Preparation:

    • Evaporate the HPLC fractions containing the gibberellins to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the gibberellins using a suitable gradient elution on the C18 column.

    • Operate the mass spectrometer in negative ion mode for the detection of gibberellins.

    • Use Multiple Reaction Monitoring (MRM) for quantification. For each gibberellin, including Gthis compound, specific precursor-to-product ion transitions need to be determined using authentic standards.

  • Data Analysis:

    • Generate calibration curves using serial dilutions of gibberellin standards.

    • Quantify the amount of Gthis compound and other gibberellins in the plant extract by comparing the peak areas to the calibration curves and correcting for the recovery of the internal standard.

Mandatory Visualizations

Gibberellin Biosynthesis Pathway

The biosynthesis of gibberellins is a complex pathway that occurs in multiple cellular compartments, starting from geranylgeranyl diphosphate (GGDP) in the plastids.

Gibberellin_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGDP Geranylgeranyl diphosphate ent_copalyl_PP ent-Copalyl diphosphate GGDP->ent_copalyl_PP CPS ent_kaurene ent-Kaurene ent_copalyl_PP->ent_kaurene KS ent_kaurenoic_acid ent-Kaurenoic acid ent_kaurene->ent_kaurenoic_acid KO GA12_aldehyde GA12-aldehyde ent_kaurenoic_acid->GA12_aldehyde KAO GA12 GA12 GA12_aldehyde->GA12 KAO GA53 GA53 GA12->GA53 GA13ox GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA8 GA8 (Inactive) GA1->GA8 GA2ox

Caption: Simplified Gibberellin Biosynthesis Pathway in Plants.

Gibberellin Signaling Pathway

Gibberellin signaling primarily functions through a de-repression mechanism involving the degradation of DELLA proteins.

Gibberellin_Signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA GA-GID1 complex binds DELLA SCF SCF Complex (E3 Ligase) DELLA->SCF Recruitment Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIF Transcription Factors DELLA->PIFs Represses SCF->DELLA Ubiquitination GA_Response_Genes GA Response Genes PIFs->GA_Response_Genes Activates Transcription Growth_Response Growth and Development GA_Response_Genes->Growth_Response

Caption: The Gibberellin Signaling Pathway.

Experimental Workflow for Gthis compound Extraction and Analysis

This diagram outlines the major steps involved in the extraction and quantification of Gibberellin this compound from a plant sample.

Experimental_Workflow PlantTissue Plant Tissue (e.g., Spinach Leaves) Homogenization Homogenization in 80% Methanol + Internal Standards PlantTissue->Homogenization Filtration Filtration and Concentration Homogenization->Filtration SPE_C18 Solid Phase Extraction (C18) Filtration->SPE_C18 AnionExchange Anion-Exchange Chromatography SPE_C18->AnionExchange HPLC HPLC Purification AnionExchange->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

Caption: Workflow for Gibberellin this compound Extraction and Analysis.

References

Protocol for Quantification of Gibberellin A110 using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

This document provides a detailed methodology for the quantification of Gibberellin A110 (Gthis compound) in plant tissues using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocol is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry techniques.

Introduction

Gibberellins are a large family of tetracyclic diterpenoid plant hormones that play crucial roles in various aspects of plant growth and development, including seed germination, stem elongation, and flower development. Gibberellin this compound is one of the many identified gibberellins. Accurate quantification of endogenous levels of specific gibberellins like Gthis compound is essential for understanding their physiological functions. HPLC-MS offers a highly sensitive and selective method for the analysis of these low-abundance phytohormones. This protocol outlines the procedures for sample extraction, purification, and subsequent quantification of Gthis compound by HPLC-MS.

Materials and Reagents

  • Gibberellin this compound analytical standard

  • Internal Standard (e.g., deuterated GA, such as [²H₂]Gthis compound if available, or a structurally similar gibberellin not present in the sample)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX or C18)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of Gibberellin this compound (1 mg/mL) in methanol. From this stock, create a series of working standard solutions by serial dilution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to generate a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Prepare a stock solution of the internal standard in methanol at a concentration of 1 mg/mL and add it to each standard and sample at a final concentration of 10 ng/mL.

Sample Preparation (from Plant Tissue)
  • Harvesting and Freezing: Harvest approximately 100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Extraction: Transfer the powdered tissue to a centrifuge tube and add 1 mL of ice-cold 80% methanol containing 0.1% formic acid and the internal standard. Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture for 1 hour at 4°C in the dark with gentle shaking.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Re-extraction (Optional): For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants can be combined.

  • Evaporation: Evaporate the methanol from the supernatant under a gentle stream of nitrogen gas until the volume is reduced to approximately 0.5 mL.

Solid-Phase Extraction (SPE) for Sample Cleanup
  • Cartridge Conditioning: Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove unretained compounds.

  • Elution: Elute the gibberellins with 1 mL of methanol containing 0.1% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC-MS analysis.

HPLC-MS Analysis

HPLC Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM)

The specific MRM transitions for Gibberellin this compound need to be determined by infusing a standard solution into the mass spectrometer to identify the precursor ion ([M-H]⁻) and the most abundant and stable product ions. For other gibberellins, common transitions involve the loss of water and carboxyl groups.

Predicted MRM Transitions for Gibberellin this compound (C₂₀H₂₆O₇, MW: 378.42 g/mol )

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Gibberellin this compound377.17To be determined empiricallyTo be determined empiricallyTo be optimized
Internal StandardDependent on ISDependent on ISDependent on ISTo be optimized

Note: The user must optimize the MRM transitions and collision energies for their specific instrument and internal standard.

Data Analysis and Quantification

Quantification is performed using the stable isotope dilution method if a deuterated internal standard is used, or by the internal standard method with a non-labeled analogue. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of Gibberellin this compound in the samples is then determined from this calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plant_tissue Plant Tissue (100 mg) homogenization Homogenization in Liquid N2 plant_tissue->homogenization extraction Extraction with 80% Methanol + 0.1% Formic Acid + IS homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation1 Evaporation of Methanol supernatant->evaporation1 sample_loading Load Sample evaporation1->sample_loading spe_conditioning Condition SPE Cartridge spe_conditioning->sample_loading washing Wash Cartridge sample_loading->washing elution Elute with Methanol + 0.1% Formic Acid washing->elution evaporation2 Evaporate to Dryness elution->evaporation2 reconstitution Reconstitute in Mobile Phase evaporation2->reconstitution hplc_ms HPLC-MS Analysis reconstitution->hplc_ms data_analysis Data Analysis & Quantification hplc_ms->data_analysis

Caption: Experimental workflow for the quantification of Gibberellin this compound.

hplc_ms_logic cluster_hplc HPLC System cluster_ms Mass Spectrometer autosampler Autosampler Injects Sample hplc_column C18 Column Analyte Separation autosampler->hplc_column hplc_pump HPLC Pump Mobile Phase Delivery hplc_pump->autosampler esi_source ESI Source Ionization hplc_column->esi_source quadrupole1 Q1 Precursor Ion Selection esi_source->quadrupole1 collision_cell Q2 Fragmentation quadrupole1->collision_cell quadrupole3 Q3 Product Ion Selection collision_cell->quadrupole3 detector Detector Ion Detection quadrupole3->detector data_system Data System detector->data_system

Caption: Logical relationship of HPLC-MS components for Gibberellin this compound analysis.

Application Notes and Protocols for Gibberellin A110 in Promoting Flowering

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available scientific literature, specific research on the application of Gibberellin A110 for promoting flowering is not available. Gibberellin this compound has been identified in plant species such as Elaeis guineensis and Spinacia oleracea, but its distinct biological functions, particularly in floral induction, have not been characterized.[1] Therefore, these application notes and protocols are based on the well-studied and widely used gibberellin, Gibberellic Acid (GA3), as a representative and effective member of the gibberellin family for promoting flowering.[2][3] Researchers should consider these protocols as a starting point and adapt them for their specific plant species and experimental conditions.

Introduction

Gibberellins (GAs) are a large family of diterpenoid plant hormones that play a crucial role in various developmental processes, including stem elongation, seed germination, and the transition from vegetative to reproductive growth (flowering).[2][3][4] The promotion of flowering by gibberellins is particularly significant in long-day plants and some biennial species, where GAs can substitute for the cold requirement (vernalization) or long-day signal. The general mechanism of GA action involves the degradation of DELLA proteins, which are nuclear repressors of GA responses. The removal of DELLA proteins allows for the expression of genes involved in flowering, such as LEAFY (LFY).[5]

These notes provide an overview of the application of gibberellins, using GA3 as the primary example, to promote flowering in research and developmental settings.

Data Presentation: Efficacy of GA3 in Promoting Flowering

The following tables summarize quantitative data from various studies on the effect of GA3 application on flowering in different plant species.

Table 1: Effect of GA3 on Flowering Time and Flower Characteristics in Brassocattleya Marcella Koss

GA3 Concentration (mg L-1)Irrigation FrequencyFlowering Induction (%)
0Frequent (4x/week)0
0Infrequent (1x/week)0
250Frequent (4x/week)17
250Infrequent (1x/week)83

Data adapted from a study on the flowering induction of Brassocattleya Marcella Koss hybrid orchids.[6]

Table 2: Effect of GA3 on Flowering and Growth of Aglaonema

GA3 Concentration (ppm)Treatment MethodTime to Bloom (months)
250Single foliar spray4-5

Data adapted from a study on chemical induction of flowering in tropical foliage plants.[7]

Table 3: Effect of GA3 on Flowering of Cordyline terminalis (Ti Plant)

GA3 Concentration (ppm)Application Volume (ml)Time to Inflorescence Production (weeks)
5000.12-0.154-6

Data adapted from a study on inducing flowers on tropical foliage plants.[7]

Experimental Protocols

The following are detailed methodologies for the application of GA3 to promote flowering. These should be optimized for the specific plant species and experimental setup.

Protocol 1: Foliar Spray Application of GA3

This protocol is suitable for a wide range of herbaceous and woody plants.

Materials:

  • Gibberellic Acid (GA3) powder

  • Distilled water

  • 0.1 N NaOH or KOH (for dissolving GA3)

  • Wetting agent (e.g., Tween 20)

  • pH meter and adjustment solutions (0.1 N HCl and 0.1 N NaOH)

  • Spray bottles

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of GA3 (e.g., 1000 ppm). GA3 is sparingly soluble in water. First, dissolve the required amount of GA3 powder in a small volume of 0.1 N NaOH or KOH.

    • Once dissolved, bring the solution to the final volume with distilled water.

  • Working Solution Preparation:

    • Dilute the stock solution with distilled water to the desired final concentration (e.g., 50, 100, 250 ppm).

    • Add a wetting agent (e.g., Tween 20 at 0.05-0.1% v/v) to the final solution to ensure uniform coverage of the foliage.

    • Adjust the pH of the final solution to between 6.0 and 7.0.

  • Application:

    • Apply the GA3 solution as a fine mist to the entire plant, ensuring thorough coverage of the apical meristems and young leaves.

    • Applications are often most effective when performed in the early morning or late evening to reduce evaporation.

    • The frequency of application will vary depending on the species and desired effect. A single application may be sufficient, or multiple applications at weekly or bi-weekly intervals may be necessary.

  • Controls:

    • Include a control group of plants sprayed with a solution containing only distilled water and the wetting agent.

  • Data Collection:

    • Record the date of treatment.

    • Monitor plants regularly for signs of floral induction, such as the appearance of flower buds.

    • Record the time to flowering (days or weeks from treatment), number of flowers, and any morphological changes.

Protocol 2: Apical Bud Application of GA3

This method is more targeted and is often used for plants with a distinct apical bud, such as Cordyline.[7]

Materials:

  • GA3 stock solution (as prepared in Protocol 1)

  • Micropipette or syringe

  • Wetting agent

Procedure:

  • Working Solution Preparation:

    • Prepare the desired concentration of GA3 solution, including a wetting agent.

  • Application:

    • Using a micropipette or syringe, carefully apply a small, precise volume (e.g., 0.12-0.15 ml) of the GA3 solution directly into the apical bud of the plant.[7]

  • Controls and Data Collection:

    • Follow the same procedures for controls and data collection as described in Protocol 1.

Signaling Pathway and Experimental Workflow

Gibberellin Signaling Pathway Leading to Flowering

Gibberellins promote flowering by initiating a signaling cascade that leads to the activation of floral identity genes. In the absence of GA, DELLA proteins repress transcription factors (TFs) that are necessary for the expression of flowering-related genes. When GA is present, it binds to its receptor, GID1. This GA-GID1 complex then interacts with DELLA proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins releases the TFs, allowing them to activate downstream targets, such as the floral meristem identity gene LEAFY (LFY), which in turn promotes the transition to flowering.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA forms complex with GA SCF SCF E3 Ligase DELLA->SCF targeted by TFs Transcription Factors (e.g., PIF) DELLA->TFs represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation by Flowering_Genes Flowering Genes (e.g., LFY, SOC1) TFs->Flowering_Genes activates Flowering Flowering Flowering_Genes->Flowering promotes

Gibberellin signaling pathway leading to the promotion of flowering.

Experimental Workflow for Gibberellin Application

The following diagram illustrates a typical workflow for conducting an experiment to evaluate the effect of gibberellin on flowering.

Experimental_Workflow start Start plant_prep Plant Material Preparation (Acclimatization, Uniform Selection) start->plant_prep treatment_groups Establish Treatment Groups (Control, GA Concentrations) plant_prep->treatment_groups application Gibberellin Application (Foliar Spray or Apical Bud) treatment_groups->application ga_prep Gibberellin Solution Preparation ga_prep->application monitoring Plant Monitoring and Growth (Controlled Environment) application->monitoring data_collection Data Collection (Flowering Time, Flower Number, etc.) monitoring->data_collection analysis Data Analysis (Statistical Comparison) data_collection->analysis end End analysis->end

A generalized experimental workflow for gibberellin application to promote flowering.

References

Application Notes and Protocols for Utilizing Gibberellin A110 to Enhance Fruit Size in Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific quantitative data and established protocols for the application of Gibberellin A110 (Gthis compound) in agriculture is exceptionally limited. The following application notes and protocols are therefore based on the well-documented effects and methodologies of other closely related and commercially utilized gibberellins, primarily Gibberellic Acid (GA3), as well as Gibberellin A1 (GA1) and Gibberellin A4 (GA4). These protocols should be considered a starting point for research and development with Gthis compound, and optimization for specific crops and environmental conditions is essential.

Introduction to Gibberellins and Fruit Development

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, flowering, and fruit development.[1] Their application in agriculture is widespread, particularly for increasing fruit size, improving fruit shape, and inducing seedless fruit development (parthenocarpy).[2][3]

Gibberellins promote fruit growth primarily by stimulating cell division and cell elongation within the fruit tissues.[2] The timing and concentration of exogenous GA application are critical factors that determine the desired physiological response and can vary significantly between different crop species and even cultivars.[4]

Gibberellin this compound (Gthis compound) is a C20-gibberellin that has been identified in plants such as spinach (Spinacia oleracea) and African oil palm (Elaeis guineensis). Its CAS number is 202057-27-0. While its endogenous role is understood to be part of the gibberellin family, its exogenous application for agricultural purposes, such as increasing fruit size, is not well-documented in publicly available research. The following information is provided as a general guide for initiating research with Gthis compound based on the principles established for other bioactive gibberellins.

Gibberellin Signaling Pathway

The molecular mechanism of gibberellin action involves a derepression signaling pathway. In the absence of GA, growth-repressive proteins called DELLA proteins are active and inhibit the transcription of GA-responsive genes. When a bioactive gibberellin, such as Gthis compound is presumed to act, binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), it induces a conformational change in the receptor.[5] This GA-GID1 complex then binds to the DELLA protein, leading to the ubiquitination and subsequent degradation of the DELLA protein via the 26S proteasome pathway.[6] The degradation of DELLA proteins relieves the repression of transcription factors, allowing for the expression of genes involved in plant growth and development, including those responsible for cell division and elongation in fruits.[7]

Gibberellin_Signaling_Pathway GA Gibberellin (e.g., Gthis compound) GID1_inactive GID1 Receptor (Inactive) GA->GID1_inactive GID1_active GID1-GA Complex (Active) DELLA DELLA Protein (Active Repressor) GID1_active->DELLA Binds to SCF SCF E3 Ligase Proteasome 26S Proteasome DELLA->Proteasome Degradation PIF PIF (Transcription Factor) DELLA->PIF Represses SCF->DELLA Ubiquitination Gene GA-Responsive Gene PIF->Gene Activates Transcription Growth Cell Elongation & Division (Fruit Growth) Gene->Growth Leads to Experimental_Workflow start Define Objectives & Crop prep Prepare Gthis compound Solutions (Varying Concentrations) start->prep design Experimental Design (Randomized Blocks, Replicates) start->design apply Apply Gthis compound at Specific Growth Stages prep->apply design->apply control Control Group (No Gthis compound Application) design->control data Data Collection (Fruit Size, Weight, etc.) apply->data control->data analysis Statistical Analysis data->analysis results Interpret Results & Optimize Protocol analysis->results

References

Application Notes and Protocols for Recombinant Gibberellin A110 Receptor Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flower development. The biological activity of gibberellins is mediated by their interaction with specific receptors. While "Gibberellin A110" is not a commonly characterized gibberellin, and a specific "Gibberellin this compound receptor" has not been identified in the literature, the principles of gibberellin perception are well-established through the study of the GIBBERELLIN INSENSITIVE DWARF1 (GID1) family of soluble receptors.

These application notes provide a comprehensive guide to the recombinant expression and purification of GID1-like gibberellin receptors, which are presumed to be the target for various gibberellin molecules. The protocols detailed below are based on established methodologies for the production of recombinant GID1 proteins in various expression systems, which are essential for structural and functional studies, as well as for screening potential agrochemicals or drug candidates that modulate gibberellin signaling.

Gibberellin Signaling Pathway

The canonical gibberellin signaling pathway involves the GID1 receptor, DELLA proteins (which are transcriptional regulators that repress GA responses), and an F-box protein (part of an SCF E3 ubiquitin ligase complex). In the absence of GA, DELLA proteins are stable and inhibit plant growth. When bioactive GAs, such as GA4, are present, they bind to the GID1 receptor. This binding induces a conformational change in GID1, promoting its interaction with DELLA proteins. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The degradation of DELLA repressors allows for the expression of GA-responsive genes, leading to various growth and developmental processes.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA Forms Complex Proteasome 26S Proteasome DELLA->Proteasome Degraded GA_Responsive_Genes GA-Responsive Genes DELLA->GA_Responsive_Genes Represses SCF SCF Complex (E3 Ubiquitin Ligase) SCF->DELLA Ubiquitinates Growth_Response Growth & Development GA_Responsive_Genes->Growth_Response Promotes

Caption: Gibberellin Signaling Pathway.

Experimental Protocols

Recombinant GID1 Receptor Expression in Escherichia coli

E. coli is a widely used host for the expression of soluble proteins due to its rapid growth, ease of genetic manipulation, and cost-effectiveness.

Protocol:

  • Gene Cloning:

    • Synthesize the codon-optimized open reading frame (ORF) of the target GID1 gene (e.g., from Arabidopsis thaliana or Oryza sativa).

    • Clone the GID1 ORF into a suitable E. coli expression vector, such as pET or pGEX, containing an N-terminal or C-terminal affinity tag (e.g., 6x-His tag, GST tag) for purification.

  • Transformation:

    • Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture at a lower temperature, such as 18-25°C, for 16-24 hours to enhance protein solubility.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

Recombinant GID1 Receptor Expression in Insect Cells

The baculovirus-insect cell system is often used for the expression of eukaryotic proteins that require post-translational modifications.

Protocol:

  • Generation of Recombinant Baculovirus:

    • Clone the GID1 ORF into a baculovirus transfer vector (e.g., pFastBac).

    • Generate recombinant bacmid DNA in E. coli DH10Bac cells.

    • Transfect insect cells (e.g., Sf9 or Sf21) with the recombinant bacmid to produce P1 viral stock.

    • Amplify the viral stock to obtain a high-titer P2 stock.

  • Protein Expression:

    • Infect a suspension culture of insect cells (e.g., High Five™ cells) at a density of 1.5-2.0 x 10^6 cells/mL with the P2 viral stock at a multiplicity of infection (MOI) of 5-10.

    • Incubate the infected culture at 27°C with shaking for 48-72 hours.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation at 1,000 x g for 15 minutes.

    • Lyse the cells using a lysis buffer containing a non-ionic detergent (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 1 mM PMSF).

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

Purification of Recombinant GID1 Receptor

Affinity chromatography is the primary method for purifying tagged recombinant proteins.

Protocol:

  • Affinity Chromatography:

    • Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, Glutathione for GST-tagged proteins) with binding buffer.

    • Load the clarified cell lysate onto the column.

    • Wash the column extensively with wash buffer (binding buffer with a slightly higher concentration of imidazole for His-tagged proteins or binding buffer for GST-tagged proteins) to remove non-specifically bound proteins.

    • Elute the recombinant GID1 protein with elution buffer (binding buffer containing a high concentration of imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

  • Size-Exclusion Chromatography (Optional):

    • For higher purity, further purify the eluted protein using size-exclusion chromatography (gel filtration) to separate the GID1 protein from any remaining contaminants and aggregates.

Data Presentation

Table 1: Recombinant GID1 Expression and Purification
Expression SystemVectorTagHost StrainInduction ConditionsTypical Yield (mg/L)Purification FoldPurity (%)Reference
E. colipET-28aN-terminal 6x-HisBL21(DE3)0.5 mM IPTG, 18°C, 16h5-10~15>95Fictional Data
Insect Cells (Sf9)pFastBac HT AN-terminal 6x-HisSf9MOI of 5, 72h2-5~20>98Fictional Data

Note: The data in this table is representative and may vary depending on the specific GID1 construct and experimental conditions.

Table 2: Binding Affinities of Gibberellins to GID1 Receptors
GID1 OrthologGibberellinMethodDissociation Constant (Kd)Reference
Oryza sativa GID1GA4Isothermal Titration Calorimetry (ITC)0.35 µM[1]
Selaginella moellendorffii GID1aGA4Yeast Two-Hybrid8 x 10⁻⁹ M[2]
Selaginella moellendorffii GID1bGA4Yeast Two-Hybrid5 x 10⁻⁸ M[2]

Experimental Workflow Visualization

Recombinant_Protein_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification & Analysis Gene_Synthesis GID1 Gene Synthesis (Codon Optimized) Vector_Ligation Ligation into Expression Vector Gene_Synthesis->Vector_Ligation Transformation Transformation into Host Cells (E. coli / Insect) Vector_Ligation->Transformation Cell_Culture Cell Culture & Induction Transformation->Cell_Culture Cell_Lysis Cell Lysis & Lysate Clarification Cell_Culture->Cell_Lysis Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Affinity_Chromatography SEC Size-Exclusion Chromatography (Optional) Affinity_Chromatography->SEC Analysis Purity & Concentration Analysis (SDS-PAGE, A280) SEC->Analysis

Caption: Recombinant GID1 Expression Workflow.

Conclusion

The successful recombinant expression and purification of gibberellin receptors are fundamental for advancing our understanding of plant hormone signaling and for the development of novel agricultural products. The protocols and data presented here provide a solid foundation for researchers to produce high-quality GID1-like receptors for a variety of downstream applications, including structural biology, ligand binding assays, and high-throughput screening. While the specific receptor for Gibberellin this compound remains to be identified, the methodologies described for the well-characterized GID1 family serve as an excellent starting point for such investigations.

References

Application Note: Gene Expression Analysis After Gibberellin A110 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development.[1] These processes include seed germination, stem elongation, leaf expansion, flowering, and fruit development.[2][3] The bioactivity of different gibberellins varies, with some acting as precursors to active forms. This application note provides a comprehensive overview and detailed protocols for analyzing changes in gene expression in plant tissues following treatment with Gibberellin A110 (Gthis compound). While over 130 gibberellins have been identified, this document outlines a general methodology applicable to bioactive GAs. The protocols provided cover treatment, RNA extraction, and gene expression analysis using both quantitative real-time PCR (RT-qPCR) and RNA sequencing (RNA-Seq).

Gibberellin Signaling Pathway

Gibberellin signaling is initiated when a bioactive GA, such as Gthis compound, binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[4] This binding event induces a conformational change in GID1, promoting its interaction with DELLA proteins, which are key negative regulators of GA signaling. The formation of the GA-GID1-DELLA complex leads to the polyubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[4] The degradation of DELLA repressors liberates transcription factors, such as PHYTOCHROME-INTERACTING FACTORS (PIFs), allowing them to bind to the promoter regions of GA-responsive genes and activate their transcription.[5] This cascade ultimately leads to the various physiological responses associated with gibberellins.

Gibberellin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex GA-GID1-DELLA Complex Gthis compound Gibberellin this compound GA110_nuc Gthis compound Gthis compound->GA110_nuc diffusion GID1 GID1 Receptor DELLA DELLA Repressor GID1->DELLA Binds PIF PIF Transcription Factor DELLA->PIF Represses SCF SCF Complex DELLA->SCF Targeted by GA_Genes GA-Responsive Genes PIF->GA_Genes Proteasome 26S Proteasome SCF->Proteasome Ubiquitination Proteasome->DELLA Degradation GA110_nuc->GID1 Binds

Caption: Gibberellin this compound signaling pathway.

Experimental Workflow

The overall workflow for analyzing gene expression changes after Gthis compound treatment involves several key stages. It begins with the cultivation of plant material under controlled conditions, followed by treatment with Gthis compound. Samples are collected at specific time points, and total RNA is extracted. The quality and quantity of the extracted RNA are then assessed. Finally, gene expression is analyzed using either RT-qPCR for targeted gene analysis or RNA-Seq for a genome-wide perspective.

Experimental_Workflow cluster_analysis Gene Expression Analysis start Plant Growth (e.g., Arabidopsis seedlings) treatment Gibberellin this compound Treatment (Control vs. Gthis compound) start->treatment sampling Sample Collection (Time-course) treatment->sampling extraction Total RNA Extraction sampling->extraction qc RNA Quality & Quantity Check (Spectrophotometry, Gel Electrophoresis) extraction->qc rt_qpcr RT-qPCR (Targeted Genes) qc->rt_qpcr rna_seq RNA-Seq (Transcriptome-wide) qc->rna_seq data_analysis Data Analysis & Interpretation rt_qpcr->data_analysis rna_seq->data_analysis

References

Application Notes and Protocols for Creating Gibberellin A110 Deficient Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering. Gibberellin A110 (Gthis compound) is a C20-gibberellin, a class of GAs that serve as precursors to the more biologically active C19-GAs. While the direct biological activity of Gthis compound is not well-characterized, its position as an intermediate in the gibberellin biosynthetic pathway suggests that its depletion would impact the overall flux through this critical hormonal pathway, potentially leading to significant phenotypic changes. This document provides detailed application notes and protocols for the generation of mutants deficient in Gthis compound and other C20 gibberellins using targeted gene knockout in the model plant Arabidopsis thaliana. The primary strategy involves the use of the CRISPR/Cas9 system to disrupt genes encoding key enzymes in the early stages of the gibberellin biosynthesis pathway.

Introduction to Gibberellin this compound and its Biosynthesis

Gibberellins are synthesized from geranylgeranyl diphosphate (GGDP) through a complex series of enzymatic reactions that occur in different subcellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm. The biosynthesis of GAs can be broadly divided into early and late stages. The early stages involve the conversion of GGDP to the first C20 gibberellin, GA12. This process is catalyzed by a series of enzymes including ent-copalyl diphosphate synthase (CPS), ent-kaurene synthase (KS), ent-kaurene oxidase (KO), and ent-kaurenoic acid oxidase (KAO).

Gthis compound is classified as a C20-gibberellin 6-carboxylic acid. Its precise position and the specific enzyme responsible for its synthesis in the plant GA pathway have not been definitively elucidated in publicly available research. However, as a C20 gibberellin, it is an intermediate in the pathway leading to the formation of bioactive GAs. Therefore, creating a mutant deficient in Gthis compound necessitates targeting a gene upstream in the C20 gibberellin synthesis pathway. Knocking out genes such as KS, KO, or KAO would lead to a broader deficiency in C20 gibberellins, including Gthis compound, resulting in a gibberellin-deficient phenotype.

Predicted Phenotypes of Gibberellin this compound (C20-GA) Deficient Mutants

Based on known functions of gibberellins, a mutant deficient in C20 gibberellins, and by extension Gthis compound, is expected to exhibit a range of developmental alterations. These phenotypes are primarily due to the reduction in the pool of precursors for bioactive gibberellins.

Table 1: Predicted Phenotypic Consequences of C20 Gibberellin Deficiency

Phenotypic TraitPredicted Observation in Deficient MutantRationale
Stem Elongation Severe dwarfismBioactive GAs are essential for internode elongation.[1][2]
Flowering Time Delayed flowering, especially under non-inductive conditionsGAs promote the transition from vegetative to reproductive growth.[2]
Seed Germination Reduced or inhibited germinationGAs are required to break seed dormancy and promote germination.
Fertility Reduced fertility or sterilityGAs are important for flower development, including anther and pollen development.[1]
Leaf Development Smaller, darker green leavesReduced cell expansion and altered chlorophyll content are common in GA-deficient mutants.

Experimental Protocols

Protocol 1: Generation of Arabidopsis thaliana Mutants Deficient in C20 Gibberellins using CRISPR/Cas9

This protocol outlines the steps for creating knockout mutants of a key gene in the early gibberellin biosynthesis pathway, ent-kaurene synthase (KS), in Arabidopsis thaliana. The same general protocol can be adapted to target other early-stage GA biosynthesis genes like KO or KAO.

1. Target Gene Selection and sgRNA Design:

  • Target Gene: ent-Kaurene Synthase (KS) (At1g79460). This enzyme catalyzes a critical step in the formation of the tetracyclic diterpene backbone of gibberellins.

  • sgRNA Design:

    • Use a web-based tool such as CRISPR-P (--INVALID-LINK--) or ChopChop (--INVALID-LINK--) to design two or more single guide RNAs (sgRNAs) targeting the coding sequence of the KS gene.

    • Select sgRNAs with high predicted on-target efficiency and low predicted off-target effects. Target conserved regions or functional domains of the gene to maximize the likelihood of generating a loss-of-function allele.

2. Vector Construction:

  • Synthesize the designed sgRNA sequences as DNA oligonucleotides.

  • Clone the sgRNA cassettes into a plant-compatible CRISPR/Cas9 expression vector. A commonly used vector system for Arabidopsis is the pHEE401E destination vector, which contains a plant-codon-optimized Cas9 and the sgRNA expression cassette. This can be done using Golden Gate cloning or other standard molecular cloning techniques.

  • Verify the sequence of the final construct to ensure the correct insertion of the sgRNA.

3. Agrobacterium-mediated Transformation of Arabidopsis thaliana

  • Introduce the final CRISPR/Cas9 construct into Agrobacterium tumefaciens strain GV3101 by electroporation.

  • Grow the transformed Agrobacterium to an appropriate density (OD600 of 0.8-1.0).

  • Transform wild-type Arabidopsis thaliana (e.g., ecotype Col-0) plants using the floral dip method.

4. Selection of Transgenic Plants:

  • Collect seeds (T1 generation) from the dipped plants.

  • Sterilize and plate the T1 seeds on Murashige and Skoog (MS) medium containing a selection agent (e.g., hygromycin for the pHEE401E vector).

  • Transfer resistant seedlings to soil and grow them to maturity.

5. Identification of Mutant Alleles:

  • Extract genomic DNA from the leaves of T1 plants.

  • Amplify the target region of the KS gene using PCR with primers flanking the sgRNA target sites.

  • Sequence the PCR products to identify plants carrying mutations (insertions, deletions, or substitutions) at the target sites.

  • Analyze the sequencing data to determine the nature of the mutations and predict their effect on protein function.

6. Generation of Homozygous, Cas9-free Mutants:

  • Allow T1 plants with desired mutations to self-pollinate and collect T2 seeds.

  • Screen the T2 generation for plants that are homozygous for the mutation and have segregated away the Cas9 transgene (i.e., are no longer resistant to the selection agent). This can be confirmed by PCR for the Cas9 gene.

Protocol 2: Phenotypic Analysis of C20 Gibberellin Deficient Mutants

1. Growth and Development Analysis:

  • Grow wild-type and homozygous mutant plants under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Measure plant height at regular intervals.

  • Record the time to flowering (number of days to the opening of the first flower).

  • Measure rosette diameter and leaf size.

2. Seed Germination Assay:

  • Harvest seeds from wild-type and mutant plants and subject them to a period of after-ripening.

  • Sterilize seeds and plate them on MS medium with and without the addition of exogenous GA3 (e.g., 10 µM).

  • Score germination rates (radicle emergence) at daily intervals.

3. Fertility Assessment:

  • Examine flower morphology of wild-type and mutant plants.

  • Assess pollen viability using staining methods (e.g., Alexander's stain).

  • Measure silique length and count the number of seeds per silique.

Protocol 3: Quantification of C20 Gibberellins

1. Sample Preparation:

  • Harvest and freeze-dry plant tissues (e.g., seedlings, rosette leaves).

  • Extract gibberellins using an appropriate solvent system (e.g., 80% methanol).

  • Purify and fractionate the extracts using solid-phase extraction (SPE) cartridges.

2. LC-MS/MS Analysis:

  • Analyze the purified extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use authentic standards of various C20 gibberellins (if commercially available) to develop a quantitative method based on multiple reaction monitoring (MRM).

  • Quantify the levels of GA12 and other relevant C20 gibberellin intermediates in wild-type and mutant plants.

Visualizations

Gibberellin_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGDP) ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid KO GA12_aldehyde GA12-aldehyde ent_Kaurenoic_Acid->GA12_aldehyde KAO GA12 GA12 (First C20-GA) GA12_aldehyde->GA12 Gthis compound Gthis compound GA12->Gthis compound Putative Enzyme(s) Other_C20_GAs Other C20-GAs GA12->Other_C20_GAs C19_GAs C19-GAs (Bioactive) Other_C20_GAs->C19_GAs GA20ox, GA3ox

Caption: Simplified Gibberellin Biosynthesis Pathway Highlighting C20-GAs.

CRISPR_Workflow cluster_0 In Silico Design cluster_1 Molecular Cloning cluster_2 Plant Transformation cluster_3 Mutant Screening cluster_4 Phenotypic Analysis sgRNA_Design 1. sgRNA Design (Targeting KS gene) Vector_Construction 2. Vector Construction (sgRNA into Cas9 vector) sgRNA_Design->Vector_Construction Agro_Transformation 3. Agrobacterium Transformation Vector_Construction->Agro_Transformation Floral_Dip 4. Arabidopsis Floral Dip Agro_Transformation->Floral_Dip T1_Selection 5. T1 Seedling Selection Floral_Dip->T1_Selection Mutation_Detection 6. PCR & Sequencing T1_Selection->Mutation_Detection Homozygous_Screening 7. T2 Homozygous & Cas9-free Screening Mutation_Detection->Homozygous_Screening Phenotyping 8. Phenotypic Characterization Homozygous_Screening->Phenotyping

Caption: Experimental Workflow for CRISPR/Cas9-mediated Knockout of a Gibberellin Biosynthesis Gene.

References

Application Notes and Protocols for Assessing Gibberellin A110 Effects in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development. These include stem elongation, seed germination, flowering, and fruit development.[1][2][3] While many gibberellins have been identified, this document focuses on providing a framework for assessing the effects of a specific compound, Gibberellin A110 (Gthis compound), in a field trial setting.

Important Note: Information regarding the specific bioactivity and mode of action of Gibberellin this compound is not widely available in public scientific literature. The following protocols are therefore based on the established understanding of other bioactive gibberellins (e.g., GA1, GA3, GA4, GA7) and assume that Gthis compound will elicit similar physiological responses in plants.[4][5] It is imperative that researchers conduct preliminary dose-response trials in a controlled environment before proceeding to large-scale field trials.

Gibberellin Signaling Pathway

Gibberellins exert their effects by initiating a signaling cascade within the plant cell. The binding of a bioactive gibberellin to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and DELLA proteins.[1] DELLA proteins are nuclear repressors that inhibit plant growth.[6][7] The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome.[6][7] The removal of DELLA proteins derepresses the expression of gibberellin-responsive genes, leading to various growth and developmental responses.[1][6]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus Gthis compound Gibberellin this compound GID1 GID1 Receptor Gthis compound->GID1 Binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA Forms Complex SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Targeted for Ubiquitination GRG Gibberellin Responsive Genes DELLA->GRG Represses Proteasome 26S Proteasome SCF->Proteasome Mediates Degradation Proteasome->DELLA Degrades Growth Plant Growth & Development GRG->Growth Promotes

Caption: Gibberellin this compound signaling pathway.

Field Trial Design: Randomized Complete Block Design (RCBD)

To minimize the impact of field variability (e.g., soil gradients, moisture levels), a Randomized Complete Block Design (RCBD) is recommended.[1][4][6][7] This design groups experimental plots into blocks where conditions are as uniform as possible.[6][7]

Experimental Setup
  • Treatments:

    • Control (vehicle/solvent only)

    • Gibberellin this compound - Dose 1

    • Gibberellin this compound - Dose 2

    • Gibberellin this compound - Dose 3

    • (Optional) Positive Control (e.g., a known bioactive gibberellin like GA3)

  • Replications: A minimum of 4-6 blocks (replications) is recommended to ensure statistical power.

  • Plot Size: The size of individual plots will depend on the crop being tested and the available land. Plots should be large enough to minimize edge effects and allow for representative sampling.

  • Randomization: Within each block, the treatments are randomly assigned to the plots.[7]

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_implementation Phase 2: Implementation cluster_data Phase 3: Data Collection & Analysis A Define Objectives & Hypotheses B Select Crop & Field Site A->B A->B C Determine Gthis compound Concentrations (from preliminary studies) B->C B->C D Design Field Layout (RCBD) C->D C->D E Prepare Gthis compound Solutions D->E F Apply Treatments at Pre-determined Growth Stage E->F E->F G Maintain Crop (Irrigation, Pest Control, etc.) F->G F->G H Collect Phenotypic Data (Height, Biomass, Yield, etc.) G->H I Process Samples (Drying, Weighing) H->I H->I J Perform Statistical Analysis (ANOVA) I->J I->J K Interpret Results & Draw Conclusions J->K J->K

Caption: Experimental workflow for a field trial.

Experimental Protocols

Preparation and Application of Gibberellin this compound
  • Stock Solution Preparation:

    • Accurately weigh the required amount of Gibberellin this compound powder.

    • Dissolve the powder in a minimal amount of a suitable solvent (e.g., ethanol or acetone).

    • Bring the solution to the final volume with distilled water containing a surfactant (e.g., Tween 20 at 0.05% v/v) to ensure even coverage on the plant foliage.

  • Working Solution Preparation:

    • Prepare serial dilutions from the stock solution to achieve the desired final concentrations for each treatment.

    • The control solution should contain the same concentration of solvent and surfactant as the treatment solutions.

  • Application:

    • Apply the solutions to the plants at a specific developmental stage (e.g., vegetative stage, pre-flowering) relevant to the research question.

    • Use a calibrated sprayer to ensure a uniform application rate across all plots.

    • Apply the treatments during the early morning or late evening to minimize evaporation and potential photodegradation.

Data Collection

The following parameters should be measured at appropriate time points throughout the experiment.

ParameterMeasurement Protocol
Plant Height Measure the distance from the soil surface to the apical meristem of the main stem for a representative sample of plants (e.g., 10-20) from the central rows of each plot.[8]
Stem Diameter Use calipers to measure the diameter of the main stem at a pre-determined height (e.g., 10 cm above the soil surface) for the same sample of plants.
Leaf Area Index (LAI) Use a commercially available LAI meter or hemispherical photography to obtain non-destructive measurements of the leaf canopy.[9]
Chlorophyll Content Use a handheld chlorophyll meter (e.g., SPAD meter) to get a relative measure of chlorophyll content from the upper leaves of a sample of plants.[10]
Above-ground Biomass At the end of the experiment (or at key developmental stages), harvest the above-ground parts of a defined area (e.g., 1 m²) from the center of each plot.[11][12] Place the harvested material in labeled paper bags and dry in an oven at 60-70°C to a constant weight.[11]
Yield Components Depending on the crop, measure relevant yield parameters such as the number of fruits/seeds per plant, fruit/seed weight, and total yield per plot.[5]

Data Presentation and Statistical Analysis

All quantitative data should be organized into tables for clear comparison between treatments.

Table 1: Effect of Gibberellin this compound on Plant Growth Parameters (Example)

TreatmentPlant Height (cm)Stem Diameter (mm)Leaf Area IndexChlorophyll Content (SPAD)
ControlMean ± SEMean ± SEMean ± SEMean ± SE
Gthis compound - Dose 1Mean ± SEMean ± SEMean ± SEMean ± SE
Gthis compound - Dose 2Mean ± SEMean ± SEMean ± SEMean ± SE
Gthis compound - Dose 3Mean ± SEMean ± SEMean ± SEMean ± SE

Table 2: Effect of Gibberellin this compound on Biomass and Yield (Example)

TreatmentAbove-ground Dry Biomass (g/m²)Yield ( kg/ha )
ControlMean ± SEMean ± SE
Gthis compound - Dose 1Mean ± SEMean ± SE
Gthis compound - Dose 2Mean ± SEMean ± SE
Gthis compound - Dose 3Mean ± SEMean ± SE
Statistical Analysis

The collected data should be subjected to an Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design.[2][4][6]

  • ANOVA: The ANOVA will determine if there are statistically significant differences among the treatment means. The model should include terms for the treatment, block, and error.

  • Mean Separation Test: If the ANOVA indicates a significant treatment effect, a post-hoc mean separation test (e.g., Tukey's HSD, Duncan's Multiple Range Test) should be performed to determine which treatment means are significantly different from each other.

  • Software: Statistical software packages such as R, SAS, or SPSS can be used to perform these analyses.

Conclusion

These application notes and protocols provide a comprehensive framework for designing and conducting a field trial to assess the effects of Gibberellin this compound on plant growth and development. Adherence to a robust experimental design like the RCBD and consistent data collection protocols are essential for obtaining reliable and reproducible results. Given the lack of specific information on Gthis compound, it is crucial to conduct preliminary studies to establish its bioactivity and optimal concentration range before committing to large-scale field experiments.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gibberellin A110 Concentration for Root Growth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Gibberellin A110 (Gthis compound) in root growth experiments. While Gthis compound has been identified in plant species such as Elaeis guineensis and Spinacia oleracea, specific research on its direct effects on root growth and optimal concentrations is not extensively documented in publicly available scientific literature.[1] Therefore, this guide offers general principles and troubleshooting advice based on the well-established roles of other gibberellins in plant development.

Frequently Asked Questions (FAQs)

Q1: What is Gibberellin this compound and what is its known function?

A1: Gibberellin this compound is a member of the gibberellin family of plant hormones.[1] Gibberellins, as a class, are known to be crucial regulators of various plant growth and development processes, including stem elongation, seed germination, dormancy, and flowering.[2][3] While the specific functions of Gthis compound are not yet fully elucidated, its structural classification as a gibberellin suggests it likely plays a role in similar physiological processes.

Q2: What is the general role of gibberellins in root development?

A2: The role of gibberellins in root growth is complex and can be concentration-dependent. While high concentrations of some gibberellins can inhibit root growth, they are essential for normal root development.[4] Gibberellins are involved in regulating the size of the root meristem, the region of active cell division, and influence cell elongation in the elongation zone of the root.[5]

Q3: Since there is no specific data for Gthis compound, what would be a reasonable starting concentration range for my experiments?

A3: For novel or less-studied gibberellins like Gthis compound, it is advisable to start with a wide range of concentrations based on what is effective for other well-characterized gibberellins, such as Gibberellic Acid (GA3). A typical starting range for GA3 in root growth assays can be from nanomolar (nM) to micromolar (µM) concentrations. We recommend a logarithmic dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) to efficiently screen for an optimal concentration.

Q4: How do I prepare a stock solution of Gibberellin this compound?

A4: Gibberellins are typically soluble in organic solvents like ethanol or DMSO. To prepare a stock solution, dissolve a known weight of Gthis compound in a small volume of the appropriate solvent and then dilute it with sterile water or your experimental buffer to the final stock concentration. Always prepare fresh dilutions for your experiments from the stock solution. It is crucial to include a solvent control in your experiments to account for any effects of the solvent on root growth.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on root growth at any tested concentration. 1. Gthis compound may not be bioactive in the chosen plant species or experimental system. 2. The concentration range tested might be too low or too high. 3. The experimental duration may be too short to observe a response.1. Test Gthis compound on a different plant species known to be responsive to gibberellins. 2. Expand the concentration range in both lower (pM to nM) and higher (mM) directions. 3. Extend the duration of the experiment and take measurements at multiple time points.
Inhibition of root growth at all tested concentrations. High concentrations of gibberellins are known to inhibit root elongation.Test a significantly lower range of concentrations, starting from the picomolar (pM) or low nanomolar (nM) range.
High variability in root length between replicates. 1. Inconsistent application of the Gthis compound solution. 2. Genetic variability within the seeds or plant material. 3. Uneven environmental conditions (light, temperature, humidity).1. Ensure uniform application of the treatment solution to all replicates. 2. Use a genetically uniform line of plants if possible. Increase the number of replicates to improve statistical power. 3. Maintain consistent and controlled environmental conditions for all experimental units.
Precipitation of Gthis compound in the growth medium. The concentration of Gthis compound may exceed its solubility limit in the aqueous medium, or the solvent concentration may be too high.1. Lower the final concentration of Gthis compound in the medium. 2. Reduce the percentage of the organic solvent in the final growth medium. Consider using a different, more suitable solvent.

Data Presentation: Hypothetical Root Growth Response to a Gibberellin

The following table illustrates how to structure quantitative data from an experiment designed to determine the optimal concentration of a gibberellin for root growth. Please note that this is hypothetical data, as specific quantitative effects of Gthis compound on root growth are not available.

Gibberellin Concentration (µM)Average Primary Root Length (mm) ± SDAverage Number of Lateral Roots ± SD
0 (Control)25.3 ± 2.112.5 ± 1.8
0.0128.1 ± 2.514.2 ± 2.0
0.135.6 ± 3.018.9 ± 2.5
122.4 ± 2.311.3 ± 1.5
1015.8 ± 1.98.1 ± 1.2
1009.2 ± 1.54.7 ± 0.9

Experimental Protocols

General Protocol for Optimizing Gibberellin Concentration for Root Growth in Arabidopsis thaliana
  • Sterilization of Seeds:

    • Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes.

    • Remove the ethanol and add 1 mL of 50% (v/v) bleach solution with 0.05% (v/v) Tween 20. Incubate for 10 minutes with occasional vortexing.

    • Wash the seeds five times with sterile distilled water.

    • Resuspend the seeds in 0.1% (w/v) sterile agarose and store at 4°C for 2-3 days for stratification.

  • Preparation of Growth Medium and Gthis compound Plates:

    • Prepare Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar. Adjust the pH to 5.7.

    • Autoclave the medium and allow it to cool to approximately 50-60°C.

    • Prepare a stock solution of Gthis compound (e.g., 10 mM in DMSO).

    • Add the appropriate volume of the Gthis compound stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Also, prepare a control plate with the same concentration of DMSO as the highest Gthis compound concentration plate.

    • Pour the medium into sterile square petri dishes and allow them to solidify.

  • Seed Plating and Incubation:

    • Using a sterile pipette tip, place individual stratified seeds onto the surface of the prepared plates, ensuring they are evenly spaced.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

  • Data Collection and Analysis:

    • After a predetermined period (e.g., 7-10 days), remove the plates and scan them at high resolution.

    • Use image analysis software (e.g., ImageJ) to measure the primary root length and count the number of lateral roots for each seedling.

    • Calculate the average and standard deviation for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the control and treatment groups.

Mandatory Visualizations

Gibberellin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex binds to DELLA PIF PIF (Transcription Factor) DELLA->PIF Represses SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Targeted by Gene Growth-Promoting Genes PIF->Gene Activates Proteasome 26S Proteasome SCF->Proteasome Ubiquitination & Degradation Transcription Transcription Gene->Transcription

Caption: Generalized Gibberellin Signaling Pathway.

Experimental_Workflow start Start: Define Research Question (Optimal Gthis compound concentration for root growth) prep Prepare Materials (Seeds, Media, Gthis compound Stock) start->prep sterilize Seed Sterilization & Stratification prep->sterilize plating Prepare Treatment Plates (Concentration Gradient) sterilize->plating sow Sow Seeds on Plates plating->sow incubate Incubate under Controlled Conditions sow->incubate data Data Collection (Image acquisition, Root measurements) incubate->data analysis Data Analysis (Statistics, Graphing) data->analysis conclusion Conclusion & Interpretation analysis->conclusion

Caption: Experimental Workflow for Gibberellin Optimization.

References

Gibberellin A110 Extraction Protocols: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gibberellin A110 extraction protocols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for extracting gibberellins like Gibberellin this compound?

A1: The most commonly used solvents for gibberellin extraction are methanol and ethyl acetate.[1] Methanol is often used for the initial extraction from plant or fungal material, while ethyl acetate is frequently employed in liquid-liquid extraction for purification.[1] The choice of solvent depends on the polarity of the specific gibberellin and the nature of the source material.

Q2: How can I purify my Gibberellin this compound extract?

A2: Solid-phase extraction (SPE) using C18 reverse-phase cartridges is a widely used and effective method for purifying and concentrating gibberellin extracts.[2] This technique helps to remove pigments and other impurities. For highly specific purification, immunoaffinity chromatography can be utilized, although this method is less common.[3][4]

Q3: What are the optimal storage conditions for Gibberellin this compound extracts to prevent degradation?

A3: Gibberellins can be unstable in aqueous solutions and are susceptible to degradation with changes in pH and temperature.[5] It is recommended to store extracts in a non-aqueous solvent, such as ethyl acetate, at low temperatures (-20°C or below) to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: What analytical methods are suitable for quantifying Gibberellin this compound?

A4: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the standard analytical techniques for the identification and quantification of gibberellins.[6] For GC-MS analysis, derivatization of the gibberellin is typically required to increase its volatility.

Q5: What is the general expected yield of gibberellins from plant or fungal sources?

A5: The yield of gibberellins can vary significantly depending on the source material, the specific gibberellin, and the extraction method. Yields can range from nanograms to micrograms per gram of fresh weight.[3] For example, in some plant tissues, levels of certain gibberellins can be as low as 8.8 nanograms per gram of fresh weight.[3]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield of Gibberellin this compound Incomplete cell lysis: The solvent may not be efficiently penetrating the tissue to extract the gibberellins.- Ensure the plant or fungal material is finely ground (e.g., using liquid nitrogen).- Consider using techniques like sonication or enzymatic digestion to aid in cell wall breakdown.
Suboptimal solvent-to-sample ratio: Insufficient solvent volume may lead to incomplete extraction.- Increase the solvent-to-sample ratio. A common starting point is 10:1 (v/w).
Degradation during extraction: Gibberellins can be sensitive to high temperatures and extreme pH.[5][7]- Perform extraction steps at low temperatures (e.g., on ice or at 4°C).- Adjust the pH of the extraction buffer to a slightly acidic to neutral range (pH 5-7).[5]
High Levels of Impurities in the Extract Co-extraction of pigments and lipids: Solvents like methanol can extract a wide range of compounds, including chlorophyll and lipids.- Incorporate a purification step using solid-phase extraction (SPE) with a C18 cartridge.[2]- Perform a liquid-liquid extraction with a non-polar solvent like hexane to remove lipids prior to the main extraction.
Insufficient washing during SPE: Interferences may not be adequately removed from the SPE cartridge.- Optimize the washing step by using a solvent that is strong enough to remove impurities but weak enough to retain the gibberellin of interest. A series of washes with increasing solvent strength may be beneficial.
Inconsistent Results Between Extractions Variability in source material: The concentration of gibberellins can vary depending on the developmental stage and condition of the plant or fungal culture.- Use source material from a consistent age and developmental stage.- Ensure uniform growing conditions for the source organism.
Incomplete solvent evaporation: Residual solvent can interfere with downstream analysis.- Ensure complete evaporation of the solvent under a gentle stream of nitrogen gas. Avoid excessive heat, which can lead to degradation.
Peak Tailing or Broadening in HPLC Analysis Presence of interfering compounds: Impurities in the final extract can co-elute with the target analyte.- Improve the purification protocol, for instance, by adding an additional SPE step or using a different sorbent material.- Optimize the HPLC mobile phase and gradient to improve separation.
Degradation of the analyte on the column: The gibberellin may be unstable under the HPLC conditions.- Adjust the pH of the mobile phase.- Ensure the column is properly conditioned and maintained.

Detailed Experimental Protocol: General Gibberellin Extraction

This protocol provides a general methodology for the extraction of gibberellins from plant tissue. It should be optimized for the specific tissue and for Gibberellin this compound.

1. Sample Preparation:

  • Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction:

  • Weigh the powdered tissue and transfer it to a suitable container.

  • Add pre-chilled 80% methanol at a ratio of 10 mL per gram of tissue.

  • Homogenize the mixture using a homogenizer or sonicator.

  • Incubate the mixture at 4°C for at least 4 hours with gentle agitation.

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction of the pellet with 80% methanol and combine the supernatants.

3. Purification by Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the combined supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elute the gibberellins with 5 mL of 80% methanol.

4. Solvent Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase for HPLC analysis).

5. Quantification:

  • Analyze the reconstituted extract using HPLC or GC-MS.

  • Prepare a standard curve with known concentrations of a gibberellin standard to quantify the amount of Gibberellin this compound in the sample.

Visualizations

Gibberellin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds to GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Growth Repressor) GA_GID1->DELLA binds to SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF is targeted by PIFs PIFs (Transcription Factors) DELLA->PIFs represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation by Gene GA-Responsive Genes PIFs->Gene activates Response Growth and Development Gene->Response

Caption: A diagram of the generalized gibberellin signaling pathway.

Gibberellin_Extraction_Workflow start Start: Plant/Fungal Material homogenization 1. Homogenization (e.g., in 80% Methanol) start->homogenization centrifugation 2. Centrifugation homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe 3. Solid-Phase Extraction (SPE) (C18 Cartridge) supernatant->spe elution 4. Elution spe->elution evaporation 5. Solvent Evaporation (under Nitrogen) elution->evaporation reconstitution 6. Reconstitution (in a known volume) evaporation->reconstitution analysis 7. Analysis (HPLC or GC-MS) reconstitution->analysis end End: Quantified Gibberellin this compound analysis->end

Caption: An experimental workflow for Gibberellin this compound extraction.

References

Improving the stability of Gibberellin A110 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Gibberellin A110 solutions for experimental use.

Disclaimer

Important: Specific experimental data on the solubility and stability of Gibberellin this compound is limited. The information provided below is based on general knowledge of other gibberellins, particularly Gibberellin A1 (GA1) and Gibberellic Acid (GA3). Researchers should perform small-scale pilot experiments to determine the optimal conditions for their specific applications.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in stock solution - Solvent has a low solubilizing capacity for Gibberellin this compound. - The concentration of Gibberellin this compound is too high for the chosen solvent. - The temperature of the solution has decreased, reducing solubility.- Use a solvent with higher solubilizing power. Based on data for other gibberellins, Dimethyl Sulfoxide (DMSO) is a good first choice, followed by ethanol or methanol.[1][2] - Prepare a more diluted stock solution. - Gently warm the solution to aid dissolution. Avoid excessive heat.
Precipitation upon dilution in aqueous buffer - Gibberellin this compound has low solubility in aqueous solutions. - The pH of the aqueous buffer is not optimal for solubility.- First, dissolve Gibberellin this compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or methanol before adding it to the aqueous buffer.[2] - Adjust the pH of the buffer. Gibberellins are acidic and tend to be more soluble in slightly alkaline conditions, however, they are unstable in alkaline solutions. Therefore, a neutral or slightly acidic pH is generally recommended.
Loss of biological activity - Degradation of Gibberellin this compound in the solution. - Improper storage of the solution. - Repeated freeze-thaw cycles.- Prepare fresh solutions before each experiment. Aqueous solutions of gibberellins are prone to hydrolysis and should ideally be used within 24 hours.[2] - Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. - Avoid alkaline conditions as gibberellins can undergo rearrangement to less biologically active forms.
Inconsistent experimental results - Inaccurate concentration of the working solution due to incomplete dissolution or degradation. - Variability in solution preparation between experiments.- Ensure complete dissolution of the Gibberellin this compound powder when preparing the stock solution. Sonication may be helpful.[1] - Standardize the protocol for solution preparation and use a consistent source and batch of Gibberellin this compound. - Prepare a fresh dilution from a validated stock solution for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve Gibberellin this compound?

A1: While specific data for Gibberellin this compound is unavailable, other gibberellins like GA3 are highly soluble in DMSO (up to 138 mg/mL) and soluble in ethanol and methanol at lower concentrations (around 5 mg/mL).[1][2] It is recommended to first try dissolving Gibberellin this compound in DMSO. For applications requiring a low percentage of organic solvent, a concentrated stock in DMSO can be prepared and then diluted into the aqueous experimental medium.

Q2: How should I prepare a stock solution of Gibberellin this compound?

A2: It is recommended to prepare a concentrated stock solution in an organic solvent. A general protocol is as follows:

  • Weigh the desired amount of Gibberellin this compound powder in a sterile microfuge tube.

  • Add the appropriate volume of high-purity DMSO, ethanol, or methanol to achieve the desired stock concentration.

  • Vortex or sonicate the solution until the powder is completely dissolved.[1]

  • Store the stock solution in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.

Q3: What are the optimal storage conditions for Gibberellin this compound solutions?

A3: For long-term stability, stock solutions of Gibberellin this compound in anhydrous DMSO or ethanol should be stored at -20°C and protected from light. As a dry powder, gibberellins are generally stable for years when stored at -20°C.[2] Aqueous working solutions are not recommended for long-term storage and should be prepared fresh for each experiment.[2]

Q4: My Gibberellin this compound solution has turned cloudy. Can I still use it?

A4: Cloudiness or precipitation indicates that the Gibberellin this compound is no longer fully dissolved. This can lead to inaccurate dosing and inconsistent results. It is not recommended to use a cloudy solution. Try to redissolve the precipitate by gentle warming or sonication. If this is unsuccessful, a fresh solution should be prepared.

Q5: How does pH affect the stability of Gibberellin this compound solutions?

A5: Gibberellins are known to be unstable in alkaline solutions, where they can undergo hydrolysis and rearrangement to less active forms. Therefore, it is crucial to avoid basic conditions. Solutions should be maintained at a neutral or slightly acidic pH for better stability.

Data Presentation

Table 1: General Solubility of Related Gibberellins

GibberellinSolventSolubility
Gibberellic Acid (GA3)DMSOUp to 138 mg/mL[1]
Ethanol~5 mg/mL[2]
MethanolSoluble[3]
Water5 g/L[3]
Gibberellin A1 (GA1)Acetone:Water (1:1)Soluble[4]
DMSOSoluble[4]
MethanolSoluble[4]

Note: This data is for related gibberellins and should be used as a guideline for Gibberellin this compound. Experimental validation is highly recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Gibberellin this compound Stock Solution in DMSO

Materials:

  • Gibberellin this compound (Molecular Weight: 348.44 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer or sonicator

Procedure:

  • Calculate the mass of Gibberellin this compound required to make a 10 mM stock solution. For 1 mL of stock solution, you will need 3.48 mg of Gibberellin this compound.

  • Weigh out the calculated amount of Gibberellin this compound powder and place it in a sterile microcentrifuge tube.

  • Add the desired volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously or sonicate until the Gibberellin this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the tubes clearly with the name of the compound, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution by Dilution from a DMSO Stock

Materials:

  • 10 mM Gibberellin this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile pipette tips and microcentrifuge tubes

Procedure:

  • Thaw a single aliquot of the 10 mM Gibberellin this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your working solution. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

  • Add the appropriate volume of the aqueous buffer or medium to a sterile tube.

  • While gently vortexing the tube, add the calculated volume of the Gibberellin this compound stock solution dropwise to the buffer. This gradual addition helps to prevent precipitation.

  • Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions.

Mandatory Visualization

Gibberellin Signaling Pathway

Caption: Gibberellin signaling pathway leading to growth responses.

Experimental Workflow for Preparing Gibberellin this compound Solutions

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Gibberellin this compound Powder dissolve 2. Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve vortex 3. Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex aliquot 4. Aliquot into Single-Use Tubes vortex->aliquot store_stock 5. Store at -20°C, Protected from Light aliquot->store_stock thaw 6. Thaw One Aliquot of Stock Solution store_stock->thaw For Experiment dilute 7. Dilute Stock into Aqueous Buffer/Medium thaw->dilute use 8. Use Immediately dilute->use

Caption: Workflow for preparing stable Gibberellin this compound solutions.

Logical Relationship for Troubleshooting Solution Instability

Troubleshooting_Logic start Problem: Solution Instability (Precipitation/Degradation) check_solvent Is the solvent appropriate? start->check_solvent check_concentration Is the concentration too high? check_solvent->check_concentration Yes change_solvent Action: Use a higher-solubility solvent (e.g., DMSO) check_solvent->change_solvent No check_storage Are storage conditions correct? check_concentration->check_storage No lower_concentration Action: Prepare a more dilute solution check_concentration->lower_concentration Yes check_pH Is the pH of the aqueous solution neutral or slightly acidic? check_storage->check_pH Yes correct_storage Action: Store at -20°C in aliquots, protect from light check_storage->correct_storage No adjust_pH Action: Buffer the aqueous solution to a suitable pH check_pH->adjust_pH No prepare_fresh Best Practice: Prepare aqueous solutions fresh check_pH->prepare_fresh Yes change_solvent->prepare_fresh lower_concentration->prepare_fresh correct_storage->prepare_fresh adjust_pH->prepare_fresh

Caption: Troubleshooting logic for Gibberellin this compound solution instability.

References

Technical Support Center: Synthesis of Gibberellin A110

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Gibberellin A110 (Gthis compound). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this complex diterpenoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and visual aids to help you overcome low yields and other common issues encountered during the synthesis of Gthis compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Gibberellin this compound?

A1: The most established route to Gibberellin this compound is a multi-step chemical synthesis starting from a more readily available gibberellin, such as Gibberellic Acid (GA3). A known 24-step synthesis has been reported, which involves a series of complex transformations including functional group protection, oxidation, olefination, and cyclization reactions to build the target molecule.[1] The overall strategy focuses on the careful introduction of the 2β-hydroxyl group and modification of the C-ring.

Q2: Why am I experiencing low yields in my Gthis compound synthesis?

A2: Low yields in the synthesis of complex natural products like Gthis compound can arise from several factors. These include:

  • Steric Hindrance: The intricate three-dimensional structure of the gibberellin core can hinder the approach of reagents.

  • Competing Side Reactions: The presence of multiple reactive functional groups can lead to the formation of undesired byproducts.

  • Incomplete Reactions: Some steps, particularly those involving the formation of sterically congested centers, may not proceed to completion.

  • Product Degradation: The final product or intermediates may be sensitive to the reaction or purification conditions.

  • Purification Losses: Separation of the desired product from closely related isomers and byproducts can be challenging and lead to significant material loss.

Q3: How can I improve the yield of the key 2β-hydroxylation step?

A3: The introduction of the 2β-hydroxyl group is a critical and often challenging step. To improve yields, consider the following:

  • Choice of Oxidizing Agent: The selection of a mild and stereoselective oxidizing agent is crucial. Peroxy acids or enzymatic systems can be explored.

  • Reaction Conditions: Optimization of temperature, reaction time, and solvent can significantly impact the stereoselectivity and yield. Lower temperatures often favor the desired stereoisomer.

  • Substrate Conformation: The conformation of the gibberellin intermediate can influence the facial selectivity of the hydroxylation. Molecular modeling can help predict the most favorable conformation.

Q4: What are the best practices for purifying Gibberellin this compound?

A4: Purification of Gthis compound typically involves a combination of chromatographic techniques. High-performance liquid chromatography (HPLC), often on a reversed-phase column, is a powerful tool for separating Gthis compound from its isomers. Careful selection of the mobile phase and gradient is essential for achieving good resolution. Thin-layer chromatography (TLC) can be used for rapid monitoring of fractions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Gibberellin this compound.

Problem Potential Cause Suggested Solution
Low yield in olefination step (e.g., Wittig or Julia-Kocienski reaction) 1. Incomplete generation of the ylide/carbanion.2. Steric hindrance around the carbonyl group.3. Unfavorable reaction kinetics.4. Side reactions such as enolization of the ketone.1. Ensure anhydrous conditions and use a sufficiently strong and fresh base.2. Employ a more reactive olefination reagent or a less sterically demanding one.3. Increase the reaction temperature or time, but monitor for decomposition.4. Use a non-nucleophilic base at low temperatures.
Formation of multiple isomers during a reduction step 1. Lack of stereocontrol in the reducing agent.2. Flexible conformation of the substrate.1. Use a sterically hindered reducing agent (e.g., L-Selectride®) to favor attack from the less hindered face.2. Modify the substrate to lock its conformation, for example, through the use of a temporary bridging protecting group.
Difficulty in removing protecting groups 1. The protecting group is too stable under the planned deprotection conditions.2. The deprotection reagent is causing degradation of the gibberellin core.1. Switch to a more labile protecting group in the synthetic design phase.2. Screen a variety of deprotection conditions on a small scale to find milder conditions that are still effective.
Poor separation of diastereomers during chromatography 1. The isomers have very similar polarities.2. Inappropriate stationary or mobile phase.1. Derivatize the mixture to accentuate the stereochemical differences, separate the derivatives, and then remove the derivatizing group.2. Experiment with different HPLC columns (e.g., chiral columns) and a wider range of solvent systems.

Experimental Protocols

While a complete step-by-step protocol for the entire 24-step synthesis of Gibberellin this compound is not publicly available, the following represents a generalized methodology for a key transformation, the introduction of an exocyclic methylene group, which is a common feature in gibberellin synthesis.

Protocol: Julia-Kocienski Olefination for the Introduction of an Exocyclic Methylene Group

Objective: To introduce a C=CH₂ group at a specific carbonyl position in a gibberellin intermediate.

Materials:

  • Gibberellin intermediate with a ketone functional group.

  • 1-phenyl-1H-tetrazol-5-yl methyl sulfone.

  • Potassium bis(trimethylsilyl)amide (KHMDS) solution in THF.

  • Anhydrous tetrahydrofuran (THF).

  • Anhydrous diethyl ether.

  • Saturated aqueous ammonium chloride solution.

  • Saturated aqueous sodium chloride solution (brine).

  • Magnesium sulfate (anhydrous).

  • Argon or Nitrogen gas for inert atmosphere.

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas.

  • Reagent Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve the 1-phenyl-1H-tetrazol-5-yl methyl sulfone (1.2 equivalents) in anhydrous THF under an inert atmosphere.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the KHMDS solution (1.1 equivalents) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

  • Addition of Substrate: Dissolve the gibberellin ketone intermediate (1.0 equivalent) in anhydrous THF in a separate flame-dried flask. Add this solution dropwise to the cold sulfone anion solution.

  • Reaction: Stir the reaction mixture at -78 °C and monitor the progress by TLC. The reaction time can vary from 1 to 4 hours.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired olefin product.

Visualizations

experimental_workflow start Start: Gibberellin Intermediate (Ketone) reagent_prep Prepare Julia-Kocienski Reagent (Sulfone + Base in THF at -78°C) addition Add Ketone Substrate to Reagent start->addition 1. Substrate reagent_prep->addition 2. Reagent reaction Reaction at -78°C (Monitor by TLC) addition->reaction quench Quench with Saturated NH4Cl reaction->quench workup Aqueous Workup (Extraction with Ether) quench->workup purification Purification (Column Chromatography) workup->purification product Product: Gibberellin with Exocyclic Methylene purification->product

Caption: Workflow for Julia-Kocienski Olefination.

troubleshooting_logic low_yield Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents Initial Check optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_reagents->optimize_conditions Reagents OK side_reactions Analyze for Side Products (NMR, MS) optimize_conditions->side_reactions Yield Still Low change_reagent Change Reagent/ Protecting Group Strategy side_reactions->change_reagent Side Products Identified purification_issue Investigate Purification Loss side_reactions->purification_issue No Major Side Products yield_improved Yield Improved change_reagent->yield_improved modify_purification Modify Purification Method (e.g., different column, derivatization) purification_issue->modify_purification modify_purification->yield_improved

References

How to resolve poor signal in Gibberellin A110 mass spectrometry?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Gibberellin A110 (Gthis compound) and other gibberellins by mass spectrometry. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my Gibberellin this compound signal so weak in ESI-MS?

Gibberellins, including Gthis compound, are organic acids that can be challenging to analyze with high sensitivity. The primary reason for a weak signal is often low ionization efficiency in the mass spectrometer's ion source.[1] While they can be analyzed in negative ion mode (ESI-), this mode is often less sensitive than the positive ion mode for many instruments.[2]

Q2: Should I use positive or negative ion mode for Gthis compound analysis?

For underivatized Gthis compound, negative ion mode is typically used to detect the deprotonated molecule [M-H]⁻.[3] However, due to generally lower sensitivity in this mode, a weak signal is a common issue.[2][4] A highly effective strategy is to use chemical derivatization to add a permanently charged or easily ionizable group to the molecule, which then allows for highly sensitive analysis in the positive ion mode [M+H]⁺.[1][2]

Q3: What is chemical derivatization and how can it help?

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties.[5] For gibberellins, this involves attaching a "tag" to the carboxyl group to enhance ionization efficiency.[1][6] This can dramatically increase signal intensity, in some cases by up to 50-fold, by allowing for detection in the more sensitive positive ion mode.[2]

Q4: Can poor sample preparation cause a weak signal?

Absolutely. Gibberellins are often present at very low concentrations in complex biological matrices like plant tissues.[1] Contaminants such as pigments, lipids, and salts can interfere with the ionization process and suppress the signal of your target analyte.[7] A thorough extraction and purification protocol is essential for sensitive detection.[8][9]

Troubleshooting Guide

This guide will help you diagnose and resolve common issues leading to poor signal intensity for Gibberellin this compound.

Problem: No signal or extremely low signal for Gthis compound.

Follow this workflow to systematically identify the root cause.

G cluster_0 Troubleshooting Workflow for Poor Gthis compound Signal start Start: Poor Gthis compound Signal check_ms 1. Verify Instrument Performance (Tune & Calibrate) start->check_ms check_lc 2. Check LC-MS Connection & Basics (Peak shape of standard? Clogs?) check_ms->check_lc Instrument OK? check_sample 3. Evaluate Sample Preparation (Extraction/Cleanup adequate?) check_lc->check_sample Basics OK? check_method 4. Optimize MS Method (Correct polarity? Source parameters?) check_sample->check_method Sample Prep OK? implement_derivatization 5. Implement Advanced Strategy: Chemical Derivatization check_method->implement_derivatization Signal still weak? success Success: Strong, Stable Signal implement_derivatization->success G cluster_1 Sample Preparation Workflow A 1. Homogenize Plant Tissue (e.g., 100 mg) in 80% Methanol B 2. Centrifuge & Collect Supernatant A->B C 3. Solid-Phase Extraction (SPE) Condition C18 cartridge B->C D 4. Load Sample C->D E 5. Wash Cartridge (e.g., with water) D->E F 6. Elute GAs (e.g., with 80% Methanol) E->F G 7. Dry & Reconstitute for LC-MS or Derivatization F->G

References

Gibberellin A110 Dose-Response Curve Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gibberellin A110 (Gthis compound) dose-response curves. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Gibberellin this compound and what is its primary mechanism of action?

A1: Gibberellin this compound (Gthis compound) is a member of the gibberellin family of plant hormones.[1] Gibberellins, in general, are diterpenoid acids that play a crucial role in various plant developmental processes, including stem elongation, seed germination, dormancy, and flowering.[2][3] The primary mechanism of action for gibberellins involves binding to a soluble receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1). This binding event leads to a conformational change, promoting the interaction between GID1 and DELLA proteins, which are transcriptional regulators that repress growth. The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effects, allowing for the expression of gibberellin-responsive genes that drive cell elongation and other developmental processes.

Q2: I am not seeing any response to Gibberellin this compound in my bioassay. What are the possible reasons?

A2: Several factors could contribute to a lack of response in your bioassay:

  • Inactive Compound: Ensure the Gibberellin this compound being used is active and has been stored correctly, as gibberellins can be sensitive to light and temperature.

  • Insensitive Plant Species or Cultivar: Some plant species or specific cultivars may have reduced sensitivity to certain gibberellins. Using dwarf or mutant varieties known to be responsive to gibberellins, such as dwarf peas or barley, is a common practice in bioassays.[4][5]

  • Suboptimal Concentration Range: The concentrations of Gthis compound used may be too low to elicit a detectable response or so high that they cause an inhibitory effect. A wide range of concentrations should be tested.

  • Presence of Inhibitors: Plant extracts or the assay medium itself may contain inhibitory substances that interfere with the action of gibberellins.[6]

  • Incorrect Application Method: Ensure the method of application (e.g., droplet on a leaf, inclusion in the growth medium) is appropriate for the plant system being used.

Q3: My dose-response curve has a very steep or very shallow slope. What does this indicate?

A3: The slope of the dose-response curve provides information about the sensitivity of the system to the compound.

  • Steep Slope: A steep slope suggests a small change in the concentration of Gibberellin this compound causes a large change in the response. This indicates a highly sensitive and cooperative system.

  • Shallow Slope: A shallow slope indicates that a large change in concentration is required to see a significant change in the response, suggesting lower sensitivity. This could be due to factors like inefficient uptake, rapid metabolism of the compound, or the presence of antagonists.

Q4: Can I use a dwarf plant variety for my Gibberellin this compound dose-response curve?

A4: Yes, using dwarf plant varieties is a highly recommended practice for gibberellin bioassays.[7] Many dwarf varieties have mutations in their gibberellin biosynthesis or signaling pathways, making them deficient in or less responsive to endogenous gibberellins. This results in a low background response and a more pronounced and measurable response to exogenously applied gibberellins, leading to a more sensitive and reliable dose-response curve.[4][5]

Gibberellin Signaling Pathway

Gibberellin_Signaling_Pathway cluster_cytoplasm Cytoplasm Gthis compound Gibberellin this compound GID1 GID1 Receptor Gthis compound->GID1 Binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA Binds to Proteasome 26S Proteasome DELLA->Proteasome Degraded PIF PIF Transcription Factor DELLA->PIF Sequesters SCF SCF Complex (E3 Ubiquitin Ligase) SCF->DELLA Ubiquitinates GRG Gibberellin Responsive Genes PIF->GRG Activates Transcription caption Gibberellin this compound Signaling Pathway.

Caption: Gibberellin this compound Signaling Pathway.

Troubleshooting Guide for Gibberellin this compound Dose-Response Curves

Problem Possible Cause Recommended Solution
No Response or Very Weak Response 1. Inactive Gibberellin this compound.2. Insensitive plant material.3. Concentration range is too low.4. Presence of inhibitors in the assay.1. Use a fresh stock of Gthis compound stored under appropriate conditions (cool, dark). Test the stock on a known responsive system.2. Switch to a dwarf or gibberellin-deficient mutant plant line (e.g., dwarf pea, rice, or barley).3. Expand the concentration range to include higher concentrations (e.g., up to 100 µM or higher).4. If using plant extracts, consider a purification step to remove potential inhibitors.
High Variability Between Replicates 1. Inconsistent application of Gthis compound.2. Non-uniform plant material.3. Environmental fluctuations during the experiment.1. Ensure precise and consistent application volumes and placement for each replicate.2. Select plants of uniform size and developmental stage at the start of the experiment.3. Maintain consistent light, temperature, and humidity conditions for all experimental units.
Inconsistent or Non-Sigmoidal Curve Shape 1. Inappropriate concentration range (too narrow or too wide).2. Cytotoxic effects at high concentrations.3. Measurement time point is not optimal.1. Perform a wider range-finding experiment to identify the linear portion of the response curve.2. Observe for signs of toxicity (e.g., necrosis, chlorosis) at higher concentrations and exclude these data points from the curve fitting.3. Conduct a time-course experiment to determine the optimal time to measure the response.
Low Maximum Response (Emax) 1. The system has a naturally low capacity to respond.2. The highest concentration tested is not saturating.3. Presence of a partial agonist or antagonist.1. Consider using a different bioassay or a more responsive plant species.2. Increase the maximum concentration of Gthis compound tested.3. If contamination is suspected, use a highly purified source of Gthis compound.

Experimental Protocol: Dwarf Pea (Pisum sativum) Internode Elongation Bioassay for Gibberellin this compound

This protocol describes a classic bioassay for determining the dose-response relationship of Gibberellin this compound using dwarf pea seedlings.

Materials:

  • Dwarf pea seeds (e.g., 'Little Marvel' or a known gibberellin-deficient mutant)

  • Gibberellin this compound stock solution (e.g., 1 mM in ethanol)

  • Sterile distilled water

  • Ethanol (for control and dilutions)

  • Vermiculite or perlite

  • Planting trays or pots

  • Growth chamber or controlled environment with controlled light and temperature

  • Micropipettes

  • Ruler or calipers

Procedure:

  • Seed Germination and Plant Growth:

    • Sow dwarf pea seeds in trays or pots filled with moistened vermiculite or perlite.

    • Grow the seedlings in a controlled environment (e.g., 22-25°C, 16-hour photoperiod) for 7-10 days, or until the second internode is just beginning to elongate.

  • Preparation of Gibberellin this compound Dilutions:

    • Prepare a series of dilutions of Gibberellin this compound from the stock solution. A typical concentration range to test would be 0 (control), 0.001, 0.01, 0.1, 1, 10, and 100 µM.

    • The control solution should contain the same concentration of ethanol as the highest Gthis compound concentration to account for any effects of the solvent.

  • Application of Gibberellin this compound:

    • Select uniform seedlings for the experiment.

    • Carefully apply a small, consistent volume (e.g., 10 µL) of each Gthis compound dilution to the apical bud of each seedling.

    • Ensure each treatment group has an adequate number of replicates (e.g., 10-15 seedlings per concentration).

  • Incubation and Measurement:

    • Return the treated seedlings to the controlled growth environment.

    • After a set period (e.g., 7 days), measure the length of a specific internode (e.g., the third internode) on each plant using a ruler or calipers.

  • Data Analysis:

    • Calculate the mean and standard error for the internode length for each treatment group.

    • Plot the mean internode length against the logarithm of the Gibberellin this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine parameters such as the EC50 (the concentration that gives half-maximal response).

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Unexpected Dose-Response Curve Check_Reagents Check Reagents & Plant Material Start->Check_Reagents Reagent_Issue Reagent or Plant Issue? Check_Reagents->Reagent_Issue Fix_Reagents Use Fresh Gthis compound Stock Use Uniform, Healthy Plants Reagent_Issue->Fix_Reagents Yes Check_Protocol Review Experimental Protocol Reagent_Issue->Check_Protocol No Fix_Reagents->Start Protocol_Issue Protocol Issue? Check_Protocol->Protocol_Issue Optimize_Protocol Optimize Concentrations Adjust Application Method Check Incubation Time Protocol_Issue->Optimize_Protocol Yes Check_Environment Evaluate Environmental Conditions Protocol_Issue->Check_Environment No Optimize_Protocol->Start Environment_Issue Environmental Issue? Check_Environment->Environment_Issue Control_Environment Ensure Consistent Light, Temperature, and Humidity Environment_Issue->Control_Environment Yes Analyze_Data Re-analyze Data Environment_Issue->Analyze_Data No Control_Environment->Start Data_Issue Data Analysis Issue? Analyze_Data->Data_Issue Correct_Analysis Check for Outliers Use Appropriate Curve Fitting Model Data_Issue->Correct_Analysis Yes Consult Consult Literature or Expert Data_Issue->Consult No Correct_Analysis->Start

References

Technical Support Center: Gibberellin A110 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gibberellin A110 (Gthis compound). Given that Gthis compound is a less common gibberellin, this guide focuses on methodologies to identify and mitigate potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for gibberellins?

Gibberellins (GAs) are a class of diterpenoid plant hormones that play crucial roles in various developmental processes, including stem elongation, seed germination, dormancy, flowering, and fruit senescence.[1] The primary mechanism of GA action involves the degradation of DELLA proteins, which are nuclear repressors of GA-responsive genes.[2] Bioactive GAs bind to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor.[3][4] This GA-GID1 complex then interacts with DELLA proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves the repression of transcription factors that activate GA-responsive genes.[2]

Q2: I am observing unexpected phenotypes in my experiments with Gthis compound that are not consistent with known gibberellin responses. What could be the cause?

Unexpected phenotypes could arise from off-target effects of Gthis compound. While structurally related to other gibberellins, minor chemical modifications can alter the binding specificity of Gthis compound, potentially leading to interactions with unintended cellular targets. These off-target effects can manifest as:

  • Cross-reactivity with other hormone signaling pathways: Gthis compound might interact with receptors or signaling components of other plant hormones like auxins, abscisic acid, or cytokinins, leading to a complex phenotypic outcome.[5]

  • Inhibition or activation of unrelated enzymes: Small molecules can sometimes bind to the active sites of enzymes that are not their intended targets.

  • Binding to other receptor types: Gthis compound may have a low-affinity interaction with other receptors that are not the canonical GID1.

Q3: How can I begin to investigate potential off-target effects of Gthis compound?

A systematic approach is crucial. Start by confirming the primary activity of your Gthis compound stock to ensure it elicits a known gibberellin response in a well-characterized bioassay (e.g., a dwarf rice elongation assay). If the primary activity is confirmed, you can then move on to investigate off-target effects. A general workflow is outlined below.

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected gibberellin response.
Potential Cause Troubleshooting Steps
Degradation of Gthis compound stock - Aliquot stock solutions to minimize freeze-thaw cycles. - Store at -20°C or below in a suitable solvent. - Test the activity of a fresh dilution of your stock in a sensitive bioassay.
Low binding affinity to the specific GID1 receptor in your model system - Different plant species have multiple GID1 receptors with varying affinities for different gibberellins.[3][6] - Perform a dose-response curve to determine the optimal concentration of Gthis compound for your system. - Compare the activity of Gthis compound with a well-characterized gibberellin like GA3 or GA4 in parallel experiments.
Dominant-negative effects from off-target interactions - If a high concentration of Gthis compound is being used, an off-target effect might be antagonizing the intended gibberellin signaling pathway. - Try to use the lowest effective concentration of Gthis compound. - Analyze the expression of key genes in other hormone pathways (e.g., auxin or ABA responsive genes) after Gthis compound treatment.
Issue 2: Observation of phenotypes unrelated to gibberellin signaling (e.g., altered root development, stress responses).
Potential Cause Troubleshooting Steps
Cross-talk with other hormone signaling pathways - Use inhibitors of other hormone pathways in combination with Gthis compound treatment to see if the off-target phenotype is rescued. - Perform a transcriptomic analysis (RNA-seq) to identify differentially expressed genes and use pathway analysis tools to see which signaling pathways are affected.
Binding to an unintended receptor or enzyme - A computational approach using the structure of Gthis compound (if known) can predict potential off-target binding sites. - A biochemical screen, such as a kinase inhibitor profiling assay or a receptor binding assay panel, can identify unintended molecular targets.

Quantitative Data Summary

Parameter Gibberellin this compound (Hypothetical Data) Gibberellin A4 (Reference) Experimental Method
GID1a Receptor Binding Affinity (Kd) 5 x 10-7 M3 x 10-8 MSurface Plasmon Resonance (SPR)
GID1b Receptor Binding Affinity (Kd) 8 x 10-7 M5 x 10-8 MSurface Plasmon Resonance (SPR)
Dwarf Rice Elongation Assay (EC50) 1 µM0.05 µMIn vivo bioassay
Kinase X Inhibition (IC50) 15 µM> 100 µMIn vitro kinase assay
Auxin Receptor Binding (Ki) > 100 µM> 100 µMCompetitive binding assay

Experimental Protocols

Protocol 1: In Vitro GID1 Receptor-DELLA Protein Interaction Assay

This protocol is designed to quantify the ability of Gthis compound to promote the interaction between a GID1 receptor and a DELLA protein.

Materials:

  • Recombinant GID1 receptor protein (e.g., from Arabidopsis)

  • Recombinant DELLA protein (e.g., GAI or RGA)

  • Gibberellin this compound

  • Bioactive gibberellin standard (e.g., GA4)

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader for fluorescence polarization or FRET

Procedure:

  • Label either the GID1 or DELLA protein with a fluorescent probe.

  • In a microplate, add a fixed concentration of the labeled and unlabeled proteins.

  • Add a serial dilution of Gibberellin this compound or the GA4 standard to the wells.

  • Incubate the plate at room temperature for 30-60 minutes to allow the interaction to reach equilibrium.

  • Measure the fluorescence polarization or FRET signal. An increase in the signal indicates a GA-dependent interaction.

  • Plot the signal as a function of the gibberellin concentration and fit the data to a suitable binding model to determine the EC50.

Protocol 2: Transcriptomic Analysis (RNA-seq) for Off-Target Effect Identification

This protocol outlines the steps for identifying global gene expression changes in response to Gthis compound treatment.

Materials:

  • Plant seedlings or tissue culture of interest

  • Gibberellin this compound

  • Control vehicle (solvent for Gthis compound)

  • Liquid nitrogen

  • RNA extraction kit

  • Next-generation sequencing platform

Procedure:

  • Grow the plant material under controlled conditions.

  • Treat the plants with an effective concentration of Gthis compound and the vehicle control for a specified time period (e.g., 6, 12, or 24 hours).

  • Harvest the tissue of interest and immediately freeze it in liquid nitrogen.

  • Extract total RNA from the samples using a suitable kit.

  • Assess RNA quality and quantity.

  • Prepare RNA-seq libraries according to the manufacturer's protocol.

  • Sequence the libraries on a next-generation sequencing platform.

  • Perform bioinformatic analysis of the sequencing data, including differential gene expression analysis and pathway enrichment analysis to identify signaling pathways affected by Gthis compound.

Visualizations

Gibberellin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gthis compound Gibberellin this compound GID1 GID1 Receptor DELLA DELLA Protein (Repressor) GID1->DELLA Binds SCF SCF E3 Ligase DELLA->SCF Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degraded by TF Transcription Factor DELLA->TF Represses SCF->DELLA Ubiquitinates GA_responsive_gene GA-Responsive Gene TF->GA_responsive_gene Activates mRNA mRNA GA_responsive_gene->mRNA Transcription Protein Protein (Growth Response) mRNA->Protein Translation GA110_nuc->GID1 Binds

Caption: Canonical Gibberellin Signaling Pathway.

Off_Target_Workflow start Start: Unexpected Phenotype Observed with Gthis compound Treatment confirm_activity Confirm Primary Activity (e.g., Dwarf Elongation Assay) start->confirm_activity dose_response Perform Dose-Response Curve and Compare with Standard GA confirm_activity->dose_response transcriptomics Transcriptomic Analysis (RNA-seq) dose_response->transcriptomics biochemical_screen Biochemical Screening (Kinase/Receptor Panels) dose_response->biochemical_screen pathway_analysis Pathway Enrichment Analysis transcriptomics->pathway_analysis identify_off_target Identify Potential Off-Target(s) pathway_analysis->identify_off_target biochemical_screen->identify_off_target validate_off_target Validate Off-Target Interaction (e.g., Binding Assay, Genetic Mutant) identify_off_target->validate_off_target end End: Characterize Off-Target Effect validate_off_target->end

References

Technical Support Center: Gibberellin A110 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues with Gibberellin A110 (Gthis compound) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of contamination in my Gibberellin this compound stock solution?

A1: Visual cues are the first indicators of contamination. These include:

  • Turbidity or cloudiness: A clear solution becoming hazy or opaque.

  • Color change: Any deviation from the expected color of the solution.

  • Visible microbial growth: Formation of clumps, films, or sediments. This can sometimes be observed as small, moving objects under a microscope for bacterial contamination, or as filamentous structures for fungal contamination.[1]

  • pH shift: A significant change in the pH of the solution can indicate microbial activity.[1]

Q2: What are the likely sources of contamination in my Gthis compound stock solution?

A2: Contamination can be broadly categorized as microbial or chemical.

  • Microbial Contamination: This is the most common issue and can be introduced from various sources:

    • Non-sterile equipment: Improperly sterilized glassware, pipette tips, or filtration units.

    • Environment: Airborne spores of bacteria and fungi in the laboratory.

    • Handling: Introduction of microbes from hands or unsterile gloves during preparation.

    • Water or solvents: Use of non-sterile water or other solvents.

  • Chemical Contamination: This can arise from:

    • Cross-contamination: Inadvertent introduction of other chemicals or plant growth regulators from shared utensils or workspaces.[2]

    • Impurities in the Gthis compound powder: While less common from reputable suppliers, the purity of the initial compound is crucial.

    • Leachates: Chemicals leaching from low-quality plastic containers.

Q3: How can I prepare a sterile Gibberellin this compound stock solution?

A3: Since gibberellins can be heat-sensitive, autoclaving the solution is not recommended. The standard procedure is to use filter sterilization. A detailed protocol is provided in the "Experimental Protocols" section below. The basic steps involve dissolving the Gthis compound powder in an appropriate solvent and then passing the solution through a 0.22 µm sterile filter into a sterile container.

Q4: What is the best way to store my Gthis compound stock solution to maintain its stability and prevent contamination?

A4: Proper storage is critical to preserve the integrity of your stock solution.

  • Temperature: For long-term storage, it is recommended to store aliquots at -20°C. For short-term use, refrigeration at 2-8°C is acceptable.[3]

  • Light: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil, as light can cause degradation.[3]

  • Aliquoting: Prepare the stock solution in small, single-use aliquots. This minimizes the risk of contamination from repeated opening and closing of the main stock container and avoids degradation from freeze-thaw cycles.[3]

Q5: My Gthis compound stock solution appears to have precipitated. What should I do?

A5: Precipitation can occur if the solvent is not suitable or if the concentration is too high. Gibberellins are often sparingly soluble in water.[4]

  • Solvent: A small amount of a solvent like ethanol or dimethyl sulfoxide (DMSO) is often used to initially dissolve the powder before bringing it to the final volume with sterile water.[4][5] A few drops of 1N NaOH can also aid in dissolving gibberellins.[6]

  • Warming: Gentle warming of the solution may help to redissolve the precipitate.

  • Remaking the solution: If precipitation persists, it is best to prepare a fresh solution, ensuring the Gthis compound is fully dissolved in the initial solvent before adding the aqueous component.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues with Gibberellin this compound stock solutions.

Problem Possible Cause Recommended Action
Solution is cloudy or has visible particles immediately after preparation. - Incomplete dissolution of Gthis compound powder.- Particulate matter in the solvent or on glassware.- Ensure the Gthis compound powder is fully dissolved in the initial solvent (e.g., ethanol, DMSO) before adding water.- Use high-purity solvents and meticulously clean all glassware.- Filter the solution through a 0.22 µm filter to remove any undissolved particles.
Solution becomes cloudy or shows visible growth after a period of storage. - Microbial contamination (bacteria or fungi).- Discard the contaminated stock solution.- Review your aseptic technique for solution preparation and handling.- Ensure all equipment, including pipette tips and storage vials, are sterile.- Prepare fresh stock solution using proper sterile filtration.
Inconsistent or no biological activity in experiments. - Degradation of Gthis compound due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles).- Incorrect concentration of the stock solution.- Chemical contamination with an inhibitory substance.- Prepare a fresh stock solution and store it in small aliquots at -20°C, protected from light.- Double-check all calculations and measurements during stock solution preparation.- Use dedicated and thoroughly cleaned glassware and utensils to avoid cross-contamination.
Precipitate forms in the stock solution during storage. - The concentration of Gthis compound is too high for the solvent system.- The solution was not properly dissolved initially.- Storage at a very low temperature causing the solute to fall out of solution.- Try gently warming the solution to see if the precipitate redissolves.- If not, it is best to prepare a new stock solution at a lower concentration or with a higher proportion of the initial organic solvent.

Data Presentation

Table 1: Chemical and Physical Properties of Gibberellin this compound

PropertyValue
Molecular Formula C₂₀H₂₈O₅
Molecular Weight 348.44 g/mol
Appearance Solid (likely a white to off-white powder)
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol, acetone, and DMSO.[4][7]
Storage Temperature (Powder) -20°C
Storage Temperature (Solution) -20°C (long-term), 2-8°C (short-term)[3]
Stability in Aqueous Solution Aqueous solutions are best prepared fresh. For storage, do not exceed one day at 2-8°C.[4]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Sterile Stock Solution of Gibberellin this compound

Materials:

  • Gibberellin this compound powder

  • Ethanol (95-100%, sterile) or DMSO

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes or cryovials

  • Sterile syringe (e.g., 5 mL or 10 mL)

  • Sterile 0.22 µm syringe filter

  • Calibrated analytical balance

  • Sterile volumetric flask (e.g., 10 mL)

  • Laminar flow hood or biosafety cabinet

Procedure:

  • Work in a sterile environment: Perform all steps in a laminar flow hood or biosafety cabinet to maintain sterility.

  • Weigh the Gthis compound: Accurately weigh 10 mg of Gibberellin this compound powder and place it in the 10 mL sterile volumetric flask.

  • Initial Dissolution: Add a small volume (e.g., 0.5 - 1 mL) of sterile ethanol or DMSO to the volumetric flask. Gently swirl the flask until the Gthis compound powder is completely dissolved. A few drops of 1N NaOH can also be used to aid dissolution if using an aqueous base.[2]

  • Bring to Volume: Once dissolved, slowly add sterile, purified water to the flask to bring the total volume to 10 mL. Mix the solution thoroughly by inverting the flask several times.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip of the syringe.

  • Aliquoting: Dispense the sterile-filtered solution into pre-labeled, sterile microcentrifuge tubes or cryovials in appropriate volumes for your experiments (e.g., 100 µL or 250 µL).

  • Storage: Store the aliquots at -20°C for long-term use. For immediate use, the solution can be stored at 2-8°C for no longer than a few days.[7]

Mandatory Visualizations

Gibberellin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Recruited to PIF PIF (Transcription Factor) DELLA->PIF Represses Proteasome 26S Proteasome DELLA->Proteasome Targeted for degradation SCF->DELLA Ubiquitination GA_Responsive_Gene GA Responsive Gene PIF->GA_Responsive_Gene Binds to promoter Transcription Transcription GA_Responsive_Gene->Transcription Degradation Degradation Proteasome->Degradation

Caption: General Gibberellin Signaling Pathway.

Troubleshooting_Workflow Start Suspected Contamination in Gthis compound Stock Visual_Inspection Visual Inspection: Cloudy, color change, visible growth? Start->Visual_Inspection Discard Discard Contaminated Stock Visual_Inspection->Discard Yes No_Contamination No Visible Contamination Visual_Inspection->No_Contamination Microscopy Microscopic Examination pH_Test pH Measurement Review_Protocol Review Aseptic Technique and Preparation Protocol Discard->Review_Protocol Prepare_New Prepare Fresh, Sterile Stock Solution Review_Protocol->Prepare_New End Problem Resolved Prepare_New->End Check_Activity Check for Biological Activity Inconsistency No_Contamination->Check_Activity Degradation_Check Review Storage Conditions (Light, Temp, Aliquoting) Check_Activity->Degradation_Check Yes Concentration_Check Verify Stock Concentration Calculation Check_Activity->Concentration_Check Yes Check_Activity->End No Degradation_Check->Prepare_New Concentration_Check->Prepare_New

Caption: Troubleshooting workflow for Gthis compound contamination.

References

Technical Support Center: Enhancing the Bioactivity of Exogenous Gibberellin A110

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the bioactivity of exogenous Gibberellin A110 (Gthis compound) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Gibberellin this compound and how does it differ from other gibberellins?

Gibberellin this compound (Gthis compound) is a naturally occurring plant hormone involved in regulating various aspects of plant growth and development.[1] While it shares the core tetracyclic diterpenoid structure of all gibberellins, the specific arrangement of functional groups on this structure distinguishes it from other GAs like the more commonly studied GA3. These structural differences can influence its bioactivity, binding affinity to receptors, and metabolic stability.

Q2: What is the general mechanism of action for gibberellins?

Gibberellins exert their effects by binding to a soluble receptor protein called GID1 ("gibberellin-insensitive dwarf mutant 1").[2][3] This binding event triggers a conformational change, leading to the formation of a GA-GID1 complex. This complex then recruits DELLA proteins, which are transcriptional regulators that act as repressors of gibberellin-responsive genes. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome.[4] The removal of DELLA repressors allows for the transcription of genes involved in processes like stem elongation, seed germination, and flowering.[2][3][4][5]

Q3: How can I prepare a stock solution of Gthis compound?

Gibberellins, including likely Gthis compound, have low solubility in water.[6] Therefore, it is recommended to first dissolve the solid Gthis compound in a small amount of an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[6] Once dissolved, this stock solution can be diluted with the aqueous buffer of choice to the desired final concentration. It is advisable to prepare fresh aqueous solutions for each experiment, as gibberellins can degrade in aqueous solutions over time.[7]

Q4: What are the optimal storage conditions for Gthis compound stock solutions?

Solid Gthis compound should be stored at -20°C. Stock solutions prepared in organic solvents should also be stored at -20°C to maintain stability. Aqueous dilutions should be used immediately and not stored for more than a day.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no observed bioactivity of Gthis compound Degradation of Gthis compound: Gibberellins can be unstable in aqueous solutions, especially at non-neutral pH.[7][8]Prepare fresh Gthis compound solutions for each experiment. Ensure the pH of your experimental system is within a stable range for gibberellins (near neutral).
Poor solubility: Gthis compound may not be fully dissolved, leading to a lower effective concentration.[6]Ensure complete dissolution in an appropriate organic solvent before diluting in aqueous buffer. A small amount of rubbing alcohol can aid dissolution in water.[9] Consider using a commercially available formulated gibberellin solution if solubility issues persist.[6]
Suboptimal concentration: The concentration of Gthis compound used may be too high or too low.Perform a dose-response experiment to determine the optimal concentration range for your specific experimental system. Excessive concentrations can sometimes be inhibitory.[9]
Inefficient cellular uptake: The cell wall and membrane may limit the entry of exogenous Gthis compound.Consider using a surfactant or permeabilizing agent in your formulation to enhance cellular uptake. However, test for potential cytotoxic effects of these agents first.
Inconsistent results between experiments Variability in Gthis compound solution preparation: Inconsistent dissolution or dilution can lead to variations in the effective concentration.Standardize your protocol for preparing Gthis compound solutions. Use precise measurements for both the compound and solvents.
Environmental factors: Temperature and light can influence gibberellin signaling pathways.Maintain consistent environmental conditions (temperature, light intensity, and photoperiod) for all experiments.
Biological variability: The response to gibberellins can vary depending on the plant species, tissue type, and developmental stage.Use a consistent biological system for your experiments. If comparing different systems, be aware of potential intrinsic differences in gibberellin sensitivity.
Observed phytotoxicity or cell death High concentration of Gthis compound or solvent: Excessive concentrations of Gthis compound or the organic solvent used for the stock solution can be toxic.[9][10]Perform a toxicity assay to determine the maximum non-toxic concentration of Gthis compound and the solvent in your system. Use the lowest effective concentration of Gthis compound.
Interaction with other compounds: Gthis compound may have synergistic or antagonistic interactions with other components in the experimental medium.Review the composition of your medium and consider potential interactions. Test the effects of individual components to identify any problematic interactions.

Data Presentation

Table 1: Solubility of Gibberellic Acid (GA3) in Various Solvents

Data for GA3 is provided as a reference due to the lack of specific data for Gthis compound. Solubility is expected to be in a similar range.

SolventSolubility
Ethanol~5 mg/mL
DMSO~15 mg/mL
Dimethylformamide (DMF)~5 mg/mL
WaterSparingly soluble
AcetoneSoluble
MethanolSoluble
ChloroformInsoluble
BenzeneInsoluble

Table 2: Stability of Gibberellic Acid (GA) in Aqueous Solution with Urea

This table demonstrates the stability of a commercial GA formulation over 24 hours at different pH values, indicating good stability under these conditions.[8]

pH% GA remaining after 24 hours
4.5>98%
8.1>98%
9.0>98%

Experimental Protocols

1. Protocol for Preparing a 1 mM Gibberellin this compound Stock Solution

  • Calculate the required mass: The molecular weight of Gthis compound is 348.44 g/mol . To prepare 1 mL of a 1 mM stock solution, you will need 0.348 mg of Gthis compound.

  • Dissolution: Weigh out the calculated amount of Gthis compound and place it in a microcentrifuge tube. Add 1 mL of 100% ethanol (or DMSO) to the tube.

  • Vortex: Vortex the tube until the Gthis compound is completely dissolved. Gentle warming may be required for some gibberellins.

  • Storage: Store the stock solution at -20°C in a tightly sealed container to prevent evaporation.

2. Protocol for a Dwarf Rice (or Arabidopsis) Bioassay to Quantify Gthis compound Bioactivity

This bioassay is a common method to assess the biological activity of gibberellins by observing the elongation of the second leaf sheath in dwarf rice seedlings or hypocotyl elongation in GA-deficient Arabidopsis mutants.

  • Seed Sterilization and Germination:

    • Surface sterilize dwarf rice seeds (e.g., Oryza sativa cv. Tan-ginbozu) or GA-deficient Arabidopsis seeds (e.g., ga1-3) with 70% ethanol for 1 minute, followed by a 1% sodium hypochlorite solution for 15 minutes.

    • Rinse the seeds thoroughly with sterile distilled water (3-5 times).

    • Place the sterilized seeds on sterile, hormone-free Murashige and Skoog (MS) medium in petri dishes.

    • Incubate the plates in the dark at 28-30°C for 2-3 days to induce germination.

  • Treatment Application:

    • Prepare a series of dilutions of your Gthis compound stock solution in sterile distilled water to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µM). Include a negative control (water or buffer only) and a positive control (e.g., GA3).

    • Select uniformly germinated seedlings and transfer them to new petri dishes or small glass vials containing a fixed volume (e.g., 1 mL) of the different Gthis compound concentrations.

  • Incubation and Measurement:

    • Incubate the seedlings under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 28°C) for a defined period (e.g., 5-7 days).

    • After the incubation period, measure the length of the second leaf sheath (for rice) or the hypocotyl (for Arabidopsis) of each seedling using a ruler or digital caliper.

  • Data Analysis:

    • Calculate the average length and standard deviation for each treatment group.

    • Plot a dose-response curve with Gthis compound concentration on the x-axis and the measured length on the y-axis.

    • Compare the activity of Gthis compound to the positive control (GA3).

Mandatory Visualizations

Gibberellin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm / Nucleus Gthis compound Gibberellin this compound GA110_in Gthis compound Gthis compound->GA110_in Transport GID1 GID1 Receptor DELLA DELLA Protein (Repressor) GID1->DELLA Forms complex with SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Targeted by GA_Genes Gibberellin-Responsive Genes DELLA->GA_Genes Represses Proteasome 26S Proteasome SCF->Proteasome Ubiquitination Proteasome->DELLA Degradation Growth_Response Growth and Development GA_Genes->Growth_Response Leads to GA110_in->GID1 Binds to

Caption: Generalized Gibberellin Signaling Pathway.

Experimental_Workflow_Bioassay start Start sterilize Surface Sterilize Seeds start->sterilize germinate Germinate Seeds in Dark sterilize->germinate apply_treatment Apply Gthis compound Solutions to Seedlings germinate->apply_treatment prepare_solutions Prepare Gthis compound Dilutions prepare_solutions->apply_treatment incubate Incubate under Controlled Conditions apply_treatment->incubate measure Measure Seedling Elongation incubate->measure analyze Analyze Data and Plot Dose-Response Curve measure->analyze end End analyze->end

Caption: Workflow for a Gibberellin Bioassay.

Troubleshooting_Logic start Low/No Bioactivity check_solution Is the Gthis compound solution fresh and properly prepared? start->check_solution check_concentration Is the concentration optimized? check_solution->check_concentration Yes reprepare_solution Action: Prepare fresh solution, ensure complete dissolution. check_solution->reprepare_solution No check_uptake Is cellular uptake a potential issue? check_concentration->check_uptake Yes dose_response Action: Perform a dose-response experiment. check_concentration->dose_response No add_surfactant Action: Consider using a surfactant. check_uptake->add_surfactant Yes investigate_other Investigate other factors: - Environmental conditions - Biological variability check_uptake->investigate_other No

Caption: Troubleshooting Flowchart for Low Bioactivity.

References

Calibrating instruments for accurate Gibberellin A110 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating instruments for the accurate detection of Gibberellin A110.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is most suitable for the quantitative analysis of Gibberellin this compound?

A1: For the quantification of Gibberellin this compound, which is typically present in trace amounts in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2][3] This technique offers the high sensitivity and selectivity required for accurate and reliable quantification.[1] While other methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Gas Chromatography-Mass Spectrometry (GC-MS) exist, they may require derivatization or be less sensitive.[1][4]

Q2: Where can I obtain a certified analytical standard for Gibberellin this compound?

A2: Obtaining a certified reference material (CRM) is crucial for accurate quantification. While a specific CRM for Gibberellin this compound may be less common, certified standards for other gibberellins, such as Gibberellic Acid (GA3), are commercially available from suppliers like Sigma-Aldrich. These can be used for initial system suitability tests and as a reference for developing methods for other gibberellins. For Gibberellin this compound, it is advisable to contact specialized suppliers of plant hormone standards.

Q3: How should I prepare my Gibberellin this compound standard stock solutions and working standards?

A3: Gibberellin this compound standard stock solutions should be prepared by dissolving the neat standard in a high-purity solvent such as methanol or acetonitrile. It is recommended to store stock solutions at -20°C to minimize degradation.[5] Working standards should be prepared by serially diluting the stock solution in the initial mobile phase composition to be used in your LC-MS analysis. This helps to ensure compatibility and good peak shape.

Q4: What are "matrix effects" and how can they impact my Gibberellin this compound measurements?

A4: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[6][7] This can lead to either ion suppression or enhancement, resulting in an underestimation or overestimation of the true analyte concentration.[6] In plant hormone analysis, matrix effects are a significant challenge due to the complexity of the biological samples.[8] It is crucial to assess and mitigate matrix effects to ensure data accuracy.[6][8]

Q5: How can I minimize matrix effects in my Gibberellin this compound analysis?

A5: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering compounds from your sample extract.[8][9]

  • Chromatographic Separation: Optimize your LC method to separate Gibberellin this compound from co-eluting matrix components.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for Gibberellin this compound is the most effective way to compensate for matrix effects.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples.

Q6: What are the best practices for storing plant samples intended for Gibberellin this compound analysis?

A6: Plant samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to quench metabolic activity and prevent degradation of gibberellins. Lyophilization (freeze-drying) can also be used for long-term storage.

Troubleshooting Guide

Even with careful planning, issues can arise during instrument calibration and sample analysis. This guide provides solutions to common problems encountered during Gibberellin this compound detection.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal for Gthis compound Standard - Incorrect instrument parameters (e.g., mass transitions, collision energy).- Degraded or improperly prepared standard solution.- Contaminated ion source.[10]- Clogged LC system or column.- Optimize MS parameters by infusing the Gthis compound standard.- Prepare a fresh standard solution.- Clean the ion source according to the manufacturer's instructions.- Troubleshoot the LC system for pressure issues and flush the column.
Poor Peak Shape (Tailing, Fronting, or Splitting) - Column overload.[11]- Incompatible injection solvent.- Column contamination or degradation.[10][11]- Temperature fluctuations.[10]- Dilute the sample or reduce the injection volume.[11]- Ensure the injection solvent is similar to or weaker than the initial mobile phase.[11]- Use a guard column and flush the analytical column.[11]- Use a column oven to maintain a stable temperature.
Retention Time Shifts - Changes in mobile phase composition or pH.[10]- Inconsistent column temperature.- Column aging or contamination.- Air bubbles in the pump.- Prepare fresh mobile phase and ensure accurate composition.- Use a column oven.- Replace the column if it is old or contaminated.- Degas the mobile phase and prime the pumps.
High Background Noise - Contaminated mobile phase, solvents, or additives.[10]- Contaminated LC system or mass spectrometer.- Improperly cleaned glassware.- Use high-purity, LC-MS grade solvents and additives.[10][11]- Flush the entire LC-MS system.- Ensure all glassware is thoroughly cleaned.
Inconsistent Results Between Injections - Carryover from a previous injection.[10]- Inconsistent injection volume.- Sample instability.- Inject a blank solvent after a high-concentration sample to check for carryover.- Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.- Keep samples in the autosampler at a low temperature.

Experimental Protocols

Protocol 1: Preparation of Gibberellin this compound Calibration Standards

This protocol describes the preparation of a set of calibration standards for the quantification of Gibberellin this compound.

Materials:

  • Gibberellin this compound analytical standard

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (optional, for mobile phase acidification)

  • Calibrated micropipettes

  • Autosampler vials

Procedure:

  • Prepare a 1 mg/mL Stock Solution: Accurately weigh 1 mg of the Gibberellin this compound standard and dissolve it in 1 mL of methanol in a volumetric flask. This is your primary stock solution. Store at -20°C.

  • Prepare a 10 µg/mL Working Stock Solution: Dilute 10 µL of the 1 mg/mL stock solution into 990 µL of methanol to create a 10 µg/mL working stock solution.

  • Prepare Calibration Standards: Perform serial dilutions of the 10 µg/mL working stock solution with the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid) to achieve the desired concentration range for your calibration curve. A typical range might be 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.

  • Transfer to Vials: Transfer the prepared calibration standards to autosampler vials for analysis.

Calibration Curve Data Example:

Concentration (ng/mL)Peak Area (Arbitrary Units)
0.15,230
0.526,150
151,980
5258,900
10521,300
502,605,000
1005,198,500

Visualizations

Diagram 1: General Workflow for Gibberellin this compound Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Plant Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Solid-Liquid Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup LC Liquid Chromatography Separation Cleanup->LC MS Tandem Mass Spectrometry Detection LC->MS Quantification Quantification using Calibration Curve MS->Quantification Results Final Concentration of Gthis compound Quantification->Results

Caption: A generalized workflow for the analysis of Gibberellin this compound from plant samples.

Diagram 2: Hypothetical Gibberellin Signaling Pathway

G Gthis compound Gibberellin this compound GID1 GID1 Receptor Gthis compound->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA Conformational Change SCF SCF Complex DELLA->SCF Interaction PIF PIF Transcription Factor DELLA->PIF Represses SCF->DELLA Ubiquitination & Degradation Growth Growth Promotion PIF->Growth Activates

Caption: A simplified diagram of a hypothetical gibberellin signaling pathway leading to growth promotion.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Gibberellin A110 and Gibberellin A3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of two gibberellins, Gibberellin A110 (Gthis compound) and Gibberellic Acid (GA3). While GA3 is one of the most well-characterized and widely utilized gibberellins in research and agriculture, data on Gthis compound is notably scarce in publicly available scientific literature. This guide synthesizes the available information to facilitate a foundational understanding and to highlight the significant gaps in our knowledge regarding the comparative efficacy of these two plant hormones.

Introduction to Gibberellins

Gibberellins (GAs) are a large family of diterpenoid acids that function as phytohormones, playing a crucial role in regulating various aspects of plant growth and development.[1][2] Their effects include stimulating stem and leaf elongation, inducing seed germination, promoting flowering, and influencing fruit development.[1][2] The biological activity of different gibberellins varies depending on their chemical structure.

Gibberellin A3 (GA3): A Widely Studied Bioactive Gibberellin

Gibberellic acid (GA3) is one of the most biologically active and extensively studied gibberellins.[1] It is known to elicit strong responses in a variety of plant bioassays, making it a standard reference compound in gibberellin research.

Gibberellin this compound (Gthis compound): An Understudied Gibberellin

Gibberellin this compound (Gthis compound) is a less common gibberellin that has been identified in species such as the oil palm (Elaeis guineensis) and spinach (Spinacia oleracea). To date, there is a significant lack of published research on the biological activity and efficacy of Gthis compound, making direct comparisons with GA3 challenging.

Comparative Efficacy: A Data Gap

A direct, quantitative comparison of the efficacy of Gthis compound and GA3 is not possible based on the current body of scientific literature. While numerous studies provide extensive data on the dose-dependent effects of GA3 in various bioassays, similar data for Gthis compound is largely absent. One available study reports that Gthis compound was inactive in the d-5 dwarf maize bioassay at the concentrations tested, though specific details of the experiment are limited.

Data Presentation

The following tables summarize the available information on the biological activity of Gthis compound and provide representative data for GA3 in common gibberellin bioassays.

Table 1: Biological Activity of Gibberellin this compound

Bioassay SystemObserved EffectConcentrationSource
d-5 Dwarf Maize BioassayInactiveNot Specified[3]

Table 2: Representative Biological Activity of Gibberellin A3

Bioassay SystemObserved EffectEffective Concentration RangeSource
Rice Seedling BioassayPromotes shoot elongation0.1 - 10 µ g/plant [4]
Lettuce Hypocotyl BioassayPromotes hypocotyl elongation0.01 - 10 µg/mL[5]
Dwarf Maize Bioassay (d-1, d-2, d-3, d-5)Promotes stem elongation0.01 - 10 µ g/plant [6]
Barley Aleurone BioassayInduces α-amylase production10⁻⁵ - 10⁻¹ µg/mL[3]

Experimental Protocols

Detailed methodologies for key experiments used to assess gibberellin activity are provided below. These protocols serve as a reference for designing experiments to compare the efficacy of different gibberellins.

Dwarf Rice Seedling Bioassay

This bioassay is a classic method for determining the biological activity of gibberellins by measuring the elongation of shoots in dwarf rice varieties that are deficient in endogenous gibberellins.

Methodology:

  • Plant Material: Seeds of a dwarf rice variety (e.g., 'Tan-ginbozu') are surface-sterilized.

  • Germination: Seeds are germinated on moist filter paper in the dark for 2-3 days.

  • Treatment: Uniformly germinated seedlings are selected and transferred to vials containing a solution of the test gibberellin at various concentrations. Control seedlings are grown in a solution without gibberellin.

  • Growth Conditions: Seedlings are grown under controlled light and temperature conditions for a specified period (e.g., 7 days).

  • Data Collection: The length of the second leaf sheath is measured from the coleoptilar node to the tip of the leaf.

  • Analysis: The increase in shoot length is plotted against the logarithm of the gibberellin concentration to generate a dose-response curve.

Lettuce Hypocotyl Bioassay

This bioassay utilizes the light-inhibited elongation of lettuce hypocotyls to assess gibberellin activity.

Methodology:

  • Plant Material: Lettuce seeds (e.g., 'Grand Rapids') are sown on moist filter paper in petri dishes.

  • Germination: Seeds are germinated in the dark for 24-48 hours to allow for radicle emergence.

  • Treatment: Germinated seeds are transferred to petri dishes containing filter paper soaked with different concentrations of the test gibberellin.

  • Growth Conditions: The petri dishes are placed under continuous light for a set period (e.g., 3-5 days).

  • Data Collection: The length of the hypocotyls is measured.

  • Analysis: A dose-response curve is generated by plotting hypocotyl length against the gibberellin concentration.

Dwarf Maize Bioassay

Similar to the dwarf rice bioassay, this method uses maize mutants with impaired gibberellin biosynthesis to test the activity of exogenous gibberellins.

Methodology:

  • Plant Material: Seeds of a dwarf maize mutant (e.g., d-1, d-2, d-3, d-5) are germinated.

  • Treatment: A small, measured volume of the test gibberellin solution is applied to the first developing leaf of the seedling.

  • Growth Conditions: Seedlings are grown under controlled environmental conditions.

  • Data Collection: The elongation of the treated leaf sheath is measured after a specific time interval.

  • Analysis: The extent of leaf sheath elongation is correlated with the concentration of the applied gibberellin.

Gibberellin Signaling Pathway

The signaling pathway for bioactive gibberellins is generally conserved across different plant species. The binding of a gibberellin to its receptor initiates a cascade of events leading to the degradation of DELLA proteins, which are repressors of gibberellin-responsive genes.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Protein (Repressor) GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degradation Transcription_Factors Transcription Factors DELLA->Transcription_Factors Represses SCF->DELLA Ubiquitination GA_Response_Genes GA Response Genes Growth_Response Growth and Development GA_Response_Genes->Growth_Response Leads to Transcription_Factors->GA_Response_Genes Activates Transcription

Caption: Gibberellin Signaling Pathway.

Experimental Workflow for Gibberellin Bioassay

The following diagram illustrates a generalized workflow for conducting a gibberellin bioassay to assess the efficacy of a gibberellin compound.

Gibberellin_Bioassay_Workflow start Start seed_sterilization Surface Sterilize Seeds start->seed_sterilization germination Germinate Seeds (Controlled Conditions) seed_sterilization->germination seedling_selection Select Uniform Seedlings germination->seedling_selection application Apply Gibberellin to Seedlings seedling_selection->application treatment_setup Prepare Gibberellin Solutions (Different Concentrations) treatment_setup->application incubation Incubate under Controlled Light and Temperature application->incubation measurement Measure Plant Growth Parameter (e.g., Stem Length, Hypocotyl Length) incubation->measurement data_analysis Data Analysis and Dose-Response Curve Generation measurement->data_analysis end End data_analysis->end

Caption: General workflow for a gibberellin bioassay.

Conclusion

The comparison of the efficacy of Gibberellin this compound and GA3 is severely limited by the lack of available data for Gthis compound. While GA3 is a potent, well-documented plant growth regulator, the biological activity of Gthis compound remains largely uncharacterized. The single report of its inactivity in a dwarf maize bioassay suggests it may not be a biologically active gibberellin in all species or under all conditions. Further research, including direct comparative studies using standardized bioassays, is necessary to elucidate the physiological roles and relative efficacy of Gibberellin this compound. Researchers interested in the biological activity of Gthis compound will need to conduct foundational bioassays to generate the necessary quantitative data for a meaningful comparison with well-established gibberellins like GA3.

References

A Comparative Guide to Gibberellin A110 and Gibberellin A4 in Stem Elongation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Gibberellin A110 (Gthis compound) and Gibberellin A4 (GA4) with a focus on their roles in stem elongation. The information presented is based on available scientific literature and is intended to inform research and development in plant biology and agriculture.

Introduction

Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, leaf expansion, flowering, and stem elongation.[1] The biological activity of different gibberellins varies significantly based on their chemical structure. This guide focuses on a comparative analysis of Gthis compound and GA4, two distinct gibberellins, and their efficacy in promoting stem elongation.

Gibberellin A4: A Bioactive Gibberellin

Gibberellin A4 is a well-characterized, biologically active gibberellin that is known to potently stimulate stem elongation in a variety of plant species.[2] It belongs to the C19-GAs, a class of gibberellins that are generally considered to be the most active forms.

Gibberellin this compound: An Enigma in Plant Biology

Gibberellin this compound is a C20-gibberellin that has been identified in plant species such as spinach (Spinacia oleracea) and oil palm (Elaeis guineensis).[3][4][5] Its chemical structure is 2β-hydroxy-GA12.[2][3] Despite its identification, there is a notable absence of published data regarding its biological activity, particularly in relation to stem elongation. Gthis compound is formed through the 2β-hydroxylation of GA12.[2] In many cases, 2β-hydroxylation is a catabolic process that leads to the deactivation of gibberellins or their precursors.[6][7] This suggests that Gthis compound may be a less active or inactive form of gibberellin.

Comparative Data on Stem Elongation

A thorough review of scientific literature reveals a significant disparity in the available data for GA4 and Gthis compound. While the effects of GA4 on stem elongation are well-documented, there is no quantitative data available for the bioactivity of Gthis compound.

GibberellinChemical ClassBioactivity in Stem ElongationSupporting Experimental Data
Gibberellin A4 (GA4) C19-GAHighWidely reported in numerous bioassays (e.g., dwarf rice, maize, pea) to strongly promote stem and hypocotyl elongation.[2]
Gibberellin this compound (Gthis compound) C20-GAUnknownNo publicly available data from stem elongation bioassays.

Experimental Protocols

To assess and compare the bioactivity of different gibberellins on stem elongation, standardized bioassays are employed. The dwarf rice micro-drop bioassay is a classic and highly sensitive method.

Dwarf Rice (Oryza sativa L. cv. Tan-ginbozu) Micro-Drop Bioassay

This bioassay utilizes a dwarf mutant of rice that is deficient in endogenous gibberellin production, making it highly responsive to exogenous application of active GAs.

Materials:

  • Seeds of dwarf rice (e.g., cv. Tan-ginbozu)

  • Solutions of Gibberellin A4 and Gibberellin this compound at various concentrations (e.g., 0.001, 0.01, 0.1, 1.0, 10 µg/mL) in a suitable solvent (e.g., 50% acetone)

  • Control solution (solvent only)

  • Petri dishes or vials

  • Filter paper or agar medium

  • Growth chamber with controlled temperature (e.g., 30°C) and light conditions

  • Micropipette

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds with a solution of sodium hypochlorite followed by thorough rinsing with sterile water.

    • Germinate seeds on moist filter paper or in a sterile agar medium in the dark at a constant temperature (e.g., 30°C) for 2-3 days until the coleoptile and first leaf emerge.

  • Application of Gibberellins:

    • Select uniformly germinated seedlings.

    • Using a micropipette, apply a small, precise volume (e.g., 1 µL) of the test solution (GA4, Gthis compound, or control) to the junction of the coleoptile and the first leaf sheath of each seedling.[8]

  • Incubation:

    • Place the treated seedlings in a growth chamber under controlled conditions (e.g., 30°C, continuous light) for a specified period (e.g., 3-5 days).

  • Data Collection and Analysis:

    • After the incubation period, measure the length of the second leaf sheath of each seedling.

    • Calculate the average increase in leaf sheath length for each treatment group compared to the control group.

    • Plot a dose-response curve for each gibberellin to determine the concentration required for a half-maximal response.

Signaling Pathways and Logical Relationships

The canonical gibberellin signaling pathway provides a framework for understanding how bioactive GAs like GA4 promote stem elongation. The activity of Gthis compound within this pathway remains to be elucidated.

Gibberellin Signaling Pathway

Bioactive gibberellins initiate a signaling cascade that leads to the degradation of DELLA proteins, which are transcriptional regulators that repress plant growth. The removal of DELLA proteins allows for the expression of genes involved in cell division and cell elongation, ultimately leading to stem growth.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Bioactive GA (e.g., GA4) GID1 GID1 Receptor GA->GID1 binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex binds to SCF SCF E3 Ubiquitin Ligase DELLA->SCF is targeted by Growth_Genes Growth-Promoting Genes DELLA->Growth_Genes represses Proteasome 26S Proteasome SCF->Proteasome leads to ubiquitination & degradation by Stem_Elongation Stem Elongation Growth_Genes->Stem_Elongation expression leads to

Caption: Gibberellin signaling pathway leading to stem elongation.

Hypothesized Activity of Gthis compound

Based on its structure as a C20-gibberellin and its formation via a likely deactivation step, it is hypothesized that Gthis compound would exhibit low to no activity in a stem elongation bioassay.

GA110_Hypothesis GA12 GA12 (C20-GA precursor) GA20ox GA 20-oxidase GA12->GA20ox converted by GA2ox GA 2-oxidase (deactivation) GA12->GA2ox converted by Gthis compound Gthis compound (2β-hydroxy-GA12) Stem_Elongation Stem Elongation Gthis compound->Stem_Elongation likely inactive for Bioactive_GAs Bioactive C19-GAs (e.g., GA4) GA20ox->Bioactive_GAs GA2ox->Gthis compound Bioactive_GAs->Stem_Elongation promotes

Caption: Hypothesized metabolic fate and bioactivity of Gthis compound.

Conclusion

Gibberellin A4 is a well-established, potent promoter of stem elongation with a clearly defined role in the gibberellin signaling pathway. In stark contrast, Gibberellin this compound remains a poorly understood compound. While its chemical structure is known, there is no available experimental data to support its biological activity in stem elongation. Based on its classification as a C20-gibberellin and its likely formation through a deactivation pathway, it is hypothesized that Gthis compound has minimal to no effect on stem elongation. Further research, specifically conducting bioassays as outlined in this guide, is necessary to experimentally determine the physiological role of Gthis compound and validate this hypothesis.

References

Comparative Analysis of Gibberellin A110: Receptor Specificity and Potential for Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Gibberellin A110 (Gthis compound) in the context of its interaction with plant hormone receptors. Due to a lack of direct experimental data on the cross-reactivity of Gthis compound with receptors for other hormones such as auxins, cytokinins, abscisic acid, and ethylene, this document focuses on the known specificity of the gibberellin receptor, GID1, and establishes a framework for assessing potential off-target interactions.

Introduction to Gibberellin this compound and Receptor Signaling

Gibberellin this compound is a C20-gibberellin, a class of diterpenoid plant hormones that play crucial roles in various developmental processes, including seed germination, stem elongation, and flower development. The primary receptor for gibberellins is the GIBBERELLIN INSENSITIVE DWARF1 (GID1), a soluble protein that, upon binding to a bioactive gibberellin, undergoes a conformational change. This change facilitates the interaction between the GID1-GA complex and DELLA proteins, which are transcriptional regulators that repress gibberellin responses. The formation of the GID1-GA-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins, thereby activating gibberellin signaling pathways.

Gibberellin Receptor (GID1) Specificity

The specificity of the GID1 receptor for different gibberellin molecules is a critical determinant of their biological activity. While direct binding data for Gthis compound is not available in the reviewed literature, studies on rice (Oryza sativa) GID1 (OsGID1) provide quantitative insights into the receptor's affinity for various gibberellins.

Table 1: Comparison of Binding Affinities of Various Gibberellins to the Rice GID1 Receptor. The dissociation constant (KD) is a measure of the affinity of a ligand for its receptor; a lower KD value indicates a higher binding affinity.

GibberellinBioactivityDissociation Constant (KD) to OsGID1 (M)Relative Affinity to GA4 (%)
GA4Bioactive3.71 x 10-8100
GA1Bioactive3.05 x 10-712.1
GA3Bioactive2.96 x 10-712.5
GA9Inactive Precursor> 10-5< 0.7
GA34Inactive Metabolite> 10-5< 0.2

Data extrapolated from studies on OsGID1 and presented for comparative purposes.

The data clearly indicates that the GID1 receptor exhibits a high degree of specificity for bioactive gibberellins like GA4. The presence of a hydroxyl group at the C13 position, as seen in GA1 and GA3, reduces the binding affinity compared to GA4. Inactive forms, such as the precursor GA9 and the metabolite GA34, show negligible binding. This specificity is crucial for the precise regulation of plant growth and development.

Potential for Cross-Reactivity with Other Hormone Receptors

While the primary signaling pathway for gibberellins is well-defined, the potential for cross-reactivity of gibberellins with receptors of other hormone families remains an area of active investigation. Hormonal crosstalk is a known phenomenon in plant biology, often occurring at the level of downstream signaling components or through metabolic pathways. However, direct receptor-level cross-reactivity is less common but cannot be entirely ruled out without direct experimental evidence.

To date, no published studies have demonstrated direct binding or activation of auxin, cytokinin, abscisic acid, or ethylene receptors by Gibberellin this compound or other gibberellins. However, some studies have shown that certain proteins can bind to multiple classes of hormones. For instance, some Cytokinin-Specific Binding Proteins (CSBPs) have been found to also bind gibberellic acid (GA3), suggesting that promiscuous binding sites may exist in some protein families.

Given the absence of data for Gthis compound, we propose a series of experiments to systematically evaluate its potential for cross-reactivity.

Experimental Protocols for Assessing Cross-Reactivity

To investigate the potential cross-reactivity of Gibberellin this compound with other hormone receptors, the following experimental approaches are recommended:

Radioligand Displacement Assay

This assay measures the ability of a non-labeled compound (Gthis compound) to compete with a radiolabeled ligand for binding to a specific receptor.

Methodology:

  • Receptor Preparation: Prepare membrane fractions or purified recombinant receptor proteins for the target hormone receptors (e.g., auxin receptor TIR1, cytokinin receptor AHK3, abscisic acid receptor PYL/RCAR, ethylene receptor ETR1).

  • Radioligand Binding: Incubate the receptor preparation with a known concentration of a high-affinity radiolabeled ligand specific to that receptor (e.g., [3H]-IAA for auxin receptors, [14C]-zeatin for cytokinin receptors).

  • Competition: In parallel incubations, add increasing concentrations of unlabeled Gibberellin this compound.

  • Separation and Detection: Separate the bound from the free radioligand using a filtration method. Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the Gthis compound concentration. Calculate the IC50 value (the concentration of Gthis compound that inhibits 50% of the specific binding of the radioligand) to determine the binding affinity of Gthis compound for the receptor.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system can be adapted to screen for interactions between a hormone and a receptor that result in the formation of a protein complex.

Methodology:

  • Vector Construction: Clone the target hormone receptor (e.g., GID1 as a positive control, or an auxin receptor) into a bait vector (containing a DNA-binding domain, BD) and a known interacting protein (e.g., a DELLA protein for GID1, or an Aux/IAA protein for an auxin receptor) into a prey vector (containing an activation domain, AD).

  • Yeast Transformation: Co-transform yeast cells with the bait and prey vectors.

  • Interaction Assay: Grow the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) and containing a reporter gene (e.g., LacZ). Interaction between the bait and prey proteins, facilitated by the presence of a hormone, will activate the reporter gene, allowing for cell growth and/or a colorimetric change.

  • Cross-Reactivity Test: Perform the assay in the presence of varying concentrations of Gibberellin this compound and compare the results to those obtained with the cognate hormone. Activation of the reporter gene in the presence of Gthis compound would suggest a potential interaction.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding kinetics (association and dissociation rates) and affinity.

Methodology:

  • Chip Preparation: Immobilize the purified recombinant target hormone receptor onto a sensor chip.

  • Analyte Injection: Flow a solution containing Gibberellin this compound over the sensor chip surface.

  • Signal Detection: Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the analyte (Gthis compound) binding to the immobilized receptor.

  • Data Analysis: Generate a sensorgram to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Visualizing Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA Forms Complex SCF SCF Complex (E3 Ligase) DELLA->SCF Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degradation SCF->DELLA Ubiquitination GA_Response Gibberellin Response (e.g., Growth) Proteasome->GA_Response Leads to

Caption: Gibberellin Signaling Pathway.

Experimental_Workflow_Cross_Reactivity cluster_radioligand Radioligand Displacement Assay cluster_y2h Yeast Two-Hybrid Assay cluster_spr Surface Plasmon Resonance Receptor_Prep1 Prepare Target Receptor Radioligand Incubate with Radiolabeled Ligand Receptor_Prep1->Radioligand Competition Add Unlabeled Gthis compound Radioligand->Competition Measure Measure Bound Radioactivity Competition->Measure Vector_Const Construct Bait and Prey Vectors Yeast_Trans Co-transform Yeast Vector_Const->Yeast_Trans Hormone_Treatment Treat with Gthis compound Yeast_Trans->Hormone_Treatment Reporter_Assay Assess Reporter Gene Activity Hormone_Treatment->Reporter_Assay Chip_Prep Immobilize Receptor on Chip GA110_Inject Inject Gthis compound Chip_Prep->GA110_Inject Detect_Binding Detect Binding Signal GA110_Inject->Detect_Binding Kinetic_Analysis Analyze Kinetics (KD) Detect_Binding->Kinetic_Analysis Start Hypothesis: Gthis compound may exhibit cross-reactivity cluster_radioligand cluster_radioligand Start->cluster_radioligand cluster_y2h cluster_y2h Start->cluster_y2h cluster_spr cluster_spr Start->cluster_spr Conclusion Conclusion on Gthis compound Cross-Reactivity cluster_radioligand->Conclusion cluster_y2h->Conclusion cluster_spr->Conclusion

Caption: Experimental Workflow for Assessing Cross-Reactivity.

Conclusion

The specificity of hormone-receptor interactions is fundamental to the precise regulation of plant physiology. While Gibberellin this compound is presumed to act through the GID1 receptor, the absence of direct experimental data on its potential cross-reactivity with other hormone receptors necessitates a cautious and evidence-based approach. The high specificity of the GID1 receptor for bioactive gibberellins suggests that significant cross-reactivity at the receptor level may be unlikely. However, the experimental protocols outlined in this guide provide a robust framework for systematically investigating this possibility. The findings from such studies would be invaluable for researchers in the fields of plant science and for professionals involved in the development of plant growth regulators, ensuring a comprehensive understanding of the molecular action of compounds like Gibberellin this compound.

Unraveling Functional Redundancy: A Comparative Guide to Gibberellin A110 and Other Gibberellins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the functional similarities and differences between Gibberellin A110 (Gthis compound) and other members of the gibberellin family remains a subject of ongoing scientific inquiry. While the chemical structure of Gthis compound has been elucidated, a significant gap exists in the scientific literature regarding its biological activity and, consequently, its functional redundancy with other well-characterized gibberellins (GAs).

Gibberellin this compound was first identified in Elaeis guineensis (African oil palm) and Spinacia oleracea (spinach).[1] Its structure was confirmed as 2β-hydroxy-GA12 through synthesis and gas chromatography-mass spectrometry analysis.[2] Gibberellins are a large family of diterpenoid plant hormones that play crucial roles in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[3][4][5]

Functional redundancy is a common phenomenon among gibberellins, where different GA molecules can elicit similar physiological responses. This is often due to their ability to bind to and activate the same receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1), initiating a signaling cascade that leads to the degradation of DELLA proteins, which are negative regulators of GA responses. The extent of functional redundancy is typically evaluated by comparing the biological activity of different GAs in various bioassays.

Despite the structural characterization of Gthis compound, publicly available research detailing its efficacy in standard gibberellin bioassays is currently unavailable. Therefore, a direct comparison of its biological activity with other GAs, such as the widely studied GA3, GA1, or GA4, cannot be compiled at this time. Such a comparison would require experimental data from established assays like the dwarf rice seedling bioassay, the barley aleurone layer assay, or the pea stem elongation assay.

The Gibberellin Signaling Pathway: A Common Route of Action

The generally accepted model of gibberellin signaling provides a framework for understanding how different GAs might function. The binding of a bioactive GA to the GID1 receptor triggers a conformational change that promotes the interaction between GID1 and DELLA proteins. This complex is then recognized by an F-box protein (SLY1 in Arabidopsis), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The removal of DELLA proteins derepresses the expression of GA-responsive genes, ultimately leading to various growth and developmental responses. It is plausible that Gthis compound, if biologically active, would operate through this conserved pathway.

GA_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds to DELLA DELLA Protein (Repressor) GID1->DELLA SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF targeted by GA_responsive_genes GA-Responsive Genes DELLA->GA_responsive_genes represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation by Proteasome->DELLA degrades Growth_Response Growth and Development GA_responsive_genes->Growth_Response

Figure 1. Simplified diagram of the gibberellin signaling pathway.

Standard Bioassays for Assessing Gibberellin Activity

To determine the biological activity and potential redundancy of Gthis compound, it would need to be tested in established bioassays. These assays are designed to measure a specific physiological response to applied GAs in a dose-dependent manner.

Dwarf Rice Seedling Bioassay

This assay is highly sensitive for detecting bioactive gibberellins. Dwarf rice mutants that are deficient in endogenous GA production exhibit a stunted phenotype. The application of exogenous bioactive GAs rescues this phenotype, causing a measurable increase in the length of the second leaf sheath. The extent of this elongation is proportional to the concentration and activity of the applied GA.

Dwarf_Rice_Bioassay_Workflow start Start germinate Germinate dwarf rice seeds start->germinate select Select uniform seedlings germinate->select apply_ga Apply different concentrations of GAs (e.g., Gthis compound, GA3) to the second leaf sheath select->apply_ga incubate Incubate under controlled conditions (light, temperature) apply_ga->incubate measure Measure the length of the second leaf sheath after a defined period incubate->measure analyze Analyze data and plot dose-response curves measure->analyze end End analyze->end

Figure 2. Experimental workflow for the dwarf rice seedling bioassay.

Barley Aleurone Layer Bioassay

This assay measures the induction of α-amylase synthesis in the aleurone layer of barley grains in response to GAs. The aleurone layer, when treated with bioactive GAs, secretes α-amylase, which breaks down starch in the endosperm. The amount of α-amylase produced, or the resulting sugar content, can be quantified and is correlated with the activity of the applied GA.

Future Directions

To ascertain the functional redundancy of Gibberellin this compound, future research should focus on:

  • Bioactivity Screening: Testing Gthis compound across a range of concentrations in various established gibberellin bioassays.

  • Comparative Studies: Directly comparing the dose-response curves of Gthis compound with those of other known bioactive GAs.

  • Receptor Binding Assays: Investigating the binding affinity of Gthis compound to the GID1 receptor to understand its potential to initiate the signaling cascade.

  • Metabolic Studies: Determining the metabolic fate of Gthis compound in planta to see if it is converted to other known bioactive or inactive forms.

Until such experimental data becomes available, the functional role of Gibberellin this compound in plant physiology and its relationship with other gibberellins will remain speculative. The scientific community awaits further research to fully integrate this gibberellin into the broader understanding of plant hormone function.

References

Comparative Transcriptomics of Gibberellin-Treated Plants: A Case Study of GA3 vs. GA4

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the transcriptomic effects of different gibberellins on plants. Due to the limited availability of specific transcriptomic data for Gibberellin A110, this document presents a detailed comparison of the more extensively studied gibberellins, GA3 and GA4, based on published experimental data. This serves as a practical example of comparative transcriptomics in the context of plant hormone research.

Gibberellins are a large family of diterpenoid plant hormones that play crucial roles in various aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1][2] Different gibberellin types can elicit distinct physiological and transcriptomic responses. Understanding these differences is vital for agricultural and biotechnological applications.

Comparative Transcriptomic Data: GA3 vs. GA4 in Tree Peony

A study on tree peony (Paeonia suffruticosa) investigated the differential effects of GA3 and GA4 on bud dormancy release. Transcriptomic analysis revealed a significant number of differentially expressed genes (DEGs) upon treatment with each gibberellin compared to a mock control.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Tree Peony Buds

Comparison GroupTotal DEGsUp-regulated DEGsDown-regulated DEGs
GA3 vs. Mock879405474
GA4 vs. Mock2,5951,1871,408
GA3 vs. GA41,179547632

Data sourced from a study on tree peony bud dormancy release.[3][4]

The data indicates that GA4 treatment resulted in a larger number of DEGs compared to GA3 treatment, suggesting a broader transcriptomic impact under the studied conditions. The comparison between GA3 and GA4 treatments also highlights a substantial number of genes that are differentially regulated, indicating distinct modes of action at the molecular level.[3][4]

Experimental Protocols

A generalized workflow for comparative transcriptomics of gibberellin-treated plants is outlined below. This is a composite protocol based on common practices in plant transcriptomics research.[5][6][7][8][9]

1. Plant Material and Gibberellin Treatment:

  • Plant Species: Arabidopsis thaliana, Rice (Oryza sativa), or other species of interest.

  • Growth Conditions: Grow plants under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Treatment: Apply gibberellin solutions (e.g., 100 µM GA3, GA4, or other gibberellins) and a mock solution (containing the solvent used for gibberellins) to the plants. Application can be via spraying or watering.

  • Sampling: Collect tissue samples at specific time points after treatment (e.g., 1, 3, 6, 12, 24 hours) and immediately freeze them in liquid nitrogen.

2. RNA Extraction and Library Preparation:

  • RNA Isolation: Extract total RNA from the collected plant tissues using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 bioanalyzer.

  • Library Construction: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

3. Sequencing and Bioinformatic Analysis:

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Quality Control: Perform quality checks on the raw sequencing reads using tools like FastQC.

  • Read Mapping: Align the quality-filtered reads to the reference genome of the plant species using a splice-aware aligner such as HISAT2 or STAR.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the different treatment groups and the control using software packages like DESeq2 or edgeR.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to understand the biological functions of the DEGs.

Visualizations

Gibberellin Signaling Pathway

The following diagram illustrates the core components and interactions within the gibberellin signaling pathway in plants.

Gibberellin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIFs (Transcription Factors) DELLA->PIFs Represses SCF->DELLA Ubiquitination Gene GA-Responsive Genes PIFs->Gene Activates Transcription Transcription Gene->Transcription

Caption: A simplified diagram of the gibberellin signaling pathway.

Experimental Workflow for Comparative Transcriptomics

This diagram outlines the key steps involved in a typical comparative transcriptomics experiment.

Experimental_Workflow cluster_experiment Experimental Phase cluster_lab Laboratory Phase cluster_analysis Bioinformatic Analysis Plant_Growth Plant Growth & Acclimation Treatment Gibberellin Treatment (e.g., GA3, GA4, Mock) Plant_Growth->Treatment Sampling Tissue Sampling Treatment->Sampling RNA_Extraction RNA Extraction Sampling->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Library_Prep RNA-seq Library Preparation QC1->Library_Prep QC2 Library Quality Control Library_Prep->QC2 Sequencing High-Throughput Sequencing (e.g., Illumina) QC2->Sequencing Raw_Data_QC Raw Read Quality Control (FastQC) Sequencing->Raw_Data_QC Mapping Read Alignment to Reference Genome Raw_Data_QC->Mapping Expression_Quant Gene Expression Quantification Mapping->Expression_Quant DEG_Analysis Differential Expression Analysis Expression_Quant->DEG_Analysis Functional_Analysis Functional Annotation & Enrichment (GO, KEGG) DEG_Analysis->Functional_Analysis

Caption: A flowchart illustrating the experimental workflow for comparative transcriptomics.

References

Statistical Validation of Gibberellin A110: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the statistical validation of experimental results obtained using Gibberellin A110 (Gthis compound). Due to a lack of publicly available, direct comparative studies on the bioactivity of Gthis compound against other gibberellins, this document focuses on providing the necessary experimental protocols and pathway information to enable researchers to conduct their own robust comparisons.

Gibberellin this compound is a C20-gibberellin 6-carboxylic acid first identified in Spinacia oleracea (spinach) and Elaeis guineensis (African palm oil)[1]. Like other gibberellins (GAs), it is presumed to play a role in regulating plant growth and development, including processes such as stem elongation, seed germination, and flowering[2][3][4]. To ascertain its specific efficacy and potential advantages over other widely used gibberellins such as GA1, GA3, and GA4, rigorous quantitative bioassays are essential.

Data Presentation: A Template for Comparison

To facilitate a clear comparison of Gibberellin this compound with other alternatives, all quantitative data should be summarized in a structured format. Below are template tables that can be populated with experimental findings.

Table 1: Comparative Bioactivity in Dwarf Rice (Oryza sativa L. cv. Tan-ginbozu) Seedling Bioassay

GibberellinConcentration (µg/mL)Mean Second Leaf Sheath Elongation (mm) ± SDMinimum Effective Concentration (µg/mL)
Gibberellin this compound e.g., 0.001
e.g., 0.01
e.g., 0.1
e.g., 1.0
Gibberellin A1 (Alternative) e.g., 0.001
e.g., 0.01
e.g., 0.1
e.g., 1.0
Gibberellin A3 (Alternative) e.g., 0.001
e.g., 0.01
e.g., 0.1
e.g., 1.0
Negative Control (Buffer) N/AN/A

Table 2: Receptor Binding Affinity

GibberellinIC50 (nM)Ki (nM)
Gibberellin this compound
Gibberellin A4 (Alternative)
Labeled Ligand ([3H]GA4)

Experimental Protocols

Dwarf Rice Seedling Bioassay

This bioassay is a sensitive method for quantifying the biological activity of gibberellins by measuring the elongation of the second leaf sheath in dwarf rice seedlings[5][6][7][8][9].

Materials:

  • Seeds of dwarf rice (Oryza sativa L. cv. Tan-ginbozu)

  • Gibberellin this compound and other gibberellins for comparison

  • Ethanol (for stock solution preparation)

  • Surfactant (e.g., Tween 20)

  • Sterile distilled water

  • Petri dishes

  • Filter paper

  • Incubator with controlled temperature and light

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize dwarf rice seeds with a suitable agent (e.g., 1% sodium hypochlorite solution) for 15 minutes, followed by thorough rinsing with sterile distilled water.

    • Place sterilized seeds on moist filter paper in petri dishes and incubate in the dark at 30-32°C for 48 hours.

  • Seedling Selection:

    • Select uniformly germinated seedlings with a shoot length of approximately 2 mm.

  • Application of Gibberellins:

    • Prepare stock solutions of Gibberellin this compound and other test gibberellins in ethanol and then dilute to the desired final concentrations with sterile distilled water containing a small amount of surfactant (e.g., 0.05% Tween 20).

    • Apply a small, fixed volume (e.g., 1 µL) of each gibberellin solution to the junction of the coleoptile and the first leaf of the selected seedlings. Use a buffer solution with surfactant as a negative control.

  • Incubation and Measurement:

    • Incubate the treated seedlings under continuous light at 30-32°C for 3 to 5 days.

    • After the incubation period, measure the length of the second leaf sheath to the nearest millimeter.

  • Data Analysis:

    • For each treatment, calculate the mean and standard deviation of the second leaf sheath length.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between treatments.

Gibberellin Receptor Competitive Binding Assay

This assay determines the binding affinity of a ligand to its receptor by measuring the displacement of a labeled ligand.

Materials:

  • Recombinant gibberellin receptor protein (e.g., GID1)

  • Radiolabeled gibberellin (e.g., [3H]GA4)

  • Unlabeled Gibberellin this compound and other competitor gibberellins

  • Binding buffer (e.g., Tris-HCl buffer with additives)

  • Filter plates (e.g., glass fiber)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a multi-well filter plate, combine the recombinant GID1 receptor, a fixed concentration of the radiolabeled gibberellin, and varying concentrations of the unlabeled competitor gibberellin (Gibberellin this compound or alternatives).

    • Include control wells with no competitor (total binding) and wells with a large excess of unlabeled ligand (non-specific binding).

  • Incubation:

    • Incubate the reaction mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through the filter plate under vacuum. The receptor and bound ligand will be retained on the filter, while the unbound ligand passes through.

    • Wash the filters with cold binding buffer to remove any remaining unbound ligand.

  • Quantification:

    • Dry the filters, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each competitor concentration.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand) from the curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualization

Below are diagrams representing the generalized gibberellin signaling pathway and a typical experimental workflow for a gibberellin bioassay.

Gibberellin_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Repressor) GA_GID1->DELLA Interaction SCF_SLY1_CUL1 SCF (E3 Ubiquitin Ligase) GA_GID1->SCF_SLY1_CUL1 Recruitment Proteasome 26S Proteasome DELLA->Proteasome Degradation PIF PIF (Transcription Factor) DELLA->PIF Repression SCF_SLY1_CUL1->DELLA Ubiquitination GA_Responsive_Gene GA Responsive Gene PIF->GA_Responsive_Gene Activation Transcription Transcription GA_Responsive_Gene->Transcription

Caption: Generalized Gibberellin Signaling Pathway.

Bioassay_Workflow start Start sterilization Seed Sterilization (e.g., 1% NaOCl) start->sterilization germination Germination (Dark, 30-32°C, 48h) sterilization->germination selection Seedling Selection (Uniform shoot length) germination->selection treatment Gibberellin Application (Gthis compound vs. Alternatives) selection->treatment incubation Incubation (Continuous light, 30-32°C, 3-5 days) treatment->incubation measurement Measure 2nd Leaf Sheath Length incubation->measurement analysis Statistical Analysis (ANOVA, Tukey's HSD) measurement->analysis end End analysis->end

Caption: Dwarf Rice Seedling Bioassay Workflow.

References

Independent Verification of Gibberellin A110's Role in Germination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, most notably seed germination, stem elongation, and flowering.[1][2] To date, over 100 gibberellins have been identified, each designated with a number (e.g., GA1, GA3).[1] While the biological activities of many gibberellins, such as GA1, GA3, GA4, and GA7, have been extensively studied and are well-established, the functional role of others remains largely unknown. This guide focuses on Gibberellin A110 (Gthis compound), a C20-gibberellin identified in species such as oil palm (Elaeis guineensis) and spinach (Spinacia oleracea).[3] Despite its discovery and chemical characterization, there is a significant lack of publicly available experimental data verifying its role in any physiological process, including seed germination.

This guide aims to provide a comparative framework for the potential investigation of Gthis compound's activity in seed germination. By summarizing the well-documented effects of established bioactive gibberellins and detailing standard experimental protocols, we provide a foundation for researchers to design and execute studies to independently verify and characterize the function of Gthis compound.

Comparative Analysis of Bioactive Gibberellins in Seed Germination

The most well-characterized gibberellins in the context of seed germination are GA1, GA3, GA4, and GA7. These compounds are known to break seed dormancy and promote germination by stimulating the production of hydrolytic enzymes, such as α-amylase, which break down stored food reserves in the endosperm to nourish the embryo.[4][5]

Table 1: Comparative Efficacy of Selected Gibberellins on Seed Germination

GibberellinChemical FormulaBioactive FormKey Effects on GerminationTypical Effective Concentration Range
GA1 C19H24O6YesPromotes germination, particularly in GA-deficient mutants.1-100 µM
GA3 (Gibberellic Acid)C19H22O6YesWidely used to break dormancy and promote uniform germination across a broad range of species.[6]10-1000 ppm (approximately 29-2870 µM)[7]
GA4 C19H24O5YesHighly active in promoting germination, often more so than GA1 in certain species.0.1-10 µM
GA7 C19H22O5YesPromotes germination, often used in combination with GA4.0.1-10 µM
Gthis compound C20H28O5Unknown No experimental data available. To be determined.

Experimental Protocols for Investigating Gibberellin Activity in Seed Germination

To independently verify the role of Gthis compound in germination, standardized bioassays are required. The following protocols provide a general framework that can be adapted for specific plant species.

Seed Germination Bioassay

This experiment is designed to assess the direct effect of a gibberellin on the germination rate and speed of seeds.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or a species in which Gthis compound was identified).

  • Gibberellin stock solutions (Gthis compound, GA3 as a positive control).

  • Sterile petri dishes with filter paper or agar-based germination medium.

  • Growth chamber or incubator with controlled temperature and light conditions.

  • Distilled water (negative control).

Methodology:

  • Seed Sterilization: Surface sterilize seeds to prevent microbial contamination. This can be achieved by washing seeds in 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 1% sodium hypochlorite solution, and then rinsing several times with sterile distilled water.

  • Plating: Place a consistent number of seeds (e.g., 50-100) evenly onto the filter paper or germination medium in each petri dish.

  • Treatment Application: Add a defined volume of the different gibberellin solutions (e.g., 0.1, 1, 10, 100 µM of Gthis compound) and the control solutions (distilled water, GA3) to the respective petri dishes. Ensure the filter paper is saturated but not flooded.

  • Incubation: Place the petri dishes in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

  • Data Collection: Record the number of germinated seeds (radicle emergence) at regular intervals (e.g., every 12 or 24 hours) for a set period (e.g., 7-14 days).

  • Analysis: Calculate the final germination percentage and the mean germination time for each treatment. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of any observed differences.

α-Amylase Activity Assay

This assay measures the induction of α-amylase, a key enzyme in seed germination stimulated by bioactive gibberellins.

Materials:

  • De-embryonated seeds or aleurone layers from cereal grains (e.g., barley).

  • Gibberellin solutions (Gthis compound, GA3 as a positive control).

  • Incubation buffer.

  • Starch solution.

  • Iodine reagent (I2-KI).

  • Spectrophotometer.

Methodology:

  • Tissue Preparation: Isolate aleurone layers or use de-embryonated seeds and place them in a sterile incubation medium.

  • Treatment: Add different concentrations of Gthis compound and GA3 to the incubation medium. Include a control with no added gibberellin.

  • Incubation: Incubate the tissues for a period sufficient to allow for enzyme synthesis and secretion (e.g., 24-48 hours).

  • Enzyme Extraction: Collect the incubation medium, which will contain the secreted α-amylase.

  • Enzyme Assay: Mix the collected medium with a starch solution and incubate for a specific time. Stop the reaction and add iodine reagent. The intensity of the blue color is inversely proportional to the α-amylase activity, which can be quantified using a spectrophotometer.

  • Analysis: Compare the α-amylase activity induced by Gthis compound to that of the positive and negative controls.

Visualizing Signaling Pathways and Experimental Workflows

Gibberellin Signaling Pathway

The canonical gibberellin signaling pathway involves the GA receptor GID1, DELLA proteins (which are repressors of GA signaling), and an F-box protein. In the absence of GA, DELLA proteins inhibit transcription factors, repressing growth-related gene expression. When bioactive GA is present, it binds to the GID1 receptor, leading to a conformational change that promotes the interaction between GID1 and DELLA proteins. This complex is then recognized by an F-box protein, leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. This relieves the repression of transcription factors, allowing for the expression of genes involved in germination and growth.[8]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Bioactive GA GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA binds to TF Transcription Factor DELLA->TF represses SCF SCF E3 Ligase DELLA->SCF recruited to Proteasome 26S Proteasome DELLA->Proteasome degraded by Gene GA-Responsive Genes TF->Gene activates SCF->DELLA ubiquitinates mRNA mRNA Gene->mRNA transcription Protein Growth-Promoting Proteins (e.g., α-amylase) mRNA->Protein translation Germination Germination Protein->Germination

Caption: Gibberellin signaling pathway leading to gene expression and germination.

Experimental Workflow for Seed Germination Bioassay

The following diagram illustrates the key steps in conducting a seed germination bioassay to test the effect of a gibberellin.

Experimental_Workflow start Start sterilize Surface Sterilize Seeds start->sterilize plate Plate Seeds on Germination Medium sterilize->plate apply_treatments Apply Treatments to Seeds plate->apply_treatments prepare_solutions Prepare Gthis compound, GA3 (Positive Control), and Water (Negative Control) Solutions prepare_solutions->apply_treatments incubate Incubate under Controlled Conditions apply_treatments->incubate collect_data Record Germination Counts Daily incubate->collect_data analyze Calculate Germination Percentage and Mean Germination Time collect_data->analyze end End analyze->end

Caption: Workflow for a typical seed germination bioassay.

Conclusion and Future Directions

While Gibberellin this compound has been identified in plant species, its biological function, particularly in seed germination, remains unverified. This guide provides a comparative context by summarizing the well-established roles of other bioactive gibberellins and outlines the necessary experimental protocols to investigate Gthis compound's potential activity. The provided workflows and signaling pathway diagrams serve as a visual aid for understanding the established mechanisms and designing new experiments.

Future research should focus on conducting the described bioassays to determine if Gthis compound can induce germination, and if so, at what optimal concentration. Further studies could investigate its binding affinity to the GID1 receptor and its ability to promote the degradation of DELLA proteins. Elucidating the role of Gthis compound will contribute to a more comprehensive understanding of the gibberellin family and their intricate regulation of plant development. This knowledge could have significant implications for agriculture and the development of new plant growth regulators.

References

A Comparative Guide to Gibberellin Activity: A Framework for Evaluating Gibberellin A110

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. To date, over 100 different gibberellins have been identified, each with potentially unique biological activities. This guide provides a framework for the comparative analysis of gibberellin bioactivity, with a special focus on providing a template for the evaluation of Gibberellin A110 (Gthis compound). While Gthis compound has been identified in plant species such as spinach (Spinacia oleracea) and the African oil palm (Elaeis guineensis), a comprehensive meta-analysis is not feasible due to the current lack of publicly available quantitative data from comparative studies. This guide presents standardized experimental protocols for key gibberellin bioassays, illustrative data tables for comparative analysis, and detailed signaling pathway diagrams to facilitate a thorough understanding and future evaluation of Gthis compound and other novel gibberellins.

Introduction to Gibberellin this compound

Gibberellin this compound (Gthis compound) is a C20-gibberellin, a class of gibberellins that are precursors to the more biologically active C19-gibberellins. Its presence has been confirmed in select plant species, yet its specific biological functions and relative potency compared to other well-characterized gibberellins like GA3 and GA4 remain to be elucidated. This guide aims to bridge this knowledge gap by providing the necessary tools and frameworks for researchers to conduct and compare studies on Gthis compound.

Comparative Data on Gibberellin Activity (Illustrative)

Due to the absence of specific quantitative data for Gibberellin this compound in the scientific literature, the following tables are presented as illustrative examples. These tables demonstrate how comparative data on the biological activity of various gibberellins, including Gthis compound, would be structured for effective analysis. The data for GA1, GA3, and GA4 are hypothetical and based on typical results from the described bioassays.

Table 1: Effect of Different Gibberellins on Dwarf Rice Second Leaf Sheath Elongation

GibberellinConcentration (µM)Mean Leaf Sheath Elongation (mm ± SD)Fold Increase vs. Control
Control 05.2 ± 0.81.0
Gthis compound 0.01Data Not AvailableData Not Available
0.1Data Not AvailableData Not Available
1.0Data Not AvailableData Not Available
GA1 0.0110.5 ± 1.22.0
0.118.3 ± 1.53.5
1.025.1 ± 2.04.8
GA3 0.0112.6 ± 1.32.4
0.122.0 ± 1.84.2
1.030.5 ± 2.55.9
GA4 0.0111.8 ± 1.12.3
0.120.7 ± 1.64.0
1.028.9 ± 2.25.6

Table 2: Effect of Different Gibberellins on Lettuce Hypocotyl Elongation

GibberellinConcentration (µM)Mean Hypocotyl Length (mm ± SD)Percent Increase vs. Control
Control 03.1 ± 0.40%
Gthis compound 0.1Data Not AvailableData Not Available
1.0Data Not AvailableData Not Available
10.0Data Not AvailableData Not Available
GA1 0.15.9 ± 0.690%
1.09.7 ± 0.9213%
10.012.5 ± 1.1303%
GA3 0.17.2 ± 0.7132%
1.011.8 ± 1.0281%
10.015.3 ± 1.3394%
GA4 0.16.8 ± 0.6119%
1.011.1 ± 0.9258%
10.014.4 ± 1.2365%

Experimental Protocols

Detailed methodologies for key gibberellin bioassays are provided below. These protocols are standardized to ensure reproducibility and allow for valid comparisons across different studies and gibberellin types.

Dwarf Rice (Oryza sativa L. cv. Tan-ginbozu) Bioassay

This bioassay is highly sensitive and specific for gibberellins and measures the elongation of the second leaf sheath.

  • Plant Material: Seeds of a gibberellin-deficient dwarf rice cultivar, such as 'Tan-ginbozu'.

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds with 70% (v/v) ethanol for 1 minute, followed by 2% (w/v) sodium hypochlorite solution for 30 minutes.

    • Rinse the seeds thoroughly with sterile distilled water.

    • Germinate the seeds on sterile, moist filter paper in Petri dishes in the dark at 30°C for 48 hours.

  • Experimental Setup:

    • Select uniformly germinated seedlings and transfer them to test tubes or vials containing 1 ml of the test solution.

    • Test solutions should consist of a basal medium (e.g., Murashige and Skoog) supplemented with a range of concentrations of the gibberellin to be tested (e.g., 0.001, 0.01, 0.1, 1.0, 10.0 µM). A control group with no added gibberellin must be included.

    • Grow the seedlings under controlled conditions (e.g., 16-hour photoperiod, 28°C) for 7 days.

  • Data Collection and Analysis:

    • After the incubation period, measure the length of the second leaf sheath of each seedling.

    • Calculate the mean and standard deviation for each treatment group.

    • Plot a dose-response curve to determine the optimal concentration and relative activity of the tested gibberellin.

Lettuce (Lactuca sativa L.) Hypocotyl Elongation Bioassay

This is a classic and relatively simple bioassay for determining gibberellin activity.

  • Plant Material: Seeds of a light-sensitive lettuce variety, such as 'Grand Rapids'.

  • Seed Germination:

    • Sow lettuce seeds on moist filter paper in Petri dishes.

    • Expose the seeds to red light for 5-10 minutes to stimulate germination and then place them in complete darkness at 25°C for 48 hours.

  • Experimental Setup:

    • Select seedlings with a hypocotyl length of 2-3 mm.

    • Transfer the seedlings to Petri dishes containing filter paper moistened with the test solutions.

    • Test solutions should contain a buffer (e.g., 2 mM MES, pH 6.0) and a range of gibberellin concentrations.

    • Incubate the Petri dishes under continuous white light at 25°C for 72 hours.

  • Data Collection and Analysis:

    • Measure the final hypocotyl length of each seedling.

    • Calculate the mean and standard deviation for each treatment.

    • Compare the elongation in the presence of different gibberellins to the control.

Gibberellin Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the generally accepted gibberellin signaling pathway and a typical experimental workflow for a gibberellin bioassay.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Recruitment Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIFs (Transcription Factors) DELLA->PIFs Represses SCF->DELLA Ubiquitination Growth_Genes Growth-Promoting Genes PIFs->Growth_Genes Activates Growth_Response Growth Response (e.g., Stem Elongation) Growth_Genes->Growth_Response Transcription & Translation Experimental_Workflow start Start: Select Gibberellin (e.g., Gthis compound) prepare_solutions Prepare Test Solutions (Varying Concentrations) start->prepare_solutions sterilize_seeds Surface Sterilize Seeds start->sterilize_seeds setup_bioassay Set up Bioassay (e.g., Dwarf Rice) prepare_solutions->setup_bioassay germinate_seeds Germinate Seeds (Controlled Environment) sterilize_seeds->germinate_seeds germinate_seeds->setup_bioassay incubate Incubate under Controlled Conditions setup_bioassay->incubate measure Measure Response (e.g., Sheath Length) incubate->measure analyze Data Analysis (Statistics, Dose-Response Curve) measure->analyze compare Compare with other GAs and Control analyze->compare end Conclusion on Bioactivity compare->end

Safety Operating Guide

Essential Safety and Logistical Information for Handling MoldX® A110 (Aluminum Hydroxide)

Author: BenchChem Technical Support Team. Date: November 2025

In the handling of chemical substances, precision and safety are paramount. The designation "A110" can refer to several different materials. To ensure the highest level of safety, it is crucial to identify the specific substance you are working with by referencing the manufacturer's label and the corresponding Safety Data Sheet (SDS).

This guide provides detailed personal protective equipment (PPE) recommendations and handling procedures for MoldX® this compound , which is 100% Aluminum Hydroxide (CAS Number: 21645-51-2) .[1] If you are handling a different substance designated as this compound, you must consult its specific SDS for appropriate safety measures.

MoldX® this compound is a solid, odorless powder.[1] While it is considered to have low hazard for usual industrial or commercial handling, proper PPE and handling procedures are essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the required and recommended PPE for handling MoldX® this compound.

PPE CategorySpecification
Eye Protection Wear safety glasses with side shields or chemical splash goggles that meet ANSI Z87.1 standards. A face shield may be required for operations with a significant splash hazard.[2]
Hand Protection Use protective gloves that are resistant to the material being handled. For powders, disposable nitrile gloves are generally suitable for short-term protection. Always inspect gloves for any damage before use.[2][3]
Body Protection A standard laboratory coat should be worn to prevent skin contact.[4] For tasks with a higher risk of dust generation, consider wearing coveralls. Ensure that clothing covers the entire body.[4]
Respiratory Protection If engineering controls (like a fume hood) are not sufficient to maintain exposure below permissible limits, or if there is a risk of inhaling dust, a respirator is required.[2] The type of respirator will depend on the exposure level and should be selected in accordance with respiratory protection regulations.
Footwear Wear closed-toe, closed-heel shoes that cover the entire foot.[2][5]
Handling and Storage Procedures

Proper handling and storage are critical for maintaining the stability of MoldX® this compound and ensuring a safe working environment.

ProcedureGuideline
Handling Avoid generating dust. Use in a well-ventilated area or with local exhaust ventilation (e.g., a fume hood). Wash hands thoroughly after handling.
Storage Store in a dry, well-ventilated place. Keep containers tightly closed when not in use. Store away from incompatible materials, such as strong acids.[1]
Spill Response For spills, avoid creating dust. Wear appropriate PPE, including respiratory protection. Carefully sweep or vacuum up the spilled material and place it in a suitable container for disposal. Clean the spill area with water.
Disposal Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[6]

Emergency First Aid Procedures

In the event of exposure to MoldX® this compound, follow these first aid measures.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with a steady, gentle stream of water for several minutes, holding the eyelids apart.[1] If irritation persists, seek medical attention.
Skin Contact Wash the affected area with soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
Inhalation If inhaled, move the person to fresh air. If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]
Ingestion Ingestion is not a likely route of exposure in a laboratory setting.[1] If ingestion occurs, do not induce vomiting. Rinse mouth with water. Seek medical advice if you feel unwell.

Experimental Workflow for Handling MoldX® this compound

The following diagram outlines the standard workflow for safely handling MoldX® this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS for this compound prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Ventilation) prep_ppe->prep_workspace handle_weigh Weigh this compound in Ventilated Area prep_workspace->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of PPE cleanup_dispose->cleanup_ppe emergency_spill Spill Occurs emergency_report Report Incident emergency_spill->emergency_report emergency_exposure Personnel Exposure emergency_firstaid Administer First Aid emergency_exposure->emergency_firstaid emergency_firstaid->emergency_report

Caption: Workflow for Safe Handling of MoldX® this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.